Product packaging for 4-Chloro-2-methyl-2-butanol(Cat. No.:CAS No. 1985-88-2)

4-Chloro-2-methyl-2-butanol

Cat. No.: B021591
CAS No.: 1985-88-2
M. Wt: 122.59 g/mol
InChI Key: IODFUQIUARVWJV-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-2-butanol, also known as this compound, is a useful research compound. Its molecular formula is C5H11ClO and its molecular weight is 122.59 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chloro-2-methylbutan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClO B021591 4-Chloro-2-methyl-2-butanol CAS No. 1985-88-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODFUQIUARVWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338232
Record name 4-Chloro-2-methyl-2-butanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1985-88-2
Record name 4-Chloro-2-methyl-2-butanol
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URL https://comptox.epa.gov/dashboard/DTXSID80338232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-methylbutan-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-methyl-2-butanol (CAS: 1985-88-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-2-butanol (CAS No. 1985-88-2), a halogenated tertiary alcohol. The document details its physicochemical properties, outlines a key synthetic route with a detailed experimental protocol, and explores its chemical reactivity. While direct applications in drug development are not extensively documented, this guide discusses the potential of this compound as a versatile intermediate in organic and medicinal chemistry, drawing on the known reactivity of halohydrins. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a liquid at room temperature and is primarily utilized in organic synthesis.[1][2][3] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 1985-88-2[4]
Molecular Formula C₅H₁₁ClO[5]
Molecular Weight 122.59 g/mol [5]
Appearance Liquid[6]
Boiling Point 178.6 °C at 760 mmHg[7]
Density 1.021 g/cm³[7]
Flash Point 81.4 °C[7]
Solubility Soluble in Chloroform, Ethyl Acetate[7]
Storage Temperature 2-8°C[7]

Synthesis of this compound

The primary synthetic route to this compound is through a Grignard reaction. This method involves the reaction of a Grignard reagent, methylmagnesium bromide, with ethyl 3-chloropropanoate.[7]

Experimental Protocol: Grignard Reaction

This protocol is based on established principles of Grignard synthesis with similar substrates.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methyl bromide

  • Ethyl 3-chloropropanoate

  • Anhydrous workup solution (e.g., saturated aqueous ammonium chloride)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. Once the reaction is complete, the solution of methylmagnesium bromide is ready for use.

  • Reaction with Ester: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of ethyl 3-chloropropanoate in anhydrous diethyl ether or THF from the dropping funnel with constant stirring. The reaction mixture should be stirred for several hours at room temperature to ensure complete reaction.

  • Workup: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will precipitate the magnesium salts.

  • Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure. The crude product can be purified by distillation to yield this compound.

Expected Yield: A reference suggests a yield of approximately 67.0%.[7]

G MeMgBr Methylmagnesium Bromide intermediate Intermediate Alkoxide MeMgBr->intermediate Nucleophilic Addition EtOOC_Cl Ethyl 3-chloropropanoate EtOOC_Cl->intermediate product This compound intermediate->product Protonation (Workup)

Caption: Synthesis of this compound via Grignard Reaction.

Chemical Reactivity and Potential Applications in Drug Development

As a halohydrin, this compound possesses two key reactive sites: the hydroxyl group and the carbon-chlorine bond. This dual functionality makes it a potentially valuable intermediate in the synthesis of more complex molecules for drug discovery.

Intramolecular Cyclization to Form Epoxides

In the presence of a base, halohydrins can undergo an intramolecular SN2 reaction to form epoxides.[8] This is a common and efficient method for the synthesis of substituted oxiranes, which are versatile intermediates in medicinal chemistry.

G chlorobutanol This compound alkoxide Alkoxide Intermediate chlorobutanol->alkoxide Deprotonation base Base (e.g., NaOH) base->alkoxide epoxide 2,2-Dimethyl-epoxypropane alkoxide->epoxide Intramolecular SN2

Caption: Base-catalyzed cyclization of this compound to an epoxide.

Nucleophilic Substitution Reactions

The chlorine atom in this compound can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This is a fundamental transformation in the construction of diverse molecular scaffolds for screening in drug discovery programs.

Relevance to Medicinal Chemistry

While direct pharmacological data for this compound is limited, the halohydrin motif is present in some biologically active molecules. For instance, certain synthetic corticosteroids incorporate a fluorohydrin group.[8] Furthermore, studies on other simple chlorohydrins, such as alpha-chlorohydrin, have shown effects on metabolic pathways like the TCA cycle, suggesting that even simple halogenated alcohols can interact with biological systems.[9]

The primary value of this compound in drug development likely lies in its role as a building block. The ability to form epoxides and undergo nucleophilic substitution allows for the synthesis of a variety of derivatives with potential therapeutic applications.

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed. It is also reported to cause serious eye damage.[10]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle in a well-ventilated area or under a chemical fume hood.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry place away from incompatible materials.

First Aid:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.

  • In case of skin contact: Wash with soap and water.

  • If swallowed: Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily prepared through a Grignard reaction. Its chemical reactivity, characterized by the ability to form epoxides and undergo nucleophilic substitutions, makes it a useful intermediate for the synthesis of more complex molecules. While direct applications in drug development are not yet well-established, its potential as a versatile building block in medicinal chemistry is significant. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its hazardous nature. Further research into the biological activities of derivatives of this compound could unveil new therapeutic opportunities.

References

4-Chloro-2-methyl-2-butanol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Chloro-2-methyl-2-butanol (CAS No. 1985-88-2). The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Core Chemical and Physical Properties

This compound is a halogenated tertiary alcohol.[1][2] Its bifunctional nature, containing both a hydroxyl group and a chloro group, makes it a versatile intermediate in organic synthesis.[1] The physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₅H₁₁ClO[3]
Molecular Weight 122.59 g/mol [4][5]
CAS Number 1985-88-2[3]
Appearance Liquid / Solid[6][7]
Density 1.021 g/cm³[8]
Boiling Point 178.6 °C at 760 mmHg[8]
Flash Point 81.4 °C[8]
Refractive Index 1.438[8]
Vapor Pressure 0.295 mmHg at 25°C[8]
pKa (Predicted) 14.87 ± 0.29[8]
Solubility Soluble in Chloroform, Ethyl Acetate[8]
Storage Temperature 2-8°C or -20°C[6][8]
InChI 1S/C5H11ClO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3[4]
SMILES CC(C)(O)CCCl[4]

Synthesis and Reactivity

This compound is a useful compound in organic synthesis.[9][10] A common synthetic route involves the Grignard reaction between ethyl 3-chloropropanoate and methylmagnesium bromide.[8]

Grignard Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound via a Grignard reaction.

G cluster_prep Reagent Preparation cluster_reaction Main Reaction cluster_workup Work-up and Purification start Start: Dry Glassware & Reagents mg Magnesium Turnings start->mg mebr Methyl Bromide in Dry Ether start->mebr grignard_formation Formation of Methylmagnesium Bromide (Grignard Reagent) mg->grignard_formation mebr->grignard_formation reaction Nucleophilic Addition to Ester grignard_formation->reaction ester Ethyl 3-chloropropanoate in Dry Ether ester->reaction hydrolysis Aqueous NH4Cl Quench reaction->hydrolysis extraction Extraction with Ether hydrolysis->extraction drying Dry with MgSO4 extraction->drying distillation Vacuum Distillation drying->distillation product Final Product: this compound distillation->product

Caption: Grignard synthesis workflow for this compound.
Reactivity with Sodium Hydroxide

The reaction of 4-chloro-2-butanol (a closely related compound) with aqueous sodium hydroxide is dominated by intramolecular substitution (SNi), leading to the formation of an oxetane ring.[11] This reaction highlights the potential for this compound to undergo similar cyclization reactions.

G reactant This compound intermediate Alkoxide Intermediate reactant->intermediate Deprotonation base NaOH(aq) product 3,3-Dimethyloxetane intermediate->product SNi (Intramolecular Substitution) cl_ion Cl-

Caption: Intramolecular substitution reaction pathway.

Spectroscopic Data and Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data:

  • Hydroxyl Proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent.

  • Methylene Protons (-CH₂-Cl): A triplet.

  • Methylene Protons (-C-CH₂-): A triplet.

  • Methyl Protons (-C(CH₃)₂): A singlet, integrating to 6 protons.

Expected ¹³C NMR Spectral Data:

  • Quaternary Carbon (-C(CH₃)₂OH): Signal in the alcohol region.

  • Methylene Carbon (-CH₂-Cl): Signal deshielded due to the chlorine atom.

  • Methylene Carbon (-C-CH₂-): Aliphatic signal.

  • Methyl Carbons (-C(CH₃)₂): Equivalent methyl groups will show a single signal.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[7]

  • Filtration: Filter the solution into a clean NMR tube to a height of about 4-5 cm.[7]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 or 600 MHz).[12] Standard pulse programs like 'zg30' for ¹H are typically used.[7]

  • Processing: Process the raw data (FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

  • O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.[6]

  • C-H Stretch: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds.

  • C-O Stretch: A band in the 1000-1200 cm⁻¹ region.

  • C-Cl Stretch: A band in the 600-800 cm⁻¹ region.[6]

Experimental Protocol: Liquid Film IR

  • Sample Preparation: Since this compound is a liquid at room temperature, it can be analyzed as a neat thin film.[4]

  • Cell Assembly: Place one drop of the liquid onto the surface of a polished salt plate (e.g., NaCl or KBr).[4][6] Place a second salt plate on top to create a thin liquid film between them.[4]

  • Data Acquisition: Mount the plates in the sample holder of an FTIR spectrometer and acquire the spectrum.[5]

  • Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent like acetone and store them in a desiccator.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.

Expected Fragmentation Pattern:

  • Molecular Ion (M+): A peak corresponding to the molecular weight (122.59). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M+ peak is expected, corresponding to the ³⁷Cl isotope.[13]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols.[14]

  • Loss of Water: A peak corresponding to [M-18] due to the loss of a water molecule is also common for alcohols.[15]

  • Loss of HCl: A peak corresponding to [M-36] from the elimination of HCl.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[16]

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • Ionization: Use a standard ionization technique, such as Electron Impact (EI), which is common for small organic molecules.[15]

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.[17]

G cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis start Purified Sample nmr_prep Dissolve in CDCl3 start->nmr_prep ir_prep Prepare Neat Liquid Film start->ir_prep ms_prep Dilute in Volatile Solvent start->ms_prep nmr_acq Acquire 1H & 13C Spectra nmr_prep->nmr_acq result Structural Confirmation & Purity Assessment nmr_acq->result ir_acq Acquire IR Spectrum ir_prep->ir_acq ir_acq->result ms_acq Inject into GC-MS ms_prep->ms_acq ms_acq->result

Caption: General experimental workflow for spectroscopic analysis.

Safety and Handling

This compound is classified as a hazardous substance.[5] It is harmful if swallowed and causes serious eye damage.[18] It is also considered a combustible liquid.[5]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[5][7]

  • H318: Causes serious eye damage.[5][7]

  • H227: Combustible liquid.[18]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[18]

  • P270: Do not eat, drink or smoke when using this product.[18]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[18]

  • P301+P317: IF SWALLOWED: Get medical help.[18]

  • P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[18]

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19][20] Store in a cool, dry place away from ignition sources.[8][19]

References

Molecular weight of 4-Chloro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-2-methyl-2-butanol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for this compound, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is a halogenated tertiary alcohol useful in various organic synthesis applications.[1][2] Its key identifiers and properties are summarized below for easy reference.

PropertyValueSource(s)
Molecular Weight 122.59 g/mol [1][3][4][5]
Molecular Formula C5H11ClO[1][3][4][5]
CAS Number 1985-88-2[1][3][4]
IUPAC Name 4-chloro-2-methylbutan-2-ol[3]
Synonyms This compound[1][3][4]
Density 1.021 g/cm³[6]
Boiling Point 178.6 °C at 760 mmHg[6]
Flash Point 81.4 °C[6]
Solubility Soluble in Chloroform, Ethyl Acetate[6]
Physical Form Solid or liquid[5][7]
Storage Conditions 2-8°C, Hygroscopic, Under Inert Atmosphere[4][6]

Synthesis Pathway

A common method for the synthesis of tertiary alkyl halides is through an SN1 reaction, starting from a tertiary alcohol and a hydrohalic acid. The synthesis of the related compound, 2-chloro-2-methylbutane from 2-methyl-2-butanol (tert-amyl alcohol) and concentrated hydrochloric acid, provides a relevant model for the principles involved.[8][9] The reaction proceeds via a stable tertiary carbocation intermediate.

SN1_Synthesis cluster_reactants Reactants cluster_intermediates Reaction Pathway (SN1) cluster_products Products Tertiary_Alcohol Tertiary Alcohol (e.g., 2-methyl-2-butanol) Protonation Protonation of -OH group Tertiary_Alcohol->Protonation + H+ HCl Concentrated HCl HCl->Protonation Carbocation Formation of Tertiary Carbocation Protonation->Carbocation - H2O Water Water Alkyl_Halide Tertiary Alkyl Halide (e.g., 2-chloro-2-methylbutane) Carbocation->Alkyl_Halide + Cl-

Caption: SN1 reaction pathway for the synthesis of a tertiary alkyl halide.

Experimental Protocol: Synthesis of a Tertiary Alkyl Halide (Model)

The following protocol is adapted from the synthesis of 2-chloro-2-methylbutane and outlines the key steps of an SN1 reaction, including reaction setup, extraction, and purification.[8][9]

Materials:

  • Tertiary alcohol (e.g., 2-methyl-2-butanol)

  • Concentrated hydrochloric acid (12M)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, distillation apparatus

Procedure:

  • Reaction: In a separatory funnel, combine 8.0 g of 2-methyl-2-butanol with 25 mL of concentrated hydrochloric acid.[8] Swirl the mixture gently without the stopper for several minutes to ensure thorough mixing.

  • Extraction: Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake for several minutes. Allow the layers to separate completely. The organic layer, containing the product, is typically less dense than the aqueous layer.[10]

  • Washing:

    • Drain and discard the lower aqueous layer.

    • Wash the organic layer with two 20 mL portions of 5% sodium bicarbonate solution to neutralize excess acid. Vent frequently as carbon dioxide gas will be evolved.[8]

    • Separate the layers after each wash.

    • Wash the organic layer with 15 mL of saturated NaCl solution to aid in the removal of water.[8]

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and add a small amount of anhydrous calcium chloride or sodium sulfate to remove residual water.[8] Swirl and let it stand for about 10 minutes.

  • Purification: Decant or filter the dried liquid into a round-bottom flask for purification by simple distillation. Collect the fraction at the expected boiling point of the product (e.g., 82-85°C for 2-chloro-2-methylbutane).[9]

  • Analysis: The final product can be analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm its identity and purity.[8]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes serious eye damage.[3]

  • GHS Hazard Codes: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[5]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Storage: The compound is hygroscopic and should be stored in a refrigerator at 2-8°C under an inert atmosphere.[4]

Always consult the Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE) in a well-ventilated area.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Chloro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-2-methyl-2-butanol. This document outlines predicted spectral data, provides a comprehensive experimental protocol for acquiring such data, and utilizes visualizations to illustrate the molecular structure and analytical workflow.

Introduction

This compound is a halogenated tertiary alcohol. Understanding its molecular structure is crucial for its application in various chemical syntheses. NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This guide presents a detailed interpretation of the predicted ¹H and ¹³C NMR spectra of this compound, offering valuable insights for researchers in organic chemistry and drug development.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public data, the following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and computational models.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integration for this compound.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OH1.5 - 2.5Singlet (broad)1H
-CH₂-Cl3.75Triplet2H
-CH₂-2.10Triplet2H
2 x -CH₃1.30Singlet6H
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-OH (C2)70.5
-CH₂-Cl (C4)49.0
-CH₂- (C3)41.5
2 x -CH₃ (C1 & C1')29.0

Experimental Protocol for NMR Analysis

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR analysis of moderately polar organic compounds.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectra should be acquired on a high-field NMR spectrometer, for instance, a Bruker Avance 400 MHz or 500 MHz instrument.

  • The spectrometer should be equipped with a broadband probe capable of observing both ¹H and ¹³C nuclei.

  • Ensure the spectrometer is properly tuned and shimmed for the specific sample to achieve optimal resolution and line shape.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay ensures complete relaxation of protons for accurate integration.

  • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).

  • Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Temperature: 298 K (25 °C).

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the spectra to the TMS signal at 0.00 ppm.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.

logical_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis Sample This compound NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition FID Free Induction Decay (FID) H1_Acquisition->FID C13_Acquisition->FID FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing Baseline->Referencing Processed_Spectrum Processed Spectrum Referencing->Processed_Spectrum Peak_Picking Peak Picking & Integration Processed_Spectrum->Peak_Picking Structure_Elucidation Structure Elucidation Peak_Picking->Structure_Elucidation

Caption: General workflow for NMR data acquisition and analysis.

Mass Spectrometry Analysis of 4-Chloro-2-methyl-2-butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry (MS) data for 4-Chloro-2-methyl-2-butanol, tailored for researchers, scientists, and professionals in drug development. This document outlines key quantitative data, detailed experimental protocols for analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and visualizations of the experimental workflow and probable fragmentation pathways.

Mass Spectrometry Data

The electron ionization (EI) mass spectrometry data for this compound is available through the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. The primary quantitative data from the mass spectrum are summarized below.

Two spectra are available in the NIST main library under the following identifiers:

  • NIST Number: 411421 (40 total peaks)

  • NIST Number: 288633 (24 total peaks)

While the complete spectral data is extensive, the most abundant and diagnostically significant peaks are presented in Table 1. These ions are crucial for the identification and structural elucidation of this compound in a sample.

Table 1: Principal Mass Spectral Data for this compound

Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment Ion
59Base Peak (100%)[C3H7O]+
43High[C3H7]+
107High[C5H10Cl]+

Note: Relative intensities are based on the most abundant peak (base peak) being normalized to 100%. The exact relative intensities for the second and third highest peaks are not publicly detailed but are of high relative abundance.

Experimental Protocols

The following section details a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a composite of standard procedures for the analysis of volatile and semi-volatile organic compounds, including chlorinated hydrocarbons.

Sample Preparation

For analysis of this compound in a complex matrix, such as in the context of drug development and synthesis, a liquid-liquid extraction or solid-phase microextraction (SPME) would be appropriate.

  • Liquid-Liquid Extraction:

    • A known volume or weight of the sample is dissolved in a suitable solvent in which this compound is soluble (e.g., methanol, dichloromethane).

    • The solution is then extracted with an immiscible organic solvent (e.g., hexane, ethyl acetate).

    • The organic layer, containing the analyte, is separated, dried over anhydrous sodium sulfate, and concentrated to a known volume before injection into the GC-MS system.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • The sample is placed in a sealed headspace vial.

    • The vial is heated to a specific temperature to allow the volatile this compound to partition into the headspace.

    • An SPME fiber is exposed to the headspace for a defined period to adsorb the analyte.

    • The fiber is then retracted and introduced into the GC injection port for thermal desorption and analysis.

Gas Chromatography (GC) Conditions
  • Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Column: A non-polar or medium-polarity capillary column is recommended. A common choice would be a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the sample solvent.

Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed fragmentation pathway of this compound.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Matrix Extraction Extraction/SPME Sample->Extraction Concentration Concentration Extraction->Concentration Injector Injector Concentration->Injector GC_Column GC Column Injector->GC_Column Ion_Source Ion Source (EI) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System

Caption: A generalized workflow for the analysis of this compound by GC-MS.

Proposed Fragmentation Pathway of this compound

Fragmentation_Pathway cluster_ionization Electron Ionization cluster_fragments Major Fragments Molecule This compound (C5H11ClO) M.W. = 122.59 Molecular_Ion [C5H11ClO]+• m/z = 122/124 Molecule->Molecular_Ion - e- Fragment_59 [C3H7O]+ m/z = 59 Molecular_Ion->Fragment_59 - •CH2Cl Fragment_43 [C3H7]+ m/z = 43 Molecular_Ion->Fragment_43 - •C2H4ClO Fragment_107 [C5H10Cl]+ m/z = 107/109 Molecular_Ion->Fragment_107 - •OH

Caption: Proposed electron ionization fragmentation pathway for this compound.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Chloro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 4-chloro-2-methyl-2-butanol. The document outlines the expected vibrational frequencies, provides a comprehensive experimental protocol for spectral acquisition, and presents the data in a clear, structured format to support research and development activities in the chemical and pharmaceutical sciences.

Molecular Structure and Expected Vibrational Modes

This compound is a tertiary alcohol containing a chlorine atom. Its structure comprises several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include the hydroxyl (-OH) group, the carbon-oxygen (C-O) single bond of a tertiary alcohol, the carbon-chlorine (C-Cl) single bond, and various carbon-hydrogen (C-H) bonds within the methyl and methylene groups.

The molecular structure of this compound is as follows:

cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply this compound Sample Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Spectrum Process Spectrum (Baseline Correction, etc.) Acquire_Spectrum->Process_Spectrum Identify_Peaks Identify and Label Peaks Process_Spectrum->Identify_Peaks Assign_Groups Assign Functional Groups Identify_Peaks->Assign_Groups cluster_vibrations Characteristic Vibrational Modes Molecule This compound OH_Stretch O-H Stretch (3500-3200 cm⁻¹) Molecule->OH_Stretch CH_Stretch C-H Stretch (3000-2850 cm⁻¹) Molecule->CH_Stretch CO_Stretch C-O Stretch (1210-1100 cm⁻¹) Molecule->CO_Stretch CCl_Stretch C-Cl Stretch (850-550 cm⁻¹) Molecule->CCl_Stretch

An In-depth Technical Guide to the Solubility of 4-Chloro-2-methyl-2-butanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-chloro-2-methyl-2-butanol, a compound relevant to various organic synthesis and drug development processes.[1][2] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the known qualitative solubility information, a comprehensive experimental protocol for determining solubility, and a discussion of the molecular factors influencing its solubility profile.

Introduction to this compound

This compound (CAS No. 1985-88-2) is a chlorinated tertiary alcohol with the molecular formula C₅H₁₁ClO and a molecular weight of 122.59 g/mol .[3][4] Its structure, featuring both a hydroxyl group and a chloroalkane chain, imparts a moderate polarity that governs its interaction with various organic solvents. Understanding its solubility is crucial for its application in reaction chemistry, purification processes, and formulation development.

Qualitative Solubility Data

SolventQualitative Solubility
ChloroformSoluble[5]
Ethyl AcetateSoluble[5]

The "soluble" designation implies that this compound is likely to dissolve in these solvents to a practically useful extent for many laboratory applications. However, for precise applications such as quantitative analysis or crystallization, experimental determination of solubility is highly recommended.

Factors Influencing Solubility

The solubility of this compound is a function of its molecular structure and the physicochemical properties of the solvent. The interplay of these factors determines the extent to which it will dissolve.

  • Polarity: The presence of a tertiary hydroxyl group introduces polarity and the capacity for hydrogen bonding, favoring solubility in polar solvents. The chloromethyl group, while containing a polar C-Cl bond, contributes to the overall nonpolar character of the molecule.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor and acceptor, enhancing solubility in protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., ethers, esters).

  • Van der Waals Forces: The alkyl backbone contributes to nonpolar character, allowing for solubility in less polar solvents through London dispersion forces.

The balance of these interactions dictates the compound's miscibility with a given solvent.

G Factors Influencing the Solubility of this compound cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_interactions Intermolecular Interactions A Molecular Structure B Polar Hydroxyl Group (-OH) A->B C Nonpolar Alkyl Groups (-CH3, -CH2-) A->C D Chlorine Atom (-Cl) A->D H Hydrogen Bonding B->H Donor/Acceptor J London Dispersion Forces C->J I Dipole-Dipole Interactions D->I E Solvent Polarity E->I F Hydrogen Bonding Capacity F->H G Van der Waals Forces G->J Solubility Solubility H->Solubility I->Solubility J->Solubility

Caption: Logical relationships influencing this compound solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique. This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Screw-capped vials or flasks

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., GC, HPLC, or UV-Vis spectrophotometer)

4.2. Experimental Workflow

G Experimental Workflow for Solubility Determination A Add excess this compound to solvent in a sealed vial. B Equilibrate at constant temperature with agitation (24-72 h). A->B C Allow suspension to settle. B->C D Withdraw a clear aliquot of the supernatant. C->D E Filter the aliquot using a syringe filter. D->E F Dilute the filtered sample to a known volume. E->F G Analyze the concentration of the diluted sample (e.g., by GC or HPLC). F->G H Calculate the solubility from the concentration and dilution factor. G->H

Caption: Step-by-step workflow for the shake-flask solubility determination method.

4.3. Detailed Methodology

  • Preparation of the Sample: Add an excess amount of this compound to a known volume of the selected organic solvent in a screw-capped vial. The presence of undissolved solid is essential to ensure that the solution is saturated.

  • Equilibration: Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a pipette.

  • Filtration: Immediately filter the aliquot through a syringe filter that is compatible with the solvent to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., gas chromatography with a flame ionization detector).

  • Calculation: Calculate the solubility (S) using the following formula:

    S = (C × DF) / V

    Where:

    • C is the concentration of the diluted sample.

    • DF is the dilution factor.

    • V is the volume of the solvent.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented, its molecular structure suggests solubility in moderately polar to nonpolar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. This information is critical for researchers and professionals in drug development and organic synthesis to effectively utilize this compound in their work.

References

In-Depth Technical Guide: Safety Data Sheet for 4-Chloro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4-Chloro-2-methyl-2-butanol (CAS No. 1985-88-2). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on detailed data presentation, experimental context, and clear visual representations of key concepts.

Chemical Identification and Physical Properties

This compound is a tertiary alcohol containing a chlorine atom. Its chemical structure and basic properties are fundamental to understanding its reactivity and toxicological profile.

PropertyValueSource(s)
CAS Number 1985-88-2[1][2][3][4][5][6][7]
Molecular Formula C5H11ClO[1][3][5][6][7]
Molecular Weight 122.59 g/mol [1][3][5]
Appearance Solid[8]
Boiling Point 178.6 °C at 760 mmHg[2]
Flash Point 81.4 °C[2]
Density 1.021 g/cm³[2]
Vapor Pressure 0.295 mmHg at 25°C[2]
Refractive Index 1.438[2]
pKa 14.87 ± 0.29 (Predicted)[2]
LogP 1.38620[2]
Solubility Soluble in Chloroform, Ethyl Acetate[2]
Storage Temperature 2-8°C[2]

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[8][9]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Flammable LiquidsCategory 4H227: Combustible liquid

Signal Word: Danger[8][9]

Hazard Pictograms:

  • Corrosion: (for serious eye damage)

  • Exclamation Mark: (for acute oral toxicity)

Toxicological Data

Detailed quantitative toxicological data for this compound is largely unavailable in the public domain. Most safety data sheets report "no data available" for metrics such as LD50 and LC50 values. The hazard classifications are likely based on data from structurally similar compounds or computational predictions.

EndpointResultClassification
Acute Oral Toxicity Data not availableHarmful if swallowed (Category 4)[8][9]
Acute Dermal Toxicity Data not availableNot classified
Acute Inhalation Toxicity Data not availableNot classified
Skin Corrosion/Irritation Data not availableNot classified
Serious Eye Damage/Irritation Data not availableCauses serious eye damage (Category 1)[8][9]
Respiratory or Skin Sensitization Data not availableNot classified
Germ Cell Mutagenicity Data not availableNot classified
Carcinogenicity Data not availableNot classified
Reproductive Toxicity Data not availableNot classified
Specific Target Organ Toxicity (Single Exposure) Data not availableNot classified
Specific Target Organ Toxicity (Repeated Exposure) Data not availableNot classified
Aspiration Hazard Data not availableNot classified

Experimental Protocols (Generalized)

Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
  • Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

  • Test System: Typically, female rats are used.

  • Methodology:

    • Animals are fasted prior to dosing.

    • A single animal is dosed with the test substance at a starting dose level.

    • The animal is observed for signs of toxicity and mortality over a 14-day period.

    • If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

    • This sequential dosing continues until the stopping criteria are met.

    • The LD50 is then calculated using maximum likelihood estimation.

  • Observations: Include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

Acute Eye Irritation/Corrosion (OECD 405)
  • Objective: To assess the potential of a substance to cause irritation or corrosion to the eye.

  • Test System: Albino rabbits are typically used.

  • Methodology:

    • A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • Observations are scored for corneal opacity, iritis, and conjunctival redness and chemosis.

    • The duration of the study can be extended to 21 days to assess the reversibility of effects.

  • Classification: Based on the severity and reversibility of the observed lesions. Irreversible eye damage or severe irritation persisting for 21 days classifies the substance as causing serious eye damage.

Potential Metabolic Pathways and Toxicological Mechanisms

Specific metabolic pathways for this compound have not been elucidated in the available literature. However, the metabolism of haloalkanes, in general, can proceed through several routes, primarily involving cytochrome P450 enzymes and glutathione S-transferases.

The toxicity of some haloalkanes is linked to their bioactivation into reactive intermediates. For example, cytochrome P450 can catalyze the oxidation of haloalkanes, leading to the formation of reactive radicals or aldehydes that can cause cellular damage.[2] Alternatively, conjugation with glutathione can, in some cases, lead to the formation of reactive episulfonium ions or other toxic metabolites.

Haloalkane_Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Cellular Effects This compound This compound Reactive Intermediate Reactive Intermediate This compound->Reactive Intermediate Cytochrome P450 Glutathione Conjugate Glutathione Conjugate This compound->Glutathione Conjugate GST Oxidized Metabolite Oxidized Metabolite Reactive Intermediate->Oxidized Metabolite Cellular Damage Cellular Damage Reactive Intermediate->Cellular Damage Excretion Excretion Oxidized Metabolite->Excretion Mercapturic Acid Mercapturic Acid Glutathione Conjugate->Mercapturic Acid Mercapturic Acid->Excretion Safety_Assessment_Workflow Start Start Physicochemical_Characterization Physicochemical Characterization Start->Physicochemical_Characterization In_Silico_Toxicity_Prediction In Silico Toxicity Prediction (QSAR) Physicochemical_Characterization->In_Silico_Toxicity_Prediction In_Vitro_Toxicity_Screening In Vitro Toxicity Screening In_Silico_Toxicity_Prediction->In_Vitro_Toxicity_Screening Acute_Toxicity_Testing Acute Toxicity Testing (Oral, Dermal, Inhalation) In_Vitro_Toxicity_Screening->Acute_Toxicity_Testing Irritation_Corrosion_Testing Irritation/Corrosion Testing (Skin, Eye) Acute_Toxicity_Testing->Irritation_Corrosion_Testing Genotoxicity_Testing Genotoxicity Testing Irritation_Corrosion_Testing->Genotoxicity_Testing Repeated_Dose_Toxicity_Testing Repeated Dose Toxicity Testing Genotoxicity_Testing->Repeated_Dose_Toxicity_Testing Risk_Assessment Risk Assessment Repeated_Dose_Toxicity_Testing->Risk_Assessment Hazard_Communication Hazard Communication (SDS, Labeling) Risk_Assessment->Hazard_Communication End End Hazard_Communication->End

References

GHS Hazard Classification of 4-Chloro-2-methyl-2-butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 4-Chloro-2-methyl-2-butanol (CAS No. 1985-88-2). This document is intended to support researchers, scientists, and professionals in drug development in the safe handling, use, and management of this compound.

GHS Hazard Classification Summary

This compound is classified under the GHS for its potential health and physical hazards. The primary hazard classifications are Acute Toxicity (Oral), Serious Eye Damage, and as a Combustible Liquid.[1]

GHS Label Elements
ElementDetails
Pictograms
Signal Word Danger
Hazard Statements H302: Harmful if swallowed. H318: Causes serious eye damage. H227: Combustible liquid.
Precautionary Statements Prevention: P210, P264, P270, P280 Response: P301+P317, P305+P354+P338, P317, P330, P370+P378 Storage: P403 Disposal: P501

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data that inform the GHS classification of this compound.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C5H11ClO[1][2][3]
Molecular Weight 122.59 g/mol [1]
Flash Point 81.4 °C[2]
Boiling Point 178.6 °C at 760 mmHg[2]
Density 1.021 g/cm³[2]
Toxicological Data
Hazard ClassGHS CategoryEndpointValueSpecies
Acute Toxicity, OralCategory 4LD50Not explicitly found, but classification indicates a value in the range of 300 < LD50 ≤ 2000 mg/kgRat (presumed)
Serious Eye Damage/ IrritationCategory 1Eye IrritationCauses serious eye damageRabbit (presumed)
Skin Corrosion/ IrritationNot ClassifiedSkin IrritationNon-irritantRabbit
Aquatic ToxicityData not availableLC50/EC50No data foundNo data found

Experimental Protocols

The GHS classifications are based on data derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Guidelines 420, 423, or 425)

While a specific study for this compound was not found, the classification as "Harmful if swallowed" (H302) suggests an LD50 value between 300 and 2000 mg/kg body weight. The determination of this would typically follow one of the following OECD guidelines:

  • OECD 420 (Acute Oral Toxicity - Fixed Dose Procedure): This method involves dosing animals of a single sex (usually females) in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The initial dose is selected based on a sighting study. The presence or absence of toxicity or mortality at each dose level determines the subsequent dosing.

  • OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method): This is a sequential testing method using a small number of animals (typically three per step). Depending on the mortality rate at a given starting dose, the test is either stopped and the substance classified, or further testing is conducted at higher or lower doses.

  • OECD 425 (Acute Oral Toxicity - Up-and-Down Procedure): This method is a sequential test where a single animal is dosed at a time. If the animal survives, the next animal is dosed at a higher level; if it dies, the next is dosed at a lower level. This allows for a more precise estimation of the LD50.

For all these methods, the substance is typically administered by gavage to fasted animals. Observations for signs of toxicity and mortality are conducted for at least 14 days.

Serious Eye Damage/Irritation (OECD Guideline 405)

The classification "Causes serious eye damage" (H318) indicates that the substance produces tissue damage in the eye or serious physical decay of vision, which is not fully reversible within 21 days. The experimental protocol generally follows OECD Guideline 405.[4][5][6][7]

  • Test Animals: Healthy, adult albino rabbits are typically used.

  • Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[4][7]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation, and observations are scored for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis). The observation period may be extended up to 21 days to assess the reversibility of the effects.[4] A substance is classified as causing serious eye damage (Category 1) if it produces irreversible effects on the eye.

A study on a related substance showed completely reversible ocular lesions within 4 days, including hyperaemic blood vessels, swelling of lids, and transient corneal opacity.[8] However, the consistent classification of this compound as causing serious eye damage suggests that more severe, irreversible effects have been observed for this specific compound in other studies.

Skin Corrosion/Irritation (OECD Guideline 404)

Based on available study data for a closely related substance, this compound is not classified as a skin irritant.[9] The standard protocol for this determination is OECD Guideline 404.[10][11][12]

  • Test Animals: Healthy, adult albino rabbits are used.

  • Procedure: A single dose of the test substance (0.5 mL for liquids) is applied to a small area of shaved skin under a semi-occlusive patch for a 4-hour exposure period.[9][10] Untreated skin serves as a control.

  • Observation: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours. The reactions are scored, and the mean scores for each effect are calculated. For a substance to be classified as a skin irritant, the mean score for erythema or edema must be above a certain threshold.[11] A study on an analogous substance showed a skin irritation score of "0.00" in all tested animals, leading to no classification for skin irritation.[9]

Flammability (GHS Criteria)

The classification as a "Combustible liquid" (H227) is based on its flash point. A liquid with a flash point greater than 60 °C and less than or equal to 93 °C is classified as a GHS Category 4 flammable liquid, which is often referred to as a combustible liquid. The experimentally determined flash point for this compound is 81.4 °C, which falls within this range.[2]

Ecotoxicity and Environmental Fate

No specific experimental data on the aquatic toxicity, biodegradability, or bioaccumulation potential of this compound was identified in the conducted search.[13] Therefore, its environmental hazards cannot be classified at this time. Further testing would be required to determine its potential impact on the aquatic environment.

Visualizations

The following diagrams illustrate the GHS classification workflow and the logical relationships in determining the hazard classifications for this compound.

GHS_Classification_Workflow cluster_physical Physical Hazard Assessment cluster_health Health Hazard Assessment substance This compound (CAS: 1985-88-2) flash_point Flash Point Determination (e.g., Closed-cup method) substance->flash_point oral_tox Acute Oral Toxicity (OECD 420, 423, or 425) substance->oral_tox eye_irr Eye Irritation/Damage (OECD 405) substance->eye_irr fp_data Flash Point = 81.4 °C flash_point->fp_data Experimental Data phys_class GHS Classification (Flammable Liquid) fp_data->phys_class GHS Criteria: >60°C and ≤93°C h227 H227: Combustible liquid (Category 4) phys_class->h227 oral_data LD50 Data (300 < LD50 ≤ 2000 mg/kg) oral_tox->oral_data oral_class GHS Classification (Acute Toxicity, Oral) oral_data->oral_class h302 H302: Harmful if swallowed (Category 4) oral_class->h302 eye_data Observation: Irreversible Eye Damage eye_irr->eye_data eye_class GHS Classification (Serious Eye Damage) eye_data->eye_class h318 H318: Causes serious eye damage (Category 1) eye_class->h318

Caption: GHS Classification Workflow for this compound.

Hazard_Communication cluster_classification Hazard Classification cluster_elements GHS Label Elements cat4_oral Acute Toxicity (Oral), Cat. 4 pictograms Pictograms: Corrosion, Exclamation Mark cat4_oral->pictograms h_statements Hazard Statements: H302, H318, H227 cat4_oral->h_statements p_statements Precautionary Statements: P210, P264, P270, P280, etc. cat4_oral->p_statements cat1_eye Serious Eye Damage, Cat. 1 cat1_eye->pictograms signal Signal Word: Danger cat1_eye->signal cat1_eye->h_statements cat1_eye->p_statements cat4_flam Flammable Liquid, Cat. 4 cat4_flam->h_statements cat4_flam->p_statements

References

Proper Handling and Storage of 4-Chloro-2-methyl-2-butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper handling, storage, and safety precautions for 4-Chloro-2-methyl-2-butanol (CAS No. 1985-88-2). The information is compiled and synthesized from various safety data sheets and chemical databases to ensure a high standard of safety and operational excellence for laboratory and drug development professionals.

Chemical and Physical Properties

This compound is a combustible liquid that is harmful if swallowed and causes serious eye damage.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

PropertyValueSource(s)
Molecular Formula C₅H₁₁ClO[3][4][5]
Molecular Weight 122.59 g/mol [2][3]
Physical State Liquid
Boiling Point 178.6 °C at 760 mmHg[5]
Flash Point 81.4 °C[5][6]
Density 1.021 g/cm³[5][6]
Vapor Pressure 0.295 mmHg at 25°C[5][6]
Solubility Soluble in Chloroform, Ethyl Acetate[5]
Refractive Index 1.438[5]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard ClassCategorySignal WordHazard Statement
Flammable Liquids4WarningH227: Combustible liquid
Acute Toxicity, Oral4WarningH302: Harmful if swallowed
Serious Eye Damage/Eye Irritation1DangerH318: Causes serious eye damage

Source(s):[1][2][7]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentSpecification
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield should be worn if there is a splashing hazard.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). A lab coat or chemical-resistant apron should be worn.Protective glove selection should be based on an assessment of workplace hazards.[8]
Respiratory Protection Not typically required if work is conducted in a well-ventilated area or a fume hood. If ventilation is inadequate, a NIOSH-certified respirator for organic vapors should be used.
Footwear Closed-toe shoes. Chemical-resistant boots may be necessary for large-scale operations or spill response.

Source(s):[8][9][10][11]

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is essential for the safe handling and storage of this compound.

Handling Protocol
  • Preparation and Inspection:

    • Ensure that a chemical fume hood is operational and the sash is positioned at the lowest practical height.

    • Verify the availability and functionality of an emergency eyewash station and safety shower in the immediate vicinity.

    • Inspect all glassware for cracks or defects before use.

    • Don all required personal protective equipment (PPE) as detailed in Section 3.

  • Chemical Transfer:

    • Conduct all transfers of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Use a properly functioning pipette with a bulb or a syringe for transferring small volumes. Avoid mouth pipetting.

    • For larger volumes, use a funnel to prevent spills.

    • Ensure all containers are clearly and accurately labeled.

  • During the Experiment:

    • Keep containers of this compound sealed when not in use to prevent the release of vapors.

    • Avoid contact with skin and eyes. In case of accidental contact, follow the first-aid procedures outlined in Section 5.

    • Maintain a clean and organized workspace to prevent accidental spills.

  • Post-Experiment:

    • Properly seal and store any remaining this compound according to the storage protocol in Section 4.2.

    • Decontaminate all equipment and work surfaces with an appropriate cleaning agent.

    • Dispose of waste according to the disposal protocol in Section 4.3.

    • Remove PPE in the correct order to prevent cross-contamination and wash hands thoroughly with soap and water.

Storage Protocol
  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[6] The recommended storage temperature is between 2-8°C.[5]

  • Container: Keep the container tightly closed and properly labeled.

  • Incompatibilities: Store separately from strong oxidizing agents, alkali metals, and alkaline earth metals. Tertiary alkyl halides can undergo elimination reactions in the presence of strong bases and can react with reactive metals.[12][13]

Spill and Waste Disposal Protocol
  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material into a suitable, labeled container for hazardous waste.

    • Ventilate the area and wash the spill site after the material has been removed.

    • For large spills, evacuate the area and contact the institution's emergency response team.

  • Waste Disposal:

    • Dispose of waste this compound and any contaminated materials in a designated, labeled hazardous waste container.

    • Do not dispose of this chemical down the drain.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Source(s):[1][6]

Stability and Reactivity

  • Reactivity: Generally stable under recommended storage conditions.[6]

  • Chemical Stability: Stable under normal temperatures and pressures.

  • Incompatible Materials: Strong oxidizing agents, alkali metals, and alkaline earth metals.[12][13]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase cluster_disposal Disposal Receive Receive Chemical Inspect Inspect Container Receive->Inspect Store Store Appropriately (2-8°C, well-ventilated) Inspect->Store Plan Plan Experiment & Review SDS Store->Plan PPE Don Appropriate PPE Plan->PPE Transfer Transfer in Fume Hood PPE->Transfer React Perform Experiment Transfer->React Monitor Monitor Reaction React->Monitor Quench Quench/Work-up Monitor->Quench Waste Segregate Waste Quench->Waste Decon Decontaminate Glassware & Work Area Quench->Decon Dispose Dispose of Hazardous Waste (Follow Regulations) Waste->Dispose RemovePPE Remove PPE Decon->RemovePPE Wash Wash Hands RemovePPE->Wash

Caption: Workflow for the safe handling of this compound.

References

Synonyms for 4-Chloro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-2-methyl-2-butanol

This technical guide provides a comprehensive overview of this compound, also identified by its CAS number 1985-88-2.[1][2][3] The content herein is curated for researchers, scientists, and professionals engaged in drug development and organic synthesis, presenting available synonyms, chemical properties, and a proposed synthetic pathway.

Synonyms and Identifiers

For clarity and cross-referencing in research and publications, a comprehensive list of synonyms and chemical identifiers for this compound is provided below.

Identifier Type Identifier
IUPAC Name 4-chloro-2-methylbutan-2-ol
CAS Number 1985-88-2[1][2][3]
Molecular Formula C5H11ClO[1]
Molecular Weight 122.59 g/mol [4]
InChI InChI=1S/C5H11ClO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3[5]
InChIKey IODFUQIUARVWJV-UHFFFAOYSA-N[5]
SMILES CC(C)(O)CCCl[5]
Other Synonyms 2-Butanol, 4-chloro-2-methyl-
4-Chloro-2-methylbutan-2-ol[5]
RefChem:521139[4]
816-803-1[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experimental conditions, including reaction setup, purification, and storage.

Property Value
Boiling Point 178.6 °C at 760 mmHg[1]
Density 1.021 g/cm³[1]
Refractive Index 1.438[1]
Flash Point 81.4 °C[1]
Vapor Pressure 0.295 mmHg at 25°C[1]
pKa 14.87±0.29 (Predicted)[1]
LogP 1.38620[1]
Storage Temperature 2-8°C[1]
Solubility Chloroform, Ethyl Acetate[1]
Physical Form Liquid or Solid

Synthesis Pathway

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Ethyl 3-chloropropanoate Ethyl 3-chloropropanoate Grignard Reaction Grignard Reaction Ethyl 3-chloropropanoate->Grignard Reaction Methylmagnesium bromide Methylmagnesium bromide Methylmagnesium bromide->Grignard Reaction This compound This compound Grignard Reaction->this compound

A proposed synthesis workflow for this compound.

Experimental Protocols

A detailed, reproducible experimental protocol for the synthesis of this compound could not be retrieved from the searched literature. The synthetic route mentioned involves the use of a Grignard reagent, a common and powerful tool in organic synthesis for the formation of carbon-carbon bonds.

A general procedure for a Grignard reaction, which would need to be adapted and optimized for this specific synthesis, typically involves the following steps:

  • Preparation of the Grignard Reagent: Methylmagnesium bromide is typically prepared by reacting methyl bromide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with the Ester: The prepared Grignard reagent is then reacted with ethyl 3-chloropropanoate. This reaction is usually carried out at a low temperature (e.g., 0°C) by slowly adding the ester to the Grignard reagent solution. Two equivalents of the Grignard reagent are required: the first deprotonates the alcohol that is initially formed, and the second adds to the ketone intermediate.

  • Aqueous Workup: After the reaction is complete, it is quenched by the slow addition of an aqueous acidic solution (e.g., dilute hydrochloric acid or ammonium chloride solution) to protonate the resulting alkoxide and dissolve the magnesium salts.

  • Extraction and Purification: The organic product is then extracted from the aqueous layer using an organic solvent. The combined organic layers are washed, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method, such as distillation or column chromatography.

Biological Activity and Signaling Pathways

Based on the available literature, this compound is primarily described as a compound useful in organic synthesis.[1][5] No specific biological activities or involvement in signaling pathways have been reported. Therefore, a diagram for a signaling pathway cannot be provided at this time. The utility of this compound in drug development would likely be as a building block or intermediate in the synthesis of more complex, biologically active molecules.

Conclusion

This compound is a chemical compound with a well-defined set of physicochemical properties and several documented synonyms. While its primary application appears to be in the field of organic synthesis, a detailed, publicly available experimental protocol for its preparation is lacking. The proposed synthesis via a Grignard reaction with ethyl 3-chloropropanoate provides a viable starting point for researchers wishing to prepare this compound. Further investigation into its potential biological activities is warranted to explore its applications in drug discovery and development.

References

An In-depth Technical Guide to the Reaction Mechanism of Tertiary Alcohols with HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism of tertiary alcohols with hydrogen chloride (HCl). It delves into the underlying principles of the SN1 pathway, details experimental protocols for the synthesis of tertiary alkyl chlorides, and presents relevant data for a scientific audience.

Core Reaction Mechanism: A Step-by-Step Analysis

The reaction of tertiary alcohols with HCl proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This multi-step process is characterized by the formation of a carbocation intermediate, which is the rate-determining step.[1] The overall reactivity of alcohols with hydrogen halides follows the order: tertiary > secondary > primary.[2] This is due to the relative stability of the corresponding carbocation intermediates.[3]

The reaction can be dissected into three key steps:

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of the tertiary alcohol by the acidic proton from HCl. This is a rapid and reversible acid-base reaction. The protonation converts the poor leaving group, the hydroxide ion (-OH), into a good leaving group, a water molecule (-OH2+).[4]

  • Formation of a Tertiary Carbocation: The C-O bond of the protonated alcohol cleaves heterolytically, with the water molecule departing as a neutral species. This is the slow, rate-determining step of the reaction and results in the formation of a planar, sp2-hybridized tertiary carbocation.[5][6] The stability of this carbocation is paramount to the facility of the SN1 reaction. Tertiary carbocations are highly stabilized by the inductive effect and hyperconjugation of the three alkyl groups attached to the positively charged carbon atom.

  • Nucleophilic Attack by the Chloride Ion: The chloride ion (Cl-), a nucleophile, then attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face, which is a key consideration in stereochemistry. This step is fast and leads to the formation of the tertiary alkyl chloride.

A visual representation of this signaling pathway is provided below:

SN1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Determining) cluster_step3 Step 3: Nucleophilic Attack Tertiary_Alcohol Tertiary Alcohol (R₃COH) Protonated_Alcohol Protonated Alcohol (R₃COH₂⁺) Tertiary_Alcohol->Protonated_Alcohol + H⁺ Tertiary_Alcohol->Protonated_Alcohol HCl HCl Cl_ion1 Cl⁻ Carbocation Tertiary Carbocation (R₃C⁺) Protonated_Alcohol->Carbocation - H₂O Protonated_Alcohol->Carbocation Alkyl_Chloride Tertiary Alkyl Chloride (R₃CCl) Carbocation->Alkyl_Chloride + Cl⁻ Carbocation->Alkyl_Chloride Water H₂O Cl_ion2 Cl⁻

Caption: The SN1 reaction mechanism of a tertiary alcohol with HCl.

Quantitative Data Summary

While the reaction of tertiary alcohols with HCl is known to be rapid, precise kinetic data comparing different tertiary alcohols under identical conditions is not extensively available in readily accessible literature.[2] However, the relative rates of reaction are qualitatively well-established. The Lucas test, which uses a mixture of concentrated HCl and zinc chloride, provides a qualitative measure of reactivity. Tertiary alcohols react almost instantaneously, forming a cloudy solution due to the immediate formation of the insoluble alkyl chloride.[7]

The following table summarizes the qualitative reactivity and typical yields reported in various laboratory preparations.

Tertiary AlcoholReagentTemperature (°C)Reaction TimeTypical Yield (%)
tert-ButanolConcentrated HClRoom Temperature~20-30 minutes70-90
tert-Amyl alcoholConcentrated HClRoom TemperatureRapidHigh
1-MethylcyclohexanolConcentrated HCl0RapidHigh

Note: Yields are highly dependent on the specific experimental conditions and purification methods.

Detailed Experimental Protocols

The synthesis of tertiary alkyl chlorides from tertiary alcohols is a common procedure in organic chemistry. Below are detailed methodologies for the preparation of tert-butyl chloride.

Synthesis of tert-Butyl Chloride from tert-Butanol

Materials:

  • tert-Butanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • Erlenmeyer Flasks

  • Distillation Apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, combine tert-butanol and cold concentrated HCl in a separatory funnel.

  • Reaction: Gently swirl the mixture for a few minutes. The tert-butyl chloride will begin to form as an upper layer. Periodically vent the separatory funnel to release any pressure buildup. Allow the mixture to stand for approximately 20 minutes with occasional gentle shaking.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid, be cautious of gas evolution), and finally with water again. After each wash, drain the lower aqueous layer.

  • Drying: Transfer the crude tert-butyl chloride to a clean, dry Erlenmeyer flask and add a suitable drying agent such as anhydrous calcium chloride or sodium sulfate. Swirl the flask until the liquid is clear.

  • Purification: Decant or filter the dried product into a distillation flask. Purify the tert-butyl chloride by simple distillation, collecting the fraction that boils in the appropriate range (boiling point of tert-butyl chloride is 51-52 °C).

A generalized workflow for this experimental procedure is illustrated below:

Experimental_Workflow start Start reactants Combine Tertiary Alcohol and Concentrated HCl start->reactants reaction React with Swirling and Venting reactants->reaction separation Separate Aqueous and Organic Layers reaction->separation washing Wash Organic Layer (Water, NaHCO₃, Water) separation->washing drying Dry Organic Layer with Anhydrous Salt washing->drying purification Purify by Distillation drying->purification product Collect Pure Tertiary Alkyl Chloride purification->product

Caption: A generalized experimental workflow for the synthesis of tertiary alkyl chlorides.

Conclusion

The reaction of tertiary alcohols with HCl is a cornerstone of organic synthesis, proceeding through a well-understood SN1 mechanism. The stability of the tertiary carbocation intermediate is the driving force for this rapid and efficient transformation. The experimental protocols provided offer a reliable method for the preparation of tertiary alkyl chlorides, which are valuable intermediates in drug development and other areas of chemical research. Further quantitative kinetic studies on a range of tertiary alcohols would provide deeper insights into the subtle electronic and steric effects governing this important reaction.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloro-2-methyl-2-butanol from Ethyl 3-chloropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-chloro-2-methyl-2-butanol, a valuable intermediate in organic synthesis, starting from ethyl 3-chloropropanoate. The synthesis is achieved through a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. Specifically, ethyl 3-chloropropanoate is treated with an excess of methylmagnesium bromide to yield the desired tertiary alcohol. This protocol includes a step-by-step experimental procedure, a summary of the reaction stoichiometry and yield, and the spectral data for the characterization of the final product.

Introduction

The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry, with the products serving as key building blocks in the preparation of a wide array of more complex molecules, including active pharmaceutical ingredients. The Grignard reaction, the addition of an organomagnesium halide to a carbonyl compound, remains one of the most efficient methods for constructing tertiary alcohols.[1][2] The reaction of an ester with two or more equivalents of a Grignard reagent proceeds through a ketone intermediate, which then undergoes a second nucleophilic attack to form the tertiary alcohol.[3][4] This application note details the synthesis of this compound from ethyl 3-chloropropanoate and methylmagnesium bromide, a reaction that has been reported to proceed with good yield.[5]

Reaction Scheme and Mechanism

The overall reaction involves the addition of two equivalents of methylmagnesium bromide to the carbonyl group of ethyl 3-chloropropanoate. The reaction proceeds in two main stages:

  • Nucleophilic Acyl Substitution: The first equivalent of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form an intermediate ketone, 4-chloro-2-butanone.

  • Nucleophilic Addition: The second equivalent of the Grignard reagent rapidly adds to the newly formed ketone, which is more reactive than the starting ester, to form a magnesium alkoxide intermediate.

  • Work-up: The reaction is quenched with an acidic aqueous solution to protonate the alkoxide, yielding the final product, this compound.

reaction_workflow ester Ethyl 3-chloropropanoate intermediate_ketone 4-Chloro-2-butanone ester->intermediate_ketone + CH₃MgBr - EtOMgBr grignard 2 CH₃MgBr (in Ether/THF) alkoxide Magnesium Alkoxide Intermediate intermediate_ketone->alkoxide + CH₃MgBr workup Aqueous Acidic Work-up (e.g., aq. NH₄Cl or dil. HCl) alkoxide->workup product This compound workup->product

Figure 1. Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for Grignard reactions with esters.[6][7]

Materials:

  • Ethyl 3-chloropropanoate (1 equivalent)

  • Magnesium turnings

  • Methyl bromide or methyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (flame-dried)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part A: Preparation of Methylmagnesium Bromide (Grignard Reagent)

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

  • Place magnesium turnings (2.2 equivalents) in the flask.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Prepare a solution of methyl bromide (2.2 equivalents) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion of the methyl bromide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

  • Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Ethyl 3-chloropropanoate

  • Cool the freshly prepared Grignard reagent solution in an ice bath.

  • Dissolve ethyl 3-chloropropanoate (1 equivalent) in anhydrous diethyl ether or THF in a separate dropping funnel.

  • Add the solution of ethyl 3-chloropropanoate dropwise to the stirred, cooled Grignard reagent solution. Control the addition rate to maintain a gentle reflux.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

Part C: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure.

Data Presentation

Table 1: Summary of Reactants, Product, and Reaction Parameters

ParameterValueReference
Starting Material Ethyl 3-chloropropanoate
Molecular FormulaC₅H₉ClO₂
Molecular Weight136.58 g/mol
Grignard Reagent Methylmagnesium bromide
Stoichiometry> 2 equivalents[2]
Product This compound
Molecular FormulaC₅H₁₁ClO[8]
Molecular Weight122.59 g/mol [8]
Reaction Conditions
SolventAnhydrous Diethyl Ether or THF[5]
Temperature0 °C to room temperature
Reaction Time4 hours[5]
Yield ~67%[5]

Table 2: Physical and Spectroscopic Data of this compound

PropertyValueReference
Physical State Liquid
Boiling Point 178.6 °C at 760 mmHg[5]
Density 1.021 g/cm³[5]
Refractive Index 1.438[5]
¹H NMR (CDCl₃) Predicted values:
~1.25 ppm (s, 6H, 2 x CH₃)
~2.10 ppm (t, 2H, -CH₂-C(OH))
~3.70 ppm (t, 2H, -CH₂-Cl)
~2.50 ppm (s, 1H, -OH)
¹³C NMR (CDCl₃) Predicted values based on similar structures:[3][9]
~29 ppm (2 x CH₃)
~44 ppm (-CH₂-Cl)
~49 ppm (-CH₂-C(OH))
~70 ppm (C-OH)
IR (neat) ~3400 cm⁻¹ (O-H stretch, broad)[1]
~2970 cm⁻¹ (C-H stretch)
~1150 cm⁻¹ (C-O stretch)
~750 cm⁻¹ (C-Cl stretch)

Note: The NMR data provided are predicted values based on standard chemical shift tables and data for similar structures. Experimental values should be obtained for confirmation.

Logical Workflow for Synthesis and Purification

logical_workflow start Start: Prepare Anhydrous Glassware and Reagents prepare_grignard Prepare Methylmagnesium Bromide start->prepare_grignard react_ester React Ethyl 3-chloropropanoate with Grignard Reagent prepare_grignard->react_ester quench Quench Reaction with Aqueous Acid react_ester->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Vacuum Distillation concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End: Obtain Pure this compound characterize->end

Figure 2. Logical workflow for the synthesis and purification process.

Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous solvents are essential for the success of the Grignard reaction.

  • The reaction is exothermic and should be cooled appropriately, especially during the addition of reagents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from ethyl 3-chloropropanoate via a Grignard reaction is an effective method for producing this valuable synthetic intermediate. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably obtain the target compound in good yield. The provided physical and spectroscopic data serve as a benchmark for product characterization.

References

Lab-Scale Synthesis of 4-Chloro-2-methyl-2-butanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-Chloro-2-methyl-2-butanol. The synthesis is achieved via a Grignard reaction between 4-chloro-2-butanone and methylmagnesium bromide. This application note is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development. The protocol includes details on reagent preparation, reaction execution, product workup, purification, and characterization, along with essential safety precautions. All quantitative data is summarized in tables, and a graphical representation of the experimental workflow is provided.

Introduction

This compound is a functionalized tertiary alcohol useful as an intermediate in organic synthesis.[1][2][3] Its bifunctional nature, possessing both a hydroxyl and a chloro group, makes it a versatile building block for the synthesis of more complex molecules. The Grignard reaction, a robust method for carbon-carbon bond formation, provides an efficient route to this compound from commercially available starting materials.[4] This protocol details the synthesis from 4-chloro-2-butanone and a methyl Grignard reagent.

Reaction Scheme

The overall reaction is as follows:

4-Chloro-2-butanone reacts with Methylmagnesium bromide in an anhydrous ether solvent, followed by an aqueous workup, to yield This compound .

Quantitative Data

Table 1: Physical and Chemical Properties of Key Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index
4-Chloro-2-butanone 6322-49-2C₄H₇ClO106.55136-1381.111.434
Methylmagnesium bromide (3.0 M in Diethyl Ether) 75-16-1CH₃BrMg119.27~35 (solvent)~0.89 (solution)N/A
This compound 1985-88-2C₅H₁₁ClO122.59178.61.0211.438

Table 2: Expected Reaction Parameters and Yield

ParameterValueReference
Scale 10 mmolGeneral Protocol
Equivalents of Grignard Reagent 1.1 - 1.2 eq.General Protocol
Reaction Temperature 0 °C to Room TemperatureGeneral Protocol
Reaction Time 1-2 hoursGeneral Protocol
Reported Yield ~60%[Source not available]

Experimental Protocol

This protocol is based on general procedures for Grignard reactions with functionalized ketones.

4.1 Materials and Reagents

  • 4-Chloro-2-butanone (≥95%)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M, for cleaning glassware if necessary)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Ice bath

4.2 Safety Precautions

  • Grignard reagents are highly reactive, flammable, and moisture-sensitive. All operations must be conducted in a well-ventilated fume hood under a dry, inert atmosphere.

  • Anhydrous ether is extremely flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

  • 4-Chloro-2-butanone is a flammable liquid and causes skin and serious eye irritation.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.

  • All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use.

4.3 Reaction Setup

  • Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser.

  • Fit the top of the condenser with a drying tube containing calcium chloride or a nitrogen/argon inlet.

  • Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

4.4 Reaction Procedure

  • To the reaction flask, add 10 mL of anhydrous diethyl ether.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add 3.7 mL of 3.0 M methylmagnesium bromide solution (11 mmol, 1.1 eq.) to the flask via the dropping funnel.

  • In a separate dry flask, dissolve 1.07 g (10 mmol, 1.0 eq.) of 4-chloro-2-butanone in 10 mL of anhydrous diethyl ether.

  • Transfer the 4-chloro-2-butanone solution to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

4.5 Workup and Purification

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and cautiously quench the reaction by the dropwise addition of 20 mL of cold, saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any excess Grignard reagent.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with 15 mL portions of diethyl ether.

  • Combine all organic extracts and wash them with 20 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation.

Characterization Data

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃) Predicted: δ 3.70 (t, 2H, -CH₂Cl), 2.10 (t, 2H, -C-CH₂-), 1.60 (s, 1H, -OH), 1.30 (s, 6H, 2x -CH₃)
¹³C NMR (CDCl₃) Predicted: δ 71.0 (C-OH), 48.0 (-CH₂-), 42.0 (-CH₂Cl), 29.0 (2x -CH₃)
IR (Infrared) Broad peak ~3400 cm⁻¹ (O-H stretch), ~2970 cm⁻¹ (C-H stretch), ~750 cm⁻¹ (C-Cl stretch).
Mass Spec (MS) Molecular Ion (M⁺) peak may be weak or absent. Common fragments would result from alpha-cleavage (loss of a methyl or chloromethyl radical) and dehydration (loss of H₂O).[5][6] The presence of chlorine would result in a characteristic M+2 peak with an intensity of about one-third of the M peak for chlorine-containing fragments.[7]

Note: The NMR data is predicted and should be confirmed by experimental analysis.

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_prep Preparation cluster_reaction Grignard Reaction cluster_workup Workup & Purification A Dry Glassware C Add MeMgBr to Anhydrous Ether A->C B Prepare Inert Atmosphere (N2/Ar) B->C D Cool to 0 °C C->D F Dropwise Addition of Ketone Solution D->F E Dissolve 4-Chloro-2-butanone in Ether E->F G Stir at Room Temperature F->G H Quench with aq. NH4Cl G->H I Separate Layers H->I J Extract Aqueous Layer with Ether I->J K Combine Organic Layers & Wash with Brine J->K L Dry with MgSO4 K->L M Evaporate Solvent L->M N Vacuum Distillation M->N O Pure this compound N->O

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 4-Chloro-2-methyl-2-butanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-chloro-2-methyl-2-butanol in organic synthesis. The primary application highlighted is its use as a precursor for the synthesis of 3,3-dimethyloxetane, a valuable building block in medicinal chemistry and materials science.

Introduction

This compound is a bifunctional molecule containing both a chloro and a hydroxyl group. This arrangement makes it an ideal substrate for intramolecular cyclization reactions to form heterocyclic compounds. The most prominent application is its conversion to 3,3-dimethyloxetane via an intramolecular Williamson ether synthesis. Oxetanes are important structural motifs in many biologically active compounds, where they can serve as isosteric replacements for gem-dimethyl groups or carbonyls, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.

Application: Synthesis of 3,3-Dimethyloxetane

The primary synthetic utility of this compound is its conversion to 3,3-dimethyloxetane. This transformation is achieved through an intramolecular Williamson ether synthesis, which involves the deprotonation of the tertiary alcohol followed by an intramolecular nucleophilic substitution (SN2) reaction where the resulting alkoxide displaces the chloride ion.

Reaction Scheme:

This intramolecular cyclization is an efficient method for the preparation of the strained four-membered oxetane ring.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of 3,3-dimethyloxetane from this compound based on established methods for intramolecular Williamson ether synthesis.

Protocol 1: Synthesis of 3,3-Dimethyloxetane

Objective: To synthesize 3,3-dimethyloxetane via the intramolecular cyclization of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Sodium Hydride: To the flask, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil), followed by 40 mL of anhydrous THF. The suspension is stirred to ensure even distribution.

  • Addition of Substrate: A solution of this compound (1.0 equivalent) in 10 mL of anhydrous THF is added dropwise to the stirred suspension of NaH in THF at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

  • Workup: Once the reaction is complete, the flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution to decompose any unreacted NaH.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation to afford pure 3,3-dimethyloxetane.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 3,3-dimethyloxetane.

ParameterValue
Reactant This compound
Molecular FormulaC₅H₁₁ClO
Molecular Weight122.59 g/mol
Product 3,3-Dimethyloxetane
Molecular FormulaC₅H₁₀O
Molecular Weight86.13 g/mol
Reaction Conditions
BaseSodium Hydride (NaH)
SolventAnhydrous Tetrahydrofuran (THF)
TemperatureReflux
Expected Outcome
Theoretical Yield~70-80% (based on similar reactions)
Boiling Point (Product)80-81 °C
Appearance (Product)Colorless liquid

Visualizations

Reaction Pathway for the Synthesis of 3,3-Dimethyloxetane

reaction_pathway reactant This compound intermediate Chloroalkoxide Intermediate reactant->intermediate + Base - Base-H⁺ product 3,3-Dimethyloxetane intermediate->product Intramolecular SN2 - Cl⁻

Caption: Intramolecular Williamson Ether Synthesis Pathway.

Experimental Workflow for the Synthesis of 3,3-Dimethyloxetane

workflow cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Flask, Stirrer, N₂ atm) add_base 2. Add NaH and THF setup->add_base add_substrate 3. Add this compound in THF at 0°C add_base->add_substrate reflux 4. Heat to Reflux add_substrate->reflux quench 5. Quench with NH₄Cl (aq) reflux->quench extract 6. Extract with Diethyl Ether quench->extract dry 7. Dry and Concentrate extract->dry purify 8. Fractional Distillation dry->purify product Pure 3,3-Dimethyloxetane purify->product

Caption: Step-by-step experimental workflow.

Application Notes and Protocols: Reaction of 4-Chloro-2-methyl-2-butanol with Aqueous Sodium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction between 4-chloro-2-methyl-2-butanol and aqueous sodium hydroxide. This reaction is a classic example of competing intramolecular substitution, bimolecular substitution, and elimination pathways. Understanding these pathways is crucial for synthetic chemists aiming to selectively produce either cyclic ethers (oxetanes) or diols, which are important intermediates in drug development and materials science.

Reaction Pathways and Mechanisms

The reaction of this compound with aqueous sodium hydroxide proceeds through several competing pathways. The primary routes are intramolecular substitution (SNi), bimolecular substitution (SN2), and elimination (E1/E2).[1][2][3][4] The distribution of products is highly dependent on the substrate structure and reaction conditions.

  • Intramolecular Substitution (SNi): This is the dominant pathway for γ-chlorohydrins like this compound.[1][2][3][4] The reaction proceeds via the initial deprotonation of the hydroxyl group by the hydroxide ion to form a chloroalkoxy anion. This is followed by an intramolecular backside attack of the alkoxide on the carbon bearing the chlorine atom, leading to the formation of a four-membered cyclic ether, an oxetane.[5][6][7][8] In the case of this compound, the product is 3,3-dimethyloxetane.

  • Bimolecular Substitution (SN2): In this pathway, the hydroxide ion acts as an external nucleophile, directly displacing the chloride ion from the primary carbon. This reaction results in the formation of the corresponding diol, 3-methyl-1,3-butanediol.[1][2]

  • Elimination Reactions: Elimination pathways can also occur, though they are generally less favored for this substrate compared to intramolecular substitution. These reactions can lead to the formation of unsaturated alcohols or fragmentation products.[1][2][3][4]

The reaction of the analogous compound, 4-chloro-2-butanol, with aqueous sodium hydroxide has been shown to be dominated by the intramolecular substitution pathway.[1][2][3][4]

Product Distribution

The following table summarizes the approximate product distribution for the reaction of a similar γ-chlorohydrin, 4-chloro-2-butanol, with aqueous NaOH, which serves as a model for the reaction of this compound.

Reaction PathwayProductApproximate Yield (%)
Intramolecular Substitution (SNi)Oxetane derivative74
Bimolecular Substitution (SN2)1,3-Diol derivative12
1,4-EliminationFragmentation products11
1,2-EliminationUnsaturated alcohol< 3
Data adapted from studies on analogous 1,3-chlorohydrins.[1][2][3][4]

Experimental Protocols

This section provides a detailed protocol for conducting the reaction of this compound with aqueous sodium hydroxide and for the analysis of the products.

Materials and Reagents
  • This compound (CAS: 1985-88-2)[9][10][11]

  • Sodium hydroxide (NaOH), pellets or 50% aqueous solution

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate) for drying

  • Internal standard for GC analysis (e.g., n-amyl alcohol)[1]

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Gas chromatograph with a flame ionization detector (GC-FID) for product analysis

Reaction Procedure
  • Preparation of Solutions:

    • Prepare a standardized aqueous solution of sodium hydroxide (e.g., 1.0 M).

    • Prepare a solution of the internal standard in the extraction solvent.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place a known amount of this compound.

    • Add the aqueous sodium hydroxide solution to the flask. The molar ratio of NaOH to the chlorohydrin should be at least 1:1.

  • Reaction Execution:

    • The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25°C, 50°C) for a specified period.

    • To monitor the reaction progress, aliquots of the reaction mixture can be withdrawn at different time intervals.

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the organic products with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.

Product Analysis
  • The composition of the product mixture can be determined by Gas Chromatography (GC) analysis.

  • The identity of the products should be confirmed by comparing their retention times with those of authentic samples and by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quantitative analysis can be performed using the internal standard method to determine the relative percentages of each product.

Visualizations

Reaction Mechanism

The following diagram illustrates the competing intramolecular (SNi) and bimolecular (SN2) substitution pathways for the reaction of this compound with aqueous sodium hydroxide.

Reaction_Mechanism reactant This compound alkoxide γ-Chloroalkoxy anion reactant->alkoxide + OH⁻ diol 3-Methyl-1,3-butanediol (SN2 Product) reactant->diol + OH⁻ (SN2) NaOH NaOH (aq) oxetane 3,3-Dimethyloxetane (SNi Product) alkoxide->oxetane Intramolecular SN2 Attack

Fig. 1: Competing reaction pathways.
Experimental Workflow

The diagram below outlines the general workflow for the synthesis and analysis of the products from the reaction of this compound with aqueous sodium hydroxide.

Experimental_Workflow start Start: Prepare Reactants reaction Reaction of this compound with aqueous NaOH start->reaction workup Aqueous Work-up & Solvent Extraction reaction->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal drying->concentration analysis Product Analysis (GC, GC-MS) concentration->analysis end End: Characterized Products analysis->end

Fig. 2: General experimental workflow.

References

Application Notes and Protocols: Intramolecular Substitution (SNi) Reaction of 4-Chloro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intramolecular substitution (SNi) reaction of 4-chloro-2-methyl-2-butanol, a process of significant interest in organic synthesis for the formation of the valuable oxetane ring system. The resulting product, 2,2-dimethyloxetane, is a key building block in medicinal chemistry and materials science.[1]

Introduction

The intramolecular substitution (SNi) reaction of this compound is a classic example of an intramolecular Williamson ether synthesis, proceeding via a base-mediated cyclization. In this reaction, the hydroxyl group, upon deprotonation, acts as an internal nucleophile, attacking the carbon atom bearing the chlorine, which serves as the leaving group. This process leads to the formation of a strained four-membered cyclic ether, 2,2-dimethyloxetane. The reaction is highly favored due to the proximity of the reacting centers within the same molecule.

Studies on the closely related compound, 4-chloro-2-butanol, have shown that the intramolecular substitution (SNi) pathway is the dominant reaction channel in the presence of an aqueous base, accounting for a significant majority of the product yield.[2] Competing side reactions can include bimolecular substitution (SN2) leading to the formation of a diol, and both 1,2- and 1,4-elimination reactions.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of the reactant, this compound, and the primary product, 2,2-dimethyloxetane, is provided below for easy reference.

Table 1: Physicochemical Properties of Reactant and Product

PropertyThis compound2,2-DimethyloxetaneSource
Molecular Formula C₅H₁₁ClOC₅H₁₀O[3][4]
Molecular Weight 122.59 g/mol 86.13 g/mol [1][3]
CAS Number 1985-88-26245-99-4[1][3]
Density 1.021 g/cm³0.857 g/cm³[1][5]
Boiling Point 178.6 °C at 760 mmHgNot Available[5]
Flash Point 81.4 °CNot Available[5]
Refractive Index 1.438Not Available[5]
Solubility Chloroform, Ethyl AcetateNot Available[5][6]

Table 2: Representative Product Distribution in the Reaction of a 4-Chlorobutanol Analog with Aqueous NaOH

Data adapted from the reaction of 4-chloro-2-butanol.

Reaction PathwayProductYield (%)
Intramolecular Substitution (SNi) 2-Methyloxetane74
Bimolecular Substitution (SN2) Butane-1,3-diol12
1,4-Elimination Ethene + Acetaldehyde11
1,2-Elimination Not Reported< 3

Reaction Mechanism and Experimental Workflow

The intramolecular substitution reaction of this compound proceeds through a well-established mechanism. The experimental workflow is designed to favor the desired cyclization reaction while minimizing side products.

SNi_Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Intramolecular Cyclization (SNi) Reactant This compound Alkoxide Chloroalkoxy anion Reactant->Alkoxide + OH⁻ Base OH⁻ Water Water Alkoxide->Water + H₂O Alkoxide_ion Chloroalkoxy anion Product 2,2-Dimethyloxetane Alkoxide_ion->Product SNi Leaving_Group Cl⁻ Product->Leaving_Group + Cl⁻

Caption: Mechanism of the SNi reaction of this compound.

Experimental_Workflow start Start dissolve Dissolve this compound in a suitable solvent (e.g., water or a co-solvent) start->dissolve add_base Add aqueous sodium hydroxide solution dropwise with stirring and cooling dissolve->add_base reaction Allow the reaction to proceed at a controlled temperature (e.g., room temperature or gentle heating) add_base->reaction monitoring Monitor reaction progress by TLC or GC reaction->monitoring workup Perform aqueous workup: - Quench the reaction - Separate the organic layer monitoring->workup extraction Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) workup->extraction drying Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄) extraction->drying purification Purify the product by distillation or column chromatography drying->purification characterization Characterize the final product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of 2,2-dimethyloxetane.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of 2,2-dimethyloxetane from this compound via an intramolecular substitution reaction.

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (1.1 eq)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or other suitable drying agent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser (if heating is required)

  • Separatory funnel

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound. If necessary, a co-solvent can be used to ensure homogeneity.

  • Base Addition: Prepare a solution of sodium hydroxide in deionized water. Add the sodium hydroxide solution dropwise to the stirred solution of the chlorohydrin over a period of 15-30 minutes. Maintain the reaction temperature at or below room temperature using an ice bath if the reaction is exothermic.

  • Reaction: After the addition of the base is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. Gentle heating may be applied to drive the reaction to completion if necessary.

  • Workup: Once the reaction is complete, quench the reaction by adding cold deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with three portions of diethyl ether. Combine the organic extracts.

  • Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure 2,2-dimethyloxetane.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Safety Precautions:

  • This compound is a combustible liquid and is harmful if swallowed. It can also cause serious eye damage.[3]

  • Sodium hydroxide is corrosive and should be handled with care.

  • All procedures should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Applications in Drug Development and Organic Synthesis

The 2,2-dimethyloxetane produced from this SNi reaction is a valuable synthon in organic synthesis. The oxetane motif is increasingly incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility, metabolic stability, and lipophilicity.[1] The strained four-membered ring can also be opened under various conditions to provide access to 1,3-difunctionalized compounds, further expanding its synthetic utility.[1]

References

Application Notes and Protocols: Synthesis of 2,2-Dimethyloxetane from 4-Chloro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry and drug development. Their unique structural and electronic properties, including a strained ring system, can impart favorable physicochemical characteristics to drug candidates, such as improved solubility, metabolic stability, and conformational rigidity. 2,2-Dimethyloxetane, in particular, serves as a valuable building block for introducing a gem-dimethylpropyl moiety in organic synthesis. This application note provides a detailed protocol for the synthesis of 2,2-dimethyloxetane from the readily available precursor, 4-chloro-2-methyl-2-butanol, via an intramolecular Williamson ether synthesis.

Reaction Principle

The synthesis proceeds via an intramolecular SN2 reaction, a classic example of the Williamson ether synthesis. In this reaction, the hydroxyl group of this compound is deprotonated by a strong base to form an alkoxide. The resulting nucleophilic oxygen atom then attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of the strained four-membered oxetane ring.

Experimental Protocol: Synthesis of 2,2-Dimethyloxetane

This protocol is adapted from established procedures for intramolecular Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in an appropriate volume of water.

  • Addition of Base: While stirring, add a stoichiometric excess of powdered or pelletized sodium hydroxide to the solution. The reaction is typically exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous phase multiple times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.

  • Purification: The crude 2,2-dimethyloxetane can be purified by fractional distillation to yield the pure product.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 2,2-dimethyloxetane from this compound.

ParameterValue
Precursor This compound
Reagent Sodium Hydroxide
Solvent Water
Reaction Temperature Reflux
Reaction Time Several hours
Typical Yield Moderate to High
Purification Method Fractional Distillation

Note: The exact yield and optimal reaction time will depend on the specific reaction scale and conditions.

Visualizations

Reaction Mechanism

The synthesis of 2,2-dimethyloxetane from this compound proceeds through a base-mediated intramolecular SN2 reaction.

Caption: Reaction mechanism for the synthesis of 2,2-dimethyloxetane.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2,2-dimethyloxetane.

experimental_workflow start Start: this compound reaction Reaction with NaOH in H₂O under reflux start->reaction workup Aqueous Workup & Extraction reaction->workup drying Drying and Solvent Removal workup->drying purification Fractional Distillation drying->purification product Product: 2,2-Dimethyloxetane purification->product

Caption: Experimental workflow for 2,2-dimethyloxetane synthesis.

Conclusion

The intramolecular Williamson ether synthesis of this compound provides an efficient and straightforward method for the preparation of 2,2-dimethyloxetane. This protocol offers a reliable procedure for researchers and drug development professionals to access this valuable oxetane building block for application in organic synthesis and medicinal chemistry. Careful control of reaction conditions and effective purification are key to obtaining a high yield of the desired product.

Experimental setup for the conversion of 2-methyl-2-butanol to 2-chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-chloro-2-methylbutane from 2-methyl-2-butanol via a nucleophilic substitution (SN1) reaction. The procedure is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol includes a comprehensive description of the reaction setup, purification, and characterization of the final product.

Introduction

The conversion of tertiary alcohols to alkyl halides is a fundamental transformation in organic chemistry. The reaction of 2-methyl-2-butanol, a tertiary alcohol, with concentrated hydrochloric acid proceeds through an SN1 (Substitution Nucleophilic Unimolecular) mechanism.[1][2][3] This process involves the formation of a stable tertiary carbocation intermediate, which is then attacked by a chloride ion.[4][5][6] Due to the stability of the tertiary carbocation, this reaction is typically rapid and efficient at room temperature.[1][7] This application note outlines a standard laboratory procedure for this synthesis, including the necessary safety precautions, reagent quantities, and work-up steps.

Reaction and Mechanism

The overall reaction is as follows:

(CH₃)₂C(OH)CH₂CH₃ + HCl → (CH₃)₂C(Cl)CH₂CH₃ + H₂O

The reaction proceeds via an SN1 mechanism, which involves two main steps:

  • Protonation and Formation of a Carbocation: The hydroxyl group of the alcohol is protonated by the strong acid (HCl), forming a good leaving group (water). The departure of the water molecule results in the formation of a stable tertiary carbocation.[1][4][5]

  • Nucleophilic Attack: The chloride ion (Cl⁻) from the hydrochloric acid acts as a nucleophile and attacks the electrophilic carbocation, forming the final product, 2-chloro-2-methylbutane.[1][4][5]

Heating the reaction mixture could favor the formation of elimination products.[3]

Experimental Protocol

3.1 Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Amount
2-Methyl-2-butanolC₅H₁₂O88.150.80510210.0 mL (8.0 g)
Concentrated Hydrochloric Acid (12 M)HCl36.46~1.18-25 mL
5% Sodium Bicarbonate SolutionNaHCO₃84.01--2 x 20 mL
Saturated Sodium Chloride SolutionNaCl58.44--15 mL
Anhydrous Calcium ChlorideCaCl₂110.98--As needed

3.2 Equipment

  • 125 mL Separatory funnel

  • 50 mL and 500 mL Erlenmeyer flasks

  • Ring stand and clamp

  • Graduated cylinders

  • Beakers

  • Pasteur pipettes

  • Tared sample bottle

3.3 Procedure

  • Reaction Setup: In a fume hood, add 10.0 mL of 2-methyl-2-butanol to a 125 mL separatory funnel.[2][8] Carefully add 25 mL of concentrated (12 M) hydrochloric acid to the separatory funnel.[1][2]

  • Reaction: Gently swirl the unstoppered separatory funnel for about one minute to mix the reactants.[1][2] Stopper the funnel and shake for approximately five minutes, venting frequently to release any pressure buildup.[1][2][8]

  • Phase Separation: After shaking, place the separatory funnel on a ring stand and allow the mixture to stand until two distinct layers have completely separated.[1][2] The upper layer is the organic product (2-chloro-2-methylbutane), and the lower layer is the aqueous phase.[9]

  • Work-up: Aqueous Layer Removal: Carefully drain and discard the lower aqueous layer.[1][2]

  • Washing with Sodium Bicarbonate: Add 20 mL of 5% sodium bicarbonate solution to the separatory funnel containing the organic layer.[1] Swirl gently at first without the stopper to allow for the release of any evolved CO₂ gas.[10] Then, stopper the funnel and shake, venting frequently.[1][2] Allow the layers to separate and discard the lower aqueous layer. Repeat this washing step with a second 20 mL portion of 5% sodium bicarbonate solution.[1]

  • Washing with Saturated Sodium Chloride: Wash the organic layer with 15 mL of saturated sodium chloride solution to help remove dissolved water.[1][10] Separate and discard the aqueous layer.

  • Drying the Product: Transfer the organic layer to a clean, dry 50 mL Erlenmeyer flask. Add a small amount of anhydrous calcium chloride pellets to dry the product.[1][2] Swirl the flask intermittently for about 10-15 minutes until the liquid is clear and the drying agent no longer clumps together.[1]

  • Isolation of the Final Product: Carefully decant the dried liquid product into a tared sample bottle, leaving the drying agent behind.[1] Weigh the product to determine the yield.

3.4 Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated hydrochloric acid is corrosive and gives off harmful HCl gas. All handling of concentrated HCl should be performed in a well-ventilated fume hood.[1]

  • The reaction with sodium bicarbonate evolves carbon dioxide gas, which can cause pressure buildup in the separatory funnel. Vent the funnel frequently and carefully during the washing step.[1][10]

Characterization

The identity and purity of the synthesized 2-chloro-2-methylbutane can be confirmed using various analytical techniques:

  • Infrared (IR) Spectroscopy: The disappearance of the broad -OH stretch from the starting material (2-methyl-2-butanol) around 3300 cm⁻¹ and the appearance of a C-Cl stretch in the product spectrum would indicate a successful reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight.[1]

A simple qualitative test, the Lucas Test , can also be performed. Tertiary alcohols react almost instantly with the Lucas reagent (a solution of zinc chloride in concentrated HCl) to form a cloudy solution due to the formation of the insoluble alkyl halide.[7][11][12][13]

Visual Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation reagents 1. Combine 2-methyl-2-butanol and conc. HCl in a separatory funnel. reaction 2. Swirl and shake for 5 minutes, venting frequently. reagents->reaction separation 3. Allow layers to separate and remove the aqueous layer. reaction->separation wash_bicarb 4. Wash organic layer with 5% NaHCO3 solution (x2). separation->wash_bicarb wash_nacl 5. Wash organic layer with saturated NaCl solution. wash_bicarb->wash_nacl drying 6. Dry the organic layer with anhydrous CaCl2. wash_nacl->drying decant 7. Decant the product into a tared vial. drying->decant end end decant->end Final Product: 2-chloro-2-methylbutane

Caption: Experimental workflow for the synthesis of 2-chloro-2-methylbutane.

Signaling Pathway Diagram (SN1 Mechanism)

sn1_mechanism reactant 2-Methyl-2-butanol ((CH3)2C(OH)CH2CH3) protonation Protonated Alcohol ((CH3)2C(OH2+)CH2CH3) reactant->protonation + HCl carbocation Tertiary Carbocation ((CH3)2C+CH2CH3) protonation->carbocation - H2O (Rate-determining step) product 2-Chloro-2-methylbutane ((CH3)2C(Cl)CH2CH3) carbocation->product + Cl-

Caption: SN1 reaction mechanism for the conversion of 2-methyl-2-butanol.

References

Application Note: Purification of 4-Chloro-2-methyl-2-butanol by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 4-Chloro-2-methyl-2-butanol, a key intermediate in organic synthesis. Due to its high boiling point, purification is optimally achieved through vacuum distillation following an initial aqueous workup to remove synthesis-related impurities. This document outlines the necessary materials, a step-by-step experimental protocol, and data presentation guidelines to ensure the attainment of high-purity this compound for research and development applications.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical and specialty chemical compounds. Its purity is critical for the success of subsequent reactions. A common route to its synthesis is the Grignard reaction between methylmagnesium bromide and ethyl 3-chloropropanoate. This synthesis typically results in a crude product containing unreacted starting materials, byproducts, and quenching agents. Distillation is the primary method for purifying the final product. Given the atmospheric boiling point of 178.6 °C for this compound, vacuum distillation is the preferred method to prevent thermal decomposition and ensure a high-purity final product.[1][2] This note details the complete purification process, from the initial workup of the crude reaction mixture to the final distillation.

Pre-Distillation Purification: Aqueous Workup

Prior to distillation, it is essential to perform an aqueous workup to remove the majority of impurities. This process typically involves neutralization of any remaining acid and extraction of water-soluble components.

Potential Impurities

The primary impurities from the Grignard synthesis of this compound may include:

  • Unreacted Ethyl 3-chloropropanoate: The starting ester.

  • Magnesium salts: Formed after quenching the Grignard reagent.

  • Solvent: Typically diethyl ether or tetrahydrofuran (THF).

  • Byproducts: From side reactions of the Grignard reagent.

Workup Protocol
  • Quenching: Carefully and slowly add the crude reaction mixture to a beaker of crushed ice, followed by the cautious addition of a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. If two layers are not distinct, add diethyl ether to facilitate separation.

  • Washing:

    • Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any residual acid.

    • Wash the organic layer with deionized water.

    • Finally, wash the organic layer with a saturated sodium chloride solution (brine) to aid in the removal of water.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the bulk of the low-boiling solvent using a rotary evaporator.

Distillation Protocol

Due to the high boiling point of this compound, vacuum distillation is strongly recommended to prevent decomposition.

Materials and Equipment
  • Round-bottom flask

  • Short path distillation head with a condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with a stirrer

  • Thermometer and adapter

  • Vacuum pump with a cold trap

  • Boiling chips or a magnetic stir bar

Experimental Procedure
  • Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Transfer the crude, solvent-free this compound into the round-bottom flask. Add a few boiling chips or a magnetic stir bar.

  • Initiate Vacuum: Gradually apply vacuum to the system.

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask.

  • Fraction Collection:

    • Collect any low-boiling impurities as the forerun in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean, pre-weighed receiving flask to collect the main fraction.

    • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

  • Completion: Once the majority of the product has distilled, or if the temperature begins to rise significantly, stop the distillation.

  • Cooling: Allow the apparatus to cool to room temperature before releasing the vacuum.

Data Presentation

All quantitative data should be summarized for clear comparison.

Table 1: Physical Properties of this compound and Key Impurities
CompoundMolecular Weight ( g/mol )Atmospheric Boiling Point (°C)Density (g/cm³)
This compound 122.59178.6[1][2]1.021[1]
Ethyl 3-chloropropanoate136.58162-1631.109
Diethyl Ether (Solvent)74.1234.60.713
Table 2: Distillation Parameters and Results
ParameterValue
Initial Mass of Crude ProductEnter Value g
Distillation PressureEnter Value mmHg
Boiling Point of Main FractionEnter Value °C
Mass of Purified ProductEnter Value g
YieldCalculate Value %
Purity (by GC or NMR)Enter Value %

Visualizations

Logical Relationship of Purification Steps

Purification_Logic A Crude Product B Aqueous Workup A->B Removal of water-soluble impurities C Drying B->C Removal of water D Solvent Removal C->D Removal of extraction solvent E Vacuum Distillation D->E Separation based on boiling point F Purified this compound E->F

Caption: Logical flow of the purification process.

Experimental Workflow for Vacuum Distillation

Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_finish Completion Prep Assemble Distillation Apparatus Charge Charge Flask with Crude Product Prep->Charge Vacuum Apply Vacuum Charge->Vacuum Heat Heat the Flask Vacuum->Heat Collect Collect Fractions Heat->Collect Cool Cool the Apparatus Collect->Cool Release Release Vacuum Cool->Release

Caption: Step-by-step workflow for vacuum distillation.

References

Application Notes and Protocols for the Purity Assessment of 4-Chloro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for determining the purity of 4-Chloro-2-methyl-2-butanol (CAS No. 1985-88-2), a key intermediate in various organic syntheses. The following protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS) are designed to ensure the quality and consistency of this compound in research and development settings.

Gas Chromatography (GC) for Purity and Impurity Profiling

Gas chromatography is a robust technique for assessing the purity of volatile compounds like this compound and for separating it from volatile impurities. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity towards organic compounds.

Experimental Protocol: GC-FID Analysis

Objective: To determine the purity of this compound and quantify related volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Autosampler and data acquisition software.

Reagents and Materials:

  • This compound reference standard (purity ≥ 99.5%)

  • High-purity solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)

  • High-purity carrier gas (Helium or Nitrogen)

  • High-purity FID gases (Hydrogen and Air)

Procedure:

  • Standard Preparation: Accurately weigh approximately 100 mg of the this compound reference standard and dissolve it in 10 mL of the chosen solvent to prepare a stock solution. Further dilute to a working concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution, using the this compound sample to be tested.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas Flow Rate: 1.0 mL/min (Helium)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • Detector Temperature (FID): 280 °C

  • Data Analysis:

    • Inject the standard and sample solutions into the GC system.

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the purity of the sample using the area normalization method, assuming all impurities have a similar response factor to the main component.

Purity Calculation (Area %):

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Data Presentation: Illustrative GC Purity Analysis
Peak No.Retention Time (min)ComponentArea (%)
13.5Solvent-
26.8Unknown Impurity 10.25
38.2This compound 99.65
49.5Unknown Impurity 20.10

Workflow Diagram: GC-FID Purity Assessment

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Sample/ Standard B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject into GC C->D E Separation in Column D->E F Detection by FID E->F G Integrate Peak Areas F->G H Calculate Purity (Area %) G->H

GC-FID Experimental Workflow

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is suitable for the analysis of non-volatile or thermally labile impurities that may not be detected by GC. Since this compound lacks a strong UV chromophore, a Refractive Index Detector (RI) is a suitable choice.

Experimental Protocol: HPLC-RI Analysis

Objective: To determine the purity of this compound and quantify non-volatile impurities.

Instrumentation:

  • HPLC system with a Refractive Index (RI) Detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Isocratic pump, autosampler, and data acquisition software.

Reagents and Materials:

  • This compound reference standard (purity ≥ 99.5%)

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Mobile phase: Acetonitrile/Water (e.g., 60:40 v/v)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 2 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • RI Detector Temperature: 35 °C

    • Run Time: 20 minutes

  • Data Analysis:

    • Allow the baseline to stabilize before injecting the samples.

    • Inject the standard and sample solutions.

    • Identify the main peak and any impurity peaks.

    • Calculate the purity using the area normalization method.

Data Presentation: Illustrative HPLC Purity Analysis
Peak No.Retention Time (min)ComponentArea (%)
14.5Polar Impurity0.30
27.1This compound 99.55
312.3Non-polar Impurity0.15

Workflow Diagram: HPLC-RI Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC-RI Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Sample/ Standard Solutions D Inject Sample B->D C Equilibrate System C->D E Isocratic Elution D->E F RI Detection E->F G Peak Integration F->G H Purity Calculation G->H

HPLC-RI Experimental Workflow

Quantitative NMR (qNMR) Spectroscopy for Absolute Purity Determination

qNMR provides a direct and accurate method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself. An internal standard of known purity is used for quantification.

Experimental Protocol: qNMR Analysis

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents and Materials:

  • This compound sample

  • High-purity internal standard (e.g., Maleic acid, purity > 99.9%)

  • Deuterated solvent (e.g., DMSO-d6)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound sample.

    • Accurately weigh about 10 mg of the internal standard (Maleic acid).

    • Dissolve both in a known volume of DMSO-d6 in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.

  • Data Processing and Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal from this compound (e.g., the singlet from the two methyl groups) and a signal from the internal standard (e.g., the singlet from the two vinyl protons of maleic acid).

    • Calculate the purity using the following formula:

Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P_std = Purity of the internal standard

Data Presentation: Illustrative qNMR Purity Calculation
ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m)20.5 mg10.2 mg
Molecular Weight (MW)122.59 g/mol 116.07 g/mol
Signal Integrated-CH₃ groups (singlet)-CH=CH- (singlet)
Number of Protons (N)62
Integral Value (I)5.801.00
Purity of Standard (P_std)-99.9%
Calculated Purity 99.2% -

Logical Diagram: qNMR Purity Determination

qNMR_Logic cluster_input Input Parameters cluster_nmr NMR Measurement Mass Masses of Analyte & Standard Calculation Purity Calculation Formula Mass->Calculation MW Molecular Weights MW->Calculation P_std Purity of Standard P_std->Calculation Integrals Signal Integrals Integrals->Calculation N_protons Number of Protons N_protons->Calculation Result Absolute Purity (%) Calculation->Result

qNMR Purity Calculation Logic

Mass Spectrometry (MS) for Impurity Identification

GC-MS or LC-MS can be used for the identification of unknown impurities by analyzing their mass spectra and fragmentation patterns.

Protocol: Impurity Identification by GC-MS

Objective: To identify the structure of impurities in this compound.

Instrumentation:

  • GC-MS system with an Electron Ionization (EI) source.

  • GC column and conditions as described in the GC-FID protocol.

Procedure:

  • Analyze the sample using the GC-MS system under the conditions specified in the GC-FID protocol.

  • Obtain the mass spectrum for each impurity peak.

  • Analyze the molecular ion (if present) and the fragmentation pattern.

  • Compare the obtained mass spectra with spectral libraries (e.g., NIST) for tentative identification.

  • Propose fragmentation pathways to confirm the structure of the impurities.

Illustrative Fragmentation Analysis of this compound
  • Molecular Ion (M+•): The molecular ion at m/z 122/124 (due to ³⁵Cl and ³⁷Cl isotopes) may be weak or absent in the EI spectrum.

  • Key Fragments:

    • m/z 107/109: Loss of a methyl group (-CH₃).

    • m/z 91/93: Loss of a methyl group and water (-CH₃, -H₂O).

    • m/z 73: Cleavage of the C-C bond between C2 and C3, resulting in [C₄H₉O]⁺.

    • m/z 59: Alpha-cleavage leading to the [C₃H₇O]⁺ ion.

Signaling Pathway Diagram: Impurity Identification Workflow

MS_Impurity_ID A GC-MS Analysis of Sample B Obtain Mass Spectrum of Impurity Peak A->B C Analyze Molecular Ion and Fragmentation Pattern B->C D Library Search (e.g., NIST) C->D E Propose Fragmentation Pathways C->E F Tentative Impurity Structure D->F E->F G Confirmation with Reference Standard (if available) F->G

Impurity Identification Workflow using GC-MS

Application Notes and Protocols: The Versatile Role of 4-Chloro-2-methyl-2-butanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methyl-2-butanol is a bifunctional building block of significant interest in the synthesis of pharmaceutical intermediates. Its structure, featuring a tertiary alcohol and a primary alkyl chloride, allows for a variety of chemical transformations, making it a valuable precursor for introducing specific structural motifs into drug candidates. This document provides detailed application notes and protocols for the utilization of this compound in key synthetic pathways relevant to pharmaceutical development, including the formation of substituted β-amino alcohols and ethers.

Key Applications in Pharmaceutical Synthesis

The primary applications of this compound in the synthesis of pharmaceutical intermediates are centered around two main reaction pathways:

  • Intramolecular Cyclization to 3,3-Dimethyloxetane and Subsequent Nucleophilic Ring-Opening: This is a powerful strategy for the synthesis of β-amino alcohols and other 1,3-disubstituted propane derivatives. The strained oxetane ring is an excellent electrophile for reaction with a wide range of nucleophiles.

  • Williamson Ether Synthesis and Analogous Alkylations: The chloro- and hydroxyl- functionalities of this compound can be selectively reacted to form ether linkages or to alkylate various nucleophiles, introducing the 2-methyl-2-butanol moiety into a target molecule.

Application 1: Synthesis of β-Amino Alcohol Intermediates via 3,3-Dimethyloxetane

β-Amino alcohols are a common structural feature in a wide array of pharmaceuticals, including certain beta-blockers, antivirals, and anticancer agents. The synthesis of these intermediates often involves the ring-opening of an epoxide or an oxetane with an amine. This compound serves as a convenient precursor to 3,3-dimethyloxetane, which upon reaction with a primary or secondary amine, yields a substituted β-amino alcohol.[1][2]

Experimental Protocol: Two-Step Synthesis of N-Substituted 3-Amino-2,2-dimethyl-1-propanols

Step 1: Synthesis of 3,3-Dimethyloxetane from this compound

This protocol is based on the intramolecular cyclization of a chlorohydrin under basic conditions.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Water

  • Diethyl ether (or other suitable organic solvent)

Procedure:

  • To a solution of this compound (1.0 eq) in water, add a concentrated aqueous solution of sodium hydroxide (1.1 - 1.5 eq) dropwise at room temperature.

  • The reaction mixture is stirred vigorously and heated to a gentle reflux (optional, reaction can also proceed at room temperature over a longer period).

  • Monitor the reaction progress by GC-MS or TLC analysis for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product, 3,3-dimethyloxetane, is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation to yield the crude oxetane. Further purification can be achieved by distillation.

Quantitative Data Summary:

ParameterValueReference
Typical Yield70-85%General knowledge of intramolecular cyclization
Purity (after distillation)>98%General knowledge of purification techniques

Step 2: Ring-Opening of 3,3-Dimethyloxetane with an Amine

This protocol describes the nucleophilic addition of an amine to the oxetane ring.

Materials:

  • 3,3-Dimethyloxetane (from Step 1)

  • Primary or Secondary Amine (e.g., Aniline, Benzylamine, Morpholine)

  • Solvent (e.g., Ethanol, Acetonitrile, or neat)

  • Lewis acid catalyst (optional, e.g., LiClO4, Mg(ClO4)2)

Procedure:

  • In a reaction vessel, dissolve the amine (1.0 - 1.2 eq) in the chosen solvent.

  • Add 3,3-dimethyloxetane (1.0 eq) to the solution.

  • If using a catalyst, add it to the reaction mixture (typically 5-10 mol%).

  • The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the amine.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or crystallization to afford the desired β-amino alcohol.

Quantitative Data Summary:

Amine NucleophileProductTypical YieldReference
Aniline3-(Phenylamino)-2,2-dimethyl-1-propanol85-95%[1]
Benzylamine3-(Benzylamino)-2,2-dimethyl-1-propanol90-98%[1]
Morpholine2,2-Dimethyl-3-morpholino-1-propanol88-96%[1]

Logical Workflow for β-Amino Alcohol Synthesis:

workflow A This compound B Intramolecular Cyclization (NaOH or KOH) A->B Base C 3,3-Dimethyloxetane B->C D Nucleophilic Ring-Opening (Amine, optional catalyst) C->D Amine (R2NH) E N-Substituted 3-Amino-2,2-dimethyl-1-propanol (β-Amino Alcohol Intermediate) D->E

Synthesis of β-Amino Alcohols.

Application 2: Synthesis of Ether Intermediates

The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[3] this compound can participate in this reaction in two principal ways, offering flexibility in the synthesis of pharmaceutical intermediates where an ether moiety is required.

Experimental Protocol 1: O-Alkylation using this compound

In this protocol, the hydroxyl group of this compound is deprotonated to form an alkoxide, which then acts as a nucleophile.

Materials:

  • This compound

  • Strong Base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide)

  • Alkyl Halide (R-X, e.g., Benzyl bromide, Methyl iodide)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the strong base (1.1 eq) portion-wise to the solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0 eq) dropwise.

  • The reaction is stirred at room temperature or gently heated until completion (monitored by TLC or GC-MS).

  • The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude ether is purified by column chromatography.

Experimental Protocol 2: Alkylation of a Phenol or Alcohol with this compound

Here, the chloro- group of this compound acts as the electrophilic site for nucleophilic attack by a phenoxide or alkoxide.

Materials:

  • Phenol or Alcohol (Ar/R-OH)

  • Base (e.g., Sodium Hydroxide, Potassium Carbonate)

  • This compound

  • Solvent (e.g., Acetone, DMF, DMSO)

Procedure:

  • To a solution of the phenol or alcohol (1.0 eq) in the chosen solvent, add the base (1.1 - 1.5 eq).

  • Stir the mixture at room temperature until the phenoxide or alkoxide is formed.

  • Add this compound (1.0 - 1.2 eq) to the reaction mixture.

  • The reaction is heated to a temperature between 50 °C and 100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is poured into water.

  • The product is extracted with an organic solvent.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The resulting crude ether is purified by column chromatography or recrystallization.

Quantitative Data Summary for Williamson Ether Synthesis:

Reaction TypeSubstratesProduct TypeTypical YieldReference
O-AlkylationThis compound + Benzyl bromide1-Benzyloxy-3-chloro-2,2-dimethylpropane75-90%[3]
Alkylation of PhenolPhenol + this compound1-(3-Hydroxy-3-methylbutoxy)benzene70-85%[3]

Signaling Pathway for Williamson Ether Synthesis Options:

williamson_synthesis cluster_0 Pathway A: O-Alkylation cluster_1 Pathway B: Alkylation of Nucleophile A1 This compound B1 Deprotonation (Strong Base) A1->B1 C1 Alkoxide Intermediate B1->C1 D1 SN2 Reaction with Alkyl Halide (R-X) C1->D1 E1 Ether Product (R-O-C(CH3)2CH2Cl) D1->E1 A2 Phenol/Alcohol (R'-OH) B2 Deprotonation (Base) A2->B2 C2 Phenoxide/Alkoxide (R'-O-) B2->C2 D2 SN2 Reaction with This compound C2->D2 E2 Ether Product (R'-O-CH2C(CH3)2OH) D2->E2

References

Application Notes and Protocols: Synthesis of 4-(Isopropylamino)-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-(isopropylamino)-2-methylbutan-2-ol through the reaction of 4-chloro-2-methyl-2-butanol with isopropylamine. This reaction is of interest in medicinal chemistry and drug development as it introduces a hydrophilic amino alcohol moiety, which can be a key pharmacophore in various biologically active molecules.

Reaction Overview

The reaction of this compound with isopropylamine is proposed to proceed through a two-step mechanism. The initial step involves an intramolecular SNi (Internal Nucleophilic Substitution) reaction, where the hydroxyl group, acting as an internal nucleophile, displaces the chloride to form a cyclic ether intermediate, 2,2-dimethyl-oxetane. Subsequently, the isopropylamine acts as a nucleophile, attacking the strained oxetane ring, leading to its opening and the formation of the final product, 4-(isopropylamino)-2-methylbutan-2-ol. This pathway is favored due to the formation of a relatively stable tertiary carbocation-like transition state during the ring-opening of the protonated oxetane. A similar mechanism has been described for the reaction of 4-chloro-2-butanol with isopropylamine, which proceeds via a 2-methyloxetane intermediate.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₅H₁₁ClO122.59~150-152~1.03
IsopropylamineC₃H₉N59.1132.40.688
4-(Isopropylamino)-2-methylbutan-2-olC₈H₁₉NO145.24~180–190 (estimated)[1]~0.88 (estimated)

Table 2: Summary of Reaction Parameters and Expected Outcome

ParameterValue/DescriptionNotes
Reaction Temperature80 °CBased on analogous reactions for optimal rate.
Reaction Time5 daysReaction progress should be monitored by TLC or GC-MS.
SolventIsopropylamine (neat)Excess isopropylamine can serve as both reactant and solvent.
Reactant RatioIsopropylamine in large excessDrives the reaction to completion and minimizes side products.
Expected YieldHigh (approaching quantitative)Based on the high yield of the analogous reaction.
Purification MethodDistillation under reduced pressureTo remove excess isopropylamine and isolate the product.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Isopropylamine

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Thermometer

  • Distillation apparatus

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves

Protocol for the Synthesis of 4-(Isopropylamino)-2-methylbutan-2-ol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

  • Addition of Reagent: Carefully add a significant excess of isopropylamine to the flask. The isopropylamine will act as both the nucleophile and the solvent.

  • Reaction Conditions: Heat the reaction mixture to 80 °C under constant stirring.

  • Reaction Monitoring: Allow the reaction to proceed for up to 5 days. The progress of the reaction can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the excess isopropylamine using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield the pure 4-(isopropylamino)-2-methylbutan-2-ol.

Mandatory Visualization

ReactionMechanism cluster_step1 Step 1: Intramolecular Cyclization (SNi) cluster_step2 Step 2: Nucleophilic Ring-Opening Reactant This compound Intermediate 2,2-Dimethyloxetane Reactant->Intermediate - HCl Product 4-(Isopropylamino)-2-methylbutan-2-ol Intermediate->Product Isopropylamine Isopropylamine Isopropylamine->Product ExperimentalWorkflow Start Start: Reactants Reaction Reaction at 80°C for 5 days Start->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Workup Work-up: Cool and remove excess isopropylamine Monitoring->Workup Reaction Complete Purification Purification: Vacuum Distillation Workup->Purification Product Final Product: 4-(Isopropylamino)-2-methylbutan-2-ol Purification->Product

References

Troubleshooting & Optimization

Preventing elimination byproducts in haloalkane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or prevent elimination byproducts during haloalkane synthesis.

Troubleshooting Guides

Problem: My reaction is producing a significant amount of alkene byproduct.

This is a common issue arising from the competition between substitution (desired) and elimination (undesired) reactions. Several factors can be adjusted to favor substitution.

Q1: I'm using a secondary haloalkane and getting a mix of substitution and elimination products. What is the first thing I should check?

A1: With secondary alkyl halides, the balance between SN2/E2 and SN1/E1 is delicate. The first and most critical factor to assess is the nature of your nucleophile/base.[1][2]

  • Strongly basic, sterically hindered nucleophiles (e.g., potassium tert-butoxide, DBU, DBN) will strongly favor E2 elimination.[3][4] If you are using such a reagent, consider switching to a less hindered or less basic nucleophile.

  • Strong, but non-bulky nucleophiles/bases (e.g., hydroxide, alkoxides) can lead to a mix of SN2 and E2 products.[3][5] To favor SN2, you can often modify other reaction conditions.

  • Weakly basic, good nucleophiles (e.g., halides, cyanide, azide, thiolates) will predominantly favor the SN2 pathway.[1]

Q2: I've chosen a good nucleophile, but I'm still getting elimination byproducts. What other reaction conditions can I optimize?

A2: Beyond the choice of nucleophile, several other parameters can be tuned to suppress elimination:

  • Temperature: Higher temperatures favor elimination reactions.[5][6][7] If possible, run your reaction at a lower temperature.

  • Solvent: The choice of solvent plays a crucial role.

    • Polar aprotic solvents (e.g., DMSO, DMF, acetone) solvate the cation but leave the anion (nucleophile) free and highly reactive, favoring SN2 reactions.[5]

    • Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and thus can favor elimination over substitution.[8] Ethanolic conditions, in particular, are known to promote elimination.[6][7][9][10][11]

  • Concentration: High concentrations of a strong, non-bulky base can favor elimination.[6][7] Using a lower concentration may shift the balance towards substitution.

Problem: My tertiary haloalkane is exclusively yielding elimination products.

Q3: Is it possible to synthesize a tertiary haloalkane via an SN1 reaction without significant E1 byproduct formation?

A3: Tertiary substrates readily form stable carbocations, leading to a competition between SN1 and E1 pathways. Due to steric hindrance, SN2 reactions are not possible with tertiary halides.[2][5][12] Unfortunately, E1 and SN1 reactions often occur concurrently, and it is challenging to completely avoid the elimination product.[13] To favor SN1 over E1, use a weak, non-basic nucleophile and maintain a low reaction temperature.[5]

Frequently Asked Questions (FAQs)

Q4: How does the structure of the alkyl halide affect the likelihood of elimination?

A4: The structure of the haloalkane is a primary determinant of the reaction pathway.[2][6][7]

  • Primary (1°): Strongly favor SN2 reactions due to minimal steric hindrance and the high instability of a primary carbocation.[5][13] Elimination (E2) is generally only significant when using a sterically hindered, strong base.[3][13]

  • Secondary (2°): Can undergo SN1, SN2, E1, and E2, making them the most complex cases where reaction conditions are critical.[5][13]

  • Tertiary (3°): Do not undergo SN2 reactions due to significant steric hindrance.[5][14] They will react via SN1/E1 with weak nucleophiles/bases or E2 with strong bases.[1][5]

Q5: What is the role of the leaving group in the competition between substitution and elimination?

A5: A good leaving group is necessary for both substitution and elimination reactions to occur at a reasonable rate.[15] The ability of the leaving group to stabilize a negative charge is key.[16] Good leaving groups are the conjugate bases of strong acids (e.g., I-, Br-, Cl-, OTs-, OMs-).[15][17] While the quality of the leaving group affects the rate of both reactions, its choice is generally less influential in determining the ratio of substitution to elimination products compared to factors like substrate structure, nucleophile/base strength, and temperature.

Q6: Can I use a bulky nucleophile to favor substitution?

A6: No, bulky nucleophiles generally favor elimination.[3] The steric hindrance of a bulky reagent makes it difficult to access the electrophilic carbon atom for a backside attack required in an SN2 reaction.[4] However, it can more easily abstract a proton from a less hindered position on the substrate, leading to an E2 reaction.[4]

Data Presentation

The following tables summarize the key factors influencing the competition between substitution and elimination reactions.

Table 1: Effect of Substrate Structure on Reaction Pathway

Substrate TypeFavored Substitution PathwayFavored Elimination PathwayNotes
Primary (1°) SN2 (dominant)E2 (with bulky, strong bases)SN1/E1 pathways are highly unfavorable.[13]
Secondary (2°) SN2 (with good, weakly basic nucleophiles), SN1 (with weak nucleophiles/bases)E2 (with strong bases), E1 (with weak bases, heat)All pathways are possible and compete.[5][13]
Tertiary (3°) SN1 (with weak nucleophiles/bases)E2 (with strong bases), E1 (with weak bases, heat)SN2 is not possible due to steric hindrance.[5]

Table 2: Influence of Reagent and Conditions on Reaction Outcome

FactorFavors SubstitutionFavors Elimination
Nucleophile/Base Good, weakly basic nucleophiles (e.g., I⁻, Br⁻, CN⁻, N₃⁻)[1]Strong, sterically hindered bases (e.g., t-BuOK)[3]; Strong, concentrated bases (e.g., NaOH, KOH)[6][7]
Temperature Low temperatureHigh temperature[5][6][7]
Solvent Polar aprotic (e.g., DMSO, DMF, Acetone)[5]Polar protic (e.g., Ethanol, Water)[6][7][8]

Experimental Protocols

While specific protocols are highly dependent on the exact substrate and desired product, the following general methodologies can be adapted to favor substitution over elimination.

General Protocol for Favoring SN2 in a Secondary Haloalkane Synthesis:

  • Reagent Selection: Choose a good, weakly basic nucleophile (e.g., sodium iodide, sodium cyanide).

  • Solvent Choice: Employ a polar aprotic solvent such as dimethylformamide (DMF) or acetone. Ensure the solvent is anhydrous.

  • Temperature Control: Maintain a low reaction temperature. This may involve using an ice bath or a cryocooler depending on the reaction's exothermicity.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required, though low temperature is preferred), dissolve the secondary haloalkane in the chosen polar aprotic solvent.

    • Slowly add the nucleophile to the solution while stirring.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water).

    • Extract the product into a suitable organic solvent.

    • Wash the organic layer to remove any unreacted starting materials or byproducts.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product using techniques such as distillation or column chromatography.

Visualizations

The following diagrams illustrate the key decision-making processes and competing pathways in haloalkane synthesis.

G Decision Pathway for Haloalkane Reactions sub Substrate p Primary sub->p s Secondary sub->s t Tertiary sub->t nuc Nucleophile/Base strong_base Strong Base nuc->strong_base weak_base Weak Base/Good Nuc nuc->weak_base bulky_base Bulky Base nuc->bulky_base sol Solvent protic Polar Protic sol->protic aprotic Polar Aprotic sol->aprotic temp Temperature high_temp High Temp temp->high_temp low_temp Low Temp temp->low_temp sn2 SN2 sn1 SN1 e2 E2 e1 E1 p->sn2 Strongly Favored p->e2 With Bulky Base s->sn2 All Possible s->sn1 All Possible s->e2 All Possible s->e1 All Possible t->sn1 Weak Base/Nuc t->e2 Strong Base t->e1 Weak Base/Nuc strong_base->e2 weak_base->sn2 bulky_base->e2 protic->sn1 protic->e1 aprotic->sn2 high_temp->e2 high_temp->e1 low_temp->sn2 low_temp->sn1

Caption: Decision-making flowchart for predicting reaction outcomes.

G SN2 vs. E2 Competition cluster_factors Favorable Conditions start R-X + Nu⁻/B⁻ sn2_ts [Nu---R---X]⁻ (SN2 Transition State) start->sn2_ts Nucleophilic Attack e2_ts [B---H---C-C---X]⁻ (E2 Transition State) start->e2_ts Proton Abstraction sn2_prod R-Nu + X⁻ (Substitution Product) sn2_ts->sn2_prod e2_prod Alkene + BH + X⁻ (Elimination Product) e2_ts->e2_prod sn2_factors Low Temp Polar Aprotic Solvent Weakly Basic Nucleophile sn2_factors->sn2_ts e2_factors High Temp Strong/Bulky Base e2_factors->e2_ts

Caption: Competing pathways for SN2 and E2 reactions.

G Troubleshooting Workflow start High Elimination Yield check_temp Is Temperature High? start->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp Yes check_base Is Base Strong/Bulky? check_temp->check_base No lower_temp->check_base change_base Use Weaker/Less Bulky Nucleophile check_base->change_base Yes check_solvent Is Solvent Protic? check_base->check_solvent No change_base->check_solvent change_solvent Switch to Polar Aprotic Solvent check_solvent->change_solvent Yes end Improved Substitution Yield check_solvent->end No change_solvent->end

Caption: A logical workflow for troubleshooting high elimination yields.

References

Optimizing reaction conditions for SN1 reaction of tertiary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction conditions for SN1 reactions of tertiary alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of an SN1 reaction with a tertiary alcohol?

A1: The SN1 (Substitution Nucleophilic Unimolecular) reaction of a tertiary alcohol proceeds through a stepwise mechanism. First, the hydroxyl (-OH) group of the alcohol is protonated by an acid catalyst, converting it into a good leaving group (water).[1][2] The protonated alcohol then spontaneously dissociates in the rate-determining step to form a stable tertiary carbocation intermediate.[3][4] Finally, a nucleophile attacks the planar carbocation, which can occur from either face, to form the substitution product.[2][5]

Q2: Why are tertiary alcohols ideal substrates for SN1 reactions?

A2: Tertiary alcohols are ideal because they form the most stable carbocation intermediates (3°) upon loss of the leaving group.[3][6] The stability of this carbocation is the primary factor driving the SN1 pathway, as the rate-limiting step is its formation.[7][8] Primary and secondary alcohols form less stable carbocations, making the SN1 pathway less favorable for them.[1]

Q3: What are the best solvents for this reaction, and why?

A3: Polar protic solvents, such as water, alcohols, and carboxylic acids, are highly effective for SN1 reactions.[9] These solvents can stabilize the carbocation intermediate through solvation and the transition state leading to it, thereby increasing the reaction rate.[6][7] For instance, the rate of an SN1 reaction can increase by a factor of 100,000 when changing the solvent from ethanol to water.[6] Polar aprotic solvents are less effective because they do not solvate the carbocation as well.[7]

Q4: Does the strength of the nucleophile affect the reaction rate?

A4: No, the strength of the nucleophile does not affect the rate of an SN1 reaction.[6][7] This is because the nucleophile is only involved in the second, fast step of the reaction, after the rate-determining formation of the carbocation.[7] Therefore, weak, non-basic nucleophiles like water or alcohols work well and are often used as the solvent itself in what are known as solvolysis reactions.[7][10]

Troubleshooting Guide

Problem 1: The reaction is slow or fails to proceed to completion.

Possible Cause Troubleshooting Step Rationale
Poor Leaving Group Ensure sufficient acid catalyst (e.g., HCl, HBr) is present to fully protonate the hydroxyl group.[3] Alternatively, convert the alcohol to a tosylate or mesylate, which are excellent leaving groups and do not require acidic conditions.[1]The hydroxyl group (-OH) is a poor leaving group. It must be converted into a better leaving group, like water (H₂O), for the reaction to proceed efficiently.[2]
Incorrect Solvent Use a polar protic solvent such as water, methanol, or ethanol.Polar protic solvents stabilize the carbocation intermediate, lowering the activation energy of the rate-determining step and accelerating the reaction.[9][11]
Low Temperature Gently warm the reaction mixture.While higher temperatures can favor elimination, a moderate increase in temperature can provide the necessary activation energy for the substitution reaction to proceed at a practical rate.[12]

Problem 2: A significant amount of an alkene (E1 elimination product) is forming.

Possible Cause Troubleshooting Step Rationale
High Reaction Temperature Run the reaction at a lower temperature (e.g., room temperature or below).Elimination reactions have a higher activation energy than substitution reactions and are favored by an increase in entropy.[13][14] Higher temperatures provide the energy to overcome this barrier and favor the E1 pathway.[15][16]
Strongly Basic Conditions Avoid using strongly basic nucleophiles. If a strong nucleophile is required for other reasons, consider converting the alcohol to a tosylate first and then performing the substitution under carefully controlled, non-basic conditions.While the SN1 reaction itself is not base-catalyzed, the presence of a strong base will strongly favor the competing E2 elimination pathway over SN1.

Problem 3: The product is a mixture of stereoisomers (racemization).

Possible Cause Troubleshooting Step Rationale
Inherent Mechanism This is an inherent feature of the SN1 mechanism and cannot be avoided if the starting alcohol is chiral at the reaction center.The reaction proceeds through a flat, sp²-hybridized carbocation intermediate. The nucleophile can attack this intermediate from either face with roughly equal probability, leading to a mixture of retention and inversion of configuration, often resulting in a racemic mixture.[5][17]

Data Presentation: Optimizing Reaction Parameters

Table 1: Effect of Solvent on Relative SN1 Reaction Rate

Solvent Solvent Type Dielectric Constant (ε) Relative Rate Rationale for Rate Increase
Hexane Nonpolar 1.9 Extremely Slow Fails to stabilize the carbocation intermediate.[8]
Diethyl Ether Polar Aprotic 4.3 Very Slow Limited stabilization of the transition state and carbocation.
Ethanol Polar Protic 24.5 1 Baseline for comparison.
Methanol Polar Protic 32.7 4 Increased polarity over ethanol provides better stabilization.[6]

| Water | Polar Protic | 80.1 | ~100,000 | Highly polar; provides excellent stabilization of the carbocation through solvation, significantly lowering the activation energy.[6][9] |

Table 2: Influence of Temperature on Product Distribution (SN1 vs. E1)

Temperature Major Product Minor Product Rationale
Low (~0-25°C) Substitution (SN1) Elimination (E1) At lower temperatures, the reaction is under kinetic control, and the substitution pathway, which typically has a lower activation energy, is favored.[13][14]

| High (>50°C) | Elimination (E1) | Substitution (SN1) | At higher temperatures, the reaction is under thermodynamic control. The elimination pathway leads to an increase in the number of molecules and thus higher entropy, which is favored at elevated temperatures.[13][16] |

Experimental Protocols

Key Experiment: Synthesis of tert-Butyl Chloride from tert-Butanol

This protocol describes a classic SN1 reaction where tert-butanol is converted to tert-butyl chloride using concentrated hydrochloric acid.[4]

Materials:

  • tert-Butanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, distillation apparatus

Methodology:

  • Reaction Setup: In a separatory funnel, combine 10 mL of tert-butanol with 20 mL of concentrated HCl. Caution: This should be performed in a well-ventilated fume hood.

  • Reaction: Stopper the funnel and shake gently for 1 minute, frequently venting to release pressure. Allow the mixture to stand for 15-20 minutes at room temperature, during which time two distinct layers will form. The upper layer is the crude tert-butyl chloride.

  • Workup - Aqueous Wash: Drain the lower aqueous layer. Wash the organic layer by adding 15 mL of cold water, shaking, venting, and draining the lower aqueous layer.

  • Workup - Neutralization: Add 15 mL of saturated sodium bicarbonate solution to the organic layer to neutralize any remaining acid. Shake gently and vent frequently as CO₂ gas will be evolved. Drain the lower aqueous layer.

  • Drying: Transfer the crude tert-butyl chloride to a clean, dry Erlenmeyer flask and add a small amount of a drying agent like anhydrous CaCl₂. Swirl the flask until the liquid is clear.

  • Purification: Decant or filter the dried product into a distillation flask. Purify the tert-butyl chloride by simple distillation, collecting the fraction that boils between 49-52°C.

  • Analysis: Characterize the final product using techniques such as NMR, IR spectroscopy, or by measuring its refractive index.

Visualizations

SN1_Mechanism SN1 Reaction Mechanism for a Tertiary Alcohol cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Limiting) cluster_step3 Step 3: Nucleophilic Attack ROH Tertiary Alcohol (R₃COH) ROH2 Protonated Alcohol (R₃COH₂⁺) ROH->ROH2 + H⁺ HX Acid (H-X) X_ion Halide Ion (X⁻) HX->X_ion - H⁺ ROH2_step2 Protonated Alcohol (R₃COH₂⁺) X_ion_step3 Halide Ion (X⁻) Carbocation Tertiary Carbocation (R₃C⁺) ROH2_step2->Carbocation - H₂O Carbocation_step3 Tertiary Carbocation (R₃C⁺) H2O Water (H₂O) Product Alkyl Halide (R₃C-X) Carbocation_step3->Product Fast X_ion_step3->Product Fast

Caption: The three-step mechanism of an SN1 reaction involving a tertiary alcohol.

Troubleshooting_Workflow Troubleshooting Logic for Low SN1 Reaction Yield Start Problem: Low Product Yield CheckReaction Is the reaction proceeding? Start->CheckReaction CheckSideProducts Are side products observed? CheckReaction->CheckSideProducts Yes NoReaction Reaction Not Proceeding CheckReaction->NoReaction No SideProducts Side Product Formation CheckSideProducts->SideProducts Yes OtherSideProducts Investigate other possible side reactions CheckSideProducts->OtherSideProducts No Solvent Verify Solvent: Is it polar protic? NoReaction->Solvent LeavingGroup Verify Leaving Group: Is acid catalyst present? NoReaction->LeavingGroup Temperature1 Consider increasing temperature moderately NoReaction->Temperature1 E1Check Is alkene (E1 product) the main side product? SideProducts->E1Check LowerTemp Decrease reaction temperature E1Check->LowerTemp Yes E1Check->OtherSideProducts No

Caption: A decision tree for troubleshooting low yield in SN1 reactions.

Experimental_Workflow General Experimental Workflow A 1. Reagent Preparation B 2. Reaction Setup (Alcohol + Acid in Solvent) A->B C 3. Reaction Monitoring (e.g., by TLC or GC) B->C D 4. Aqueous Workup (Quenching & Neutralization) C->D E 5. Product Isolation (Extraction & Drying) D->E F 6. Purification (Distillation or Chromatography) E->F G 7. Product Analysis (NMR, IR, MS) F->G

References

Technical Support Center: Purification of 4-Chloro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-Chloro-2-methyl-2-butanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the purification of this compound?

The primary challenges in purifying this compound often stem from its synthesis, typically via a Grignard reaction. These challenges include:

  • Presence of unreacted starting materials: Such as 3-chloro-1-propanal and methylmagnesium bromide.

  • Formation of byproducts: Including side reactions from the Grignard reagent.

  • Moisture sensitivity: Grignard reactions are highly sensitive to water, which can lead to the formation of impurities.

  • Product stability: The stability of this compound under various pH conditions during extraction and purification needs to be considered to prevent degradation.

  • Similar boiling points of impurities: Co-elution or co-distillation with impurities having close boiling points can make separation difficult.

Q2: What are the recommended purification methods for this compound?

The most effective purification methods for this compound are:

  • Fractional Distillation: Ideal for separating the product from impurities with different boiling points.

  • Column Chromatography: Useful for removing polar and non-polar impurities that are difficult to separate by distillation.

  • Recrystallization: While less common for this specific compound as it is often a liquid at room temperature, it can be employed if a solid derivative is formed or if the compound itself is crystalline under certain conditions.

Q3: What are the expected impurities in a typical synthesis of this compound?

Common impurities may include:

  • Unreacted 3-chloro-1-propanal.

  • Byproducts from the Grignard reagent (e.g., ethane from reaction with trace water).

  • Magnesium salts formed during the reaction and workup.

  • Solvents used in the synthesis and purification steps (e.g., diethyl ether, tetrahydrofuran).

  • Side products from the reaction of the Grignard reagent with the ester functionality if a different starting material is used.

Q4: How can I assess the purity of my this compound sample?

Purity can be assessed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and identify impurities by comparing the spectra to known standards.[3][4][5][6]

Troubleshooting Guides

Fractional Distillation

Problem 1: Poor separation of product from impurities.

Possible Cause Solution
Inefficient fractionating column.Use a column with a higher number of theoretical plates (e.g., a longer Vigreux or packed column).
Incorrect heating rate.Heat the distillation flask slowly and steadily to allow for proper vapor-liquid equilibrium to be established in the column.
Fluctuations in pressure (if using vacuum distillation).Ensure the vacuum system is stable and free of leaks.
Flooding of the column.Reduce the heating rate to prevent excess vapor from pushing the liquid up the column.

Problem 2: Product decomposition during distillation.

Possible Cause Solution
High distillation temperature.Use vacuum distillation to lower the boiling point of the compound.
Presence of acidic or basic impurities.Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) and dry it thoroughly before distillation.
Column Chromatography

Problem 1: Co-elution of the product with impurities.

Possible Cause Solution
Incorrect solvent system.Optimize the solvent system by performing thin-layer chromatography (TLC) first to find a solvent mixture that provides good separation (Rf of the product around 0.2-0.3).[7]
Column overloading.Use a larger column or reduce the amount of sample loaded.
Column channeling.Pack the column carefully to ensure a uniform and homogenous stationary phase bed.

Problem 2: The compound is not eluting from the column.

Possible Cause Solution
The solvent system is not polar enough.Gradually increase the polarity of the eluent.[7]
Strong interaction with the stationary phase.If using silica gel (acidic), consider deactivating it with a small amount of triethylamine in the eluent or use a different stationary phase like alumina.[7]

Experimental Protocols

General Purification Workflow

Purification Workflow General Purification Workflow for this compound crude_product Crude this compound workup Aqueous Workup (e.g., with NH4Cl solution) crude_product->workup extraction Solvent Extraction (e.g., with diethyl ether) workup->extraction washing Washing Steps (e.g., with NaHCO3, brine) extraction->washing drying Drying (e.g., with anhydrous MgSO4) washing->drying filtration Filtration drying->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration purification Purification Method concentration->purification distillation Fractional Distillation purification->distillation  Boiling Point  Difference chromatography Column Chromatography purification->chromatography  Polarity  Difference pure_product Pure this compound distillation->pure_product chromatography->pure_product analysis Purity Analysis (GC-MS, NMR) pure_product->analysis

Caption: A general workflow for the purification of this compound.

Fractional Distillation Protocol
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Sample Preparation: Place the crude, dried this compound into the distillation flask along with a few boiling chips.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the temperature at the top of the column. Collect and discard any low-boiling forerun.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 178.6 °C at atmospheric pressure).

    • Stop the distillation when the temperature starts to drop or when only a small amount of residue remains.

Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica gel. Add a thin layer of sand on top.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and carefully load it onto the top of the silica gel.[9]

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[8]

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[8]

Data Presentation

Table 1: Illustrative Comparison of Purification Methods

Note: The following data is illustrative and represents typical purity levels achievable for similar compounds. Actual results may vary based on the specific impurities and experimental conditions.

Purification Method Starting Purity (GC-MS Area %) Final Purity (GC-MS Area %) Typical Yield Key Advantages Key Disadvantages
Fractional Distillation~85%>95%70-85%Scalable, effective for boiling point differences >20 °C.Not effective for azeotropes or impurities with similar boiling points. Potential for thermal degradation.
Column Chromatography~85%>98%60-80%High resolution for complex mixtures, effective for removing polar and non-polar impurities.Time-consuming, requires larger volumes of solvent, can be difficult to scale up.

Logical Relationships

Troubleshooting Logic Troubleshooting Logic for Purification Issues start Purification Unsuccessful check_method Review Purification Method start->check_method distillation_issue Distillation Issue? check_method->distillation_issue chromatography_issue Chromatography Issue? check_method->chromatography_issue poor_separation_d Poor Separation distillation_issue->poor_separation_d Yes decomposition_d Decomposition distillation_issue->decomposition_d No co_elution_c Co-elution chromatography_issue->co_elution_c Yes no_elution_c No Elution chromatography_issue->no_elution_c No adjust_heating Adjust Heating Rate poor_separation_d->adjust_heating check_column Use Higher Efficiency Column poor_separation_d->check_column use_vacuum Use Vacuum Distillation decomposition_d->use_vacuum neutralize Neutralize Before Distillation decomposition_d->neutralize optimize_solvent Optimize Solvent System (TLC) co_elution_c->optimize_solvent check_loading Reduce Sample Load co_elution_c->check_loading increase_polarity Increase Eluent Polarity no_elution_c->increase_polarity change_stationary_phase Change Stationary Phase/Deactivate Silica no_elution_c->change_stationary_phase

Caption: A logical diagram for troubleshooting common purification problems.

References

Technical Support Center: Handling Hygroscopic 4-Chloro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling, storage, and troubleshooting of hygroscopic 4-Chloro-2-methyl-2-butanol. Adherence to these protocols is crucial for ensuring experimental reproducibility and the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

A1: this compound (CAS No. 1985-88-2) is a tertiary alcohol used as a versatile intermediate in organic synthesis.[1][2] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This absorbed water can act as an unwanted reagent, potentially leading to side reactions, reduced yields, and difficulty in achieving desired product purity. In quantitative experiments, the presence of water can also lead to inaccurate measurements of the reagent's mass, affecting stoichiometry.

Q2: How should this compound be properly stored?

A2: To minimize water absorption, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen).[3] Recommended storage is in a refrigerator at 2-8°C.[1][3] For long-term storage, some suppliers recommend temperatures as low as -20°C.[4]

Q3: What are the immediate signs that my this compound may have absorbed excessive moisture?

A3: As a liquid, visual inspection for turbidity or phase separation can indicate significant water contamination. However, lower levels of water absorption may not be visually apparent. The most reliable method for determining water content is through analytical techniques such as Karl Fischer titration.

Troubleshooting Guide

Problem 1: Inconsistent reaction yields or unexpected byproducts.

  • Question: My reaction yields are variable, and I am observing unexpected byproducts. Could this be related to the hygroscopic nature of this compound?

  • Answer: Yes, this is a common issue when working with hygroscopic reagents. Absorbed water can participate in reactions, especially those sensitive to moisture. For instance, in reactions involving organometallics or other water-sensitive reagents, the water in your this compound can quench the primary reagent, leading to lower yields and the formation of hydrolysis byproducts. In base-catalyzed reactions, water can affect the basicity of the reaction medium.

Problem 2: Difficulty in achieving reaction completion.

  • Question: My reaction is not proceeding to completion, even with extended reaction times. Could water in the this compound be the cause?

  • Answer: It is possible. In addition to consuming reagents, the presence of water can sometimes inhibit or slow down certain chemical transformations. Verifying the water content of your starting material is a critical first step in troubleshooting.

Problem 3: Poor reproducibility of experimental results.

  • Question: I am struggling to reproduce my own results from one experiment to the next. How can I ensure consistency when using hygroscopic this compound?

  • Answer: Poor reproducibility is often linked to varying levels of water contamination between batches or even between different aliquots of the same batch. Implementing a strict handling protocol is essential. This includes minimizing the time the container is open to the atmosphere, using a dry, inert gas to blanket the reagent, and regularly testing the water content of your stock.

Data Presentation

ParameterRecommended Value/ConditionSource
Storage Temperature 2-8°C or -20°C[3][4]
Storage Atmosphere Inert Gas (Argon, Nitrogen)[3]
Container Tightly sealed[3]
Boiling Point 178.6 °C at 760 mmHg[1]
Density 1.021 g/cm³[1]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the volumetric Karl Fischer titration method for determining the water content of this compound.

Materials:

  • Karl Fischer titrator (volumetric)

  • Anhydrous methanol (Karl Fischer grade)

  • Karl Fischer reagent (one-component or two-component system)

  • Gas-tight syringe

  • Septum-sealed titration vessel

Procedure:

  • System Preparation:

    • Ensure the Karl Fischer titrator is clean, dry, and properly assembled according to the manufacturer's instructions.

    • Fill the titration vessel with a suitable volume of anhydrous methanol.

    • Pre-titrate the solvent to a stable, dry endpoint to eliminate any residual moisture in the vessel and solvent.

  • Sample Preparation and Introduction:

    • Under an inert atmosphere (e.g., in a glove box or under a stream of argon), carefully draw an accurately weighed amount of this compound into a gas-tight syringe.

    • Record the exact weight of the sample.

    • Inject the sample into the conditioned titration vessel through the septum.

  • Titration:

    • Start the titration immediately after sample injection.

    • The titrator will automatically add the Karl Fischer reagent until the endpoint is reached.

    • The instrument will calculate the water content based on the volume of titrant consumed and the known titer of the reagent.

  • Data Analysis:

    • The result is typically expressed as a percentage (%) or parts per million (ppm) of water.

    • Perform the determination in triplicate to ensure accuracy and precision.

Mandatory Visualization

Handling_Hygroscopic_Reagent cluster_storage Storage cluster_handling Handling cluster_verification Verification cluster_usage Usage storage_conditions Store at 2-8°C under inert atmosphere open_container Open container under inert atmosphere storage_conditions->open_container dispense Quickly dispense required amount open_container->dispense reseal Tightly reseal container dispense->reseal kf_titration Perform Karl Fischer Titration dispense->kf_titration check_spec Water content within specification? kf_titration->check_spec proceed Proceed with experiment check_spec->proceed Yes dry_reagent Dry reagent or discard check_spec->dry_reagent No

Caption: Workflow for handling hygroscopic this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_reagent Is this compound a key reagent? start->check_reagent check_hygroscopic Is the reagent known to be hygroscopic? check_reagent->check_hygroscopic Yes other_factors Investigate other experimental variables check_reagent->other_factors No suspect_water Suspect water contamination check_hygroscopic->suspect_water Yes quantify_water Quantify water content (Karl Fischer Titration) suspect_water->quantify_water water_high Is water content high? quantify_water->water_high implement_handling Implement strict anhydrous handling procedures water_high->implement_handling Yes water_high->other_factors No re_run_experiment Re-run experiment with dry reagent implement_handling->re_run_experiment

Caption: Troubleshooting logic for experiments involving this compound.

References

Removing unreacted starting material from 4-Chloro-2-methyl-2-butanol product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Chloro-2-methyl-2-butanol, specifically focusing on the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common unreacted starting material impurity in the synthesis of this compound?

A1: The most common unreacted starting material is typically a tertiary alcohol, such as 2-methyl-2-butanol, which is often used as a precursor in the synthesis of this compound.

Q2: Why is it difficult to remove unreacted 2-methyl-2-butanol from the this compound product using a simple aqueous wash?

A2: 2-methyl-2-butanol has moderate solubility in water (120 g/L at 20°C)[1]. Furthermore, it can form an azeotrope with water, which is a mixture that boils at a constant temperature and has a constant composition. This azeotropic behavior makes its complete removal by simple aqueous extraction challenging[2][3].

Q3: What is the most effective method for separating unreacted 2-methyl-2-butanol from the this compound product?

A3: Fractional distillation is the most effective method due to the significant difference in the boiling points of the two compounds. This compound has a boiling point of 178.6°C, while 2-methyl-2-butanol has a boiling point of approximately 102°C[1][4][5][6]. This large difference allows for efficient separation.

Q4: Can I use a chemical method to remove the unreacted tertiary alcohol?

A4: While some chemical methods exist for the removal of alcohols, they may not be ideal in this case as they could potentially react with the desired product, this compound, or introduce new impurities that are difficult to remove. Physical separation methods like distillation are generally preferred for this specific purification.

Q5: Are there any safety precautions I should be aware of during the purification process?

A5: Yes, this compound is classified as a combustible liquid, is harmful if swallowed, and causes serious eye damage[7]. It is essential to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The distillation should be performed with care to avoid overheating and potential decomposition.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor separation of product and starting material after distillation. - Inefficient distillation column. - Distillation rate is too fast. - Incorrect temperature monitoring.- Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). - Slow down the distillation rate to allow for proper equilibration between the liquid and vapor phases. - Ensure the thermometer is placed correctly at the head of the distillation apparatus to accurately measure the temperature of the vapor.
Product is contaminated with water. - Incomplete drying of the organic layer before distillation. - 2-methyl-2-butanol forms an azeotrope with water.- Thoroughly dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. - Perform a brine wash (saturated NaCl solution) before drying to help remove a significant amount of water.
Low yield of purified product. - Product loss during aqueous workup. - Incomplete distillation. - Product decomposition at high temperatures.- Minimize the number of aqueous washes. The solubility of this compound in water is not specified, but excessive washing can lead to product loss. - Ensure the distillation is carried out to completion by monitoring the temperature at the collection head. - Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the product and minimize the risk of thermal decomposition.
The product appears cloudy or contains solid particles after purification. - Presence of insoluble impurities. - The product may be a solid at room temperature under certain conditions.- Filter the purified product. - Check the physical state of this compound; some sources indicate it can be a solid[8]. If so, the cloudiness may be the product solidifying. Gentle warming should clarify the liquid if this is the case.

Experimental Protocol: Fractional Distillation for the Purification of this compound

This protocol outlines the procedure for separating unreacted 2-methyl-2-butanol from the this compound product.

1. Materials and Equipment:

  • Crude this compound mixture
  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
  • Round-bottom flask
  • Fractionating column (e.g., Vigreux column)
  • Distillation head with thermometer adapter
  • Condenser
  • Receiving flask
  • Heating mantle
  • Boiling chips
  • Laboratory clamps and stand

2. Procedure:

  • Drying the Crude Product:

    • Transfer the crude this compound product to an Erlenmeyer flask.

    • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the liquid.

    • Gently swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing.

    • Allow the mixture to stand for 10-15 minutes to ensure all water is absorbed.

    • Decant or filter the dried organic liquid into a clean, dry round-bottom flask suitable for distillation. Add a few boiling chips to the flask.

  • Fractional Distillation Setup:

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.

    • Place the round-bottom flask containing the dried crude product in the heating mantle.

    • Insert the thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the side arm leading to the condenser.

  • Distillation Process:

    • Begin heating the round-bottom flask gently.

    • Observe the temperature on the thermometer. The first fraction to distill will be the lower-boiling component, 2-methyl-2-butanol (b.p. ~102°C). Collect this fraction in a separate receiving flask.

    • Once all the 2-methyl-2-butanol has been distilled, the temperature will drop temporarily before rising again.

    • Increase the heating mantle temperature to distill the higher-boiling product, this compound (b.p. ~178.6°C).

    • Collect the fraction that distills at a stable temperature close to the boiling point of this compound in a clean, pre-weighed receiving flask.

    • Stop the distillation when the temperature begins to rise significantly above the boiling point of the product or when only a small amount of residue remains in the distillation flask.

  • Product Analysis:

    • Determine the yield of the purified this compound.

    • Confirm the purity of the product using appropriate analytical techniques, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow for Purification

PurificationWorkflow cluster_workup Aqueous Workup cluster_distillation Fractional Distillation crude_product Crude Product (this compound + Unreacted Starting Material) wash Wash with Water/Brine crude_product->wash Removes water-soluble impurities dry Dry with Anhydrous MgSO4 wash->dry Removes residual water distill Fractional Distillation dry->distill Transfer to distillation flask fraction1 Fraction 1: Unreacted Starting Material (b.p. ~102°C) distill->fraction1 product Fraction 2: Purified this compound (b.p. ~178.6°C) distill->product

Caption: Purification workflow for this compound.

References

Best practices for storing 4-Chloro-2-methyl-2-butanol to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Chloro-2-methyl-2-butanol

This technical support center provides best practices for storing and handling this compound to prevent degradation, ensuring the integrity of your research materials.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Issue: Visible Particulate Matter or Discoloration in the Liquid

  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting Step: Do not use the material. It is recommended to dispose of the reagent according to your institution's safety protocols. To prevent future degradation, review your storage conditions against the recommendations in the FAQ section.

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Ensure that the container seal was intact upon receipt. If you suspect contamination from handling, discard the reagent. Always use clean, dry equipment when accessing the compound.

Issue: Inconsistent Experimental Results

  • Possible Cause: Compound degradation leading to lower purity.

    • Troubleshooting Step: Verify the storage conditions of your vial. If stored improperly (e.g., at room temperature for an extended period), the compound may have degraded. It is advisable to use a fresh vial stored under optimal conditions. Consider performing a quality control check, such as NMR or GC-MS, to assess the purity of the suspect reagent.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

There is some variability in recommended storage temperatures from different suppliers. Some recommend refrigeration at 2-8°C[1], while others suggest freezing at -20°C. For long-term storage, freezing at -20°C is generally the more conservative approach to minimize potential degradation. For short-term use, refrigeration at 2-8°C is likely sufficient. Always refer to the product-specific information provided by the supplier. The product is chemically stable at room temperature under standard ambient conditions, but warming should be avoided.

Q2: What type of container should I use for storage?

The compound should be stored in the original supplier's container, which is typically designed for chemical stability. If you need to aliquot the material, use clean, dry, and inert glass containers with a tight-fitting cap to prevent contamination and exposure to moisture and air.

Q3: What substances are incompatible with this compound?

You should avoid storing this compound with strong oxidizing agents. Contact with such materials could lead to a vigorous and potentially hazardous reaction.

Q4: What are the potential degradation pathways for this compound?

While specific abiotic degradation pathways under storage are not well-documented in the provided search results, potential degradation could involve hydrolysis or elimination reactions, especially in the presence of moisture, contaminants, or upon exposure to high temperatures.

Q5: How should I handle this compound to prevent degradation?

  • Keep the container tightly closed in a dry and well-ventilated area.

  • Protect from heat and direct sunlight.

  • Minimize the frequency of opening the container and the duration it is open to the atmosphere to reduce exposure to air and moisture.

  • For repeated use from a large container, consider aliquoting into smaller, single-use vials to maintain the integrity of the bulk material.

Quantitative Data Summary

No quantitative data on the degradation rate of this compound under various storage conditions was identified in the search results. Researchers are advised to perform their own stability studies if long-term storage is required and the stability is critical for their experiments.

Experimental Protocols

Protocol: Assessment of this compound Stability Under Different Storage Conditions

Objective: To determine the stability of this compound over time at various temperatures.

Materials:

  • This compound, high purity

  • Multiple amber glass vials with PTFE-lined caps

  • Pipettes and tips

  • Inert gas (e.g., Argon or Nitrogen)

  • Storage locations: -20°C freezer, 4°C refrigerator, room temperature (20-25°C) benchtop

  • Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer)

Methodology:

  • Initial Analysis (Time 0):

    • Take a sample of the fresh this compound.

    • Perform GC-MS or NMR analysis to determine the initial purity and identify any minor impurities. This will serve as your baseline.

  • Sample Preparation:

    • Aliquot the this compound into several of the amber glass vials.

    • If possible, flush the headspace of each vial with an inert gas before sealing to minimize oxidation.

    • Tightly seal each vial.

  • Storage:

    • Divide the vials into three groups.

    • Place one group in the -20°C freezer.

    • Place the second group in the 4°C refrigerator.

    • Place the third group at room temperature on the benchtop, protected from direct light.

  • Time-Point Analysis:

    • At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Perform the same analytical technique (GC-MS or NMR) as used for the initial analysis.

  • Data Analysis:

    • Compare the purity of the stored samples to the initial baseline.

    • Identify and quantify any new peaks that may indicate degradation products.

    • Plot the percentage of this compound remaining over time for each storage condition.

Visualizations

StorageTroubleshooting start Start: Assess This compound is_clear Is the liquid clear and colorless? start->is_clear storage_check Review storage conditions is_clear->storage_check No (Cloudy/ Discolored) use_compound Proceed with experiment is_clear->use_compound Yes discard Discard and obtain a new batch storage_check->discard reassess_storage Adjust storage to -20°C for long-term or 4°C for short-term discard->reassess_storage

Caption: Troubleshooting workflow for assessing the quality of stored this compound.

References

Technical Support Center: Analysis of 4-Chloro-2-methyl-2-butanol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to assist in the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra of 4-chloro-2-methyl-2-butanol reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The expected chemical shifts for this compound are crucial for identifying the product in a reaction mixture. Below is a table summarizing the predicted ¹H and ¹³C NMR data.

Table 1: Predicted NMR Data for this compound

Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm)
CH₃ (x2)1.29Singlet29.1
-OH Variable (Broad Singlet)Broad Singlet-
-CH₂ -CH₂Cl2.15Triplet53.0
-CH₂-CH₂ Cl3.73Triplet42.5
C (CH₃)₂OH--70.8

Q2: What is a common synthetic route for this compound and what are the likely impurities?

A2: A plausible synthesis involves the hydrochlorination of 2-methyl-3-buten-2-ol. In this reaction, hydrochloric acid is added across the double bond. Potential impurities in the reaction mixture could include unreacted starting material (2-methyl-3-buten-2-ol) and side-products from elimination or rearrangement reactions, such as 3-methyl-2-buten-2-ol or isoprene.

Q3: How can I identify impurities from the starting materials in my NMR spectrum?

A3: The presence of unreacted 2-methyl-3-buten-2-ol can be identified by its characteristic vinyl proton signals in the ¹H NMR spectrum, typically between 5 and 6 ppm, and the sp² carbon signals in the ¹³C NMR spectrum.

Table 2: NMR Data for Potential Impurities

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm)
2-Methyl-3-buten-2-ol~5.9 (dd), ~5.2 (d), ~5.0 (d), ~1.3 (s)~144.5, ~111.9, ~72.5, ~29.5
3-Methyl-2-buten-2-ol~5.3 (septet), ~1.8 (s), ~1.3 (d)~137.9, ~120.9, ~70.1, ~25.8, ~18.4
Isoprene~6.4 (dd), ~5.2 (d), ~5.1 (d), ~1.9 (s)~146.3, ~140.1, ~116.8, ~113.2, ~18.4

Troubleshooting Guides

Problem 1: My ¹H NMR spectrum shows unexpected peaks in the 5-6 ppm region.

  • Possible Cause: This region is characteristic of vinyl protons, suggesting the presence of unreacted starting material (2-methyl-3-buten-2-ol) or an elimination byproduct like isoprene.

  • Troubleshooting Steps:

    • Compare the chemical shifts and coupling patterns of the unknown signals with the reference data in Table 2.

    • Check the integration of these signals relative to your product signals to quantify the amount of impurity.

    • If starting material is present, consider increasing the reaction time or temperature.

    • If an elimination product is observed, a lower reaction temperature or a less acidic catalyst might be beneficial.

Problem 2: The baseline of my NMR spectrum is noisy and the peaks are broad.

  • Possible Cause: Poor sample preparation is a common cause of low-quality NMR spectra. This can include insufficient sample concentration, presence of solid particles, or inhomogeneous mixing.

  • Troubleshooting Steps:

    • Ensure your sample is fully dissolved in the deuterated solvent. If not, try a different solvent or gently warm the sample.

    • Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

    • Make sure the sample concentration is adequate. For a typical high-field NMR spectrometer, 5-10 mg of sample in 0.6-0.7 mL of solvent is usually sufficient for ¹H NMR.

    • Properly shim the spectrometer before acquiring the spectrum to optimize the magnetic field homogeneity.

Experimental Protocols

Protocol 1: Preparation of an NMR Sample from a Reaction Mixture

  • Aliquot Collection: Carefully take a representative aliquot (approximately 0.1-0.2 mL) from the reaction mixture.

  • Solvent Removal: If the reaction solvent is not deuterated, remove it under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen).

  • Dissolution: Dissolve the crude residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the expected product and byproducts.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If the solution is cloudy or contains solid particles, filter it through a small plug of glass wool placed at the bottom of the pipette.

  • Volume Adjustment: Ensure the solvent height in the NMR tube is at least 4 cm to allow for proper shimming.

Visualizations

experimental_workflow cluster_prep Sample Preparation start Reaction Mixture Aliquot solvent_removal Solvent Removal (if necessary) start->solvent_removal dissolve Dissolve in Deuterated Solvent solvent_removal->dissolve transfer Transfer to NMR Tube dissolve->transfer filter Filter (if cloudy) transfer->filter nmr_ready NMR Sample Ready for Analysis filter->nmr_ready

Caption: Experimental workflow for preparing an NMR sample from a reaction mixture.

troubleshooting_logic start Complex NMR Spectrum Observed check_impurities Check for Impurity Signals (e.g., vinyl protons at 5-6 ppm) start->check_impurities impurity_present Impurity Confirmed check_impurities->impurity_present no_impurity No Obvious Impurities check_impurities->no_impurity No characteristic impurity signals consult_expert Consult with NMR Specialist impurity_present->consult_expert Unidentified Impurity identify_impurity Identify Impurity using Reference Data impurity_present->identify_impurity Yes check_sample_prep Review Sample Preparation Protocol no_impurity->check_sample_prep reprepare_sample Re-prepare Sample check_sample_prep->reprepare_sample reprepare_sample->start Re-analyze optimize_reaction Optimize Reaction Conditions identify_impurity->optimize_reaction

Caption: Logical workflow for troubleshooting complex NMR spectra.

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-2-methyl-2-butanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for scaling up the production of this compound?

There are three main routes to consider for the large-scale synthesis of this compound, each with its own advantages and challenges:

  • Direct Chlorination of 2-methyl-2-butanol with Concentrated Hydrochloric Acid (HCl): This is a common laboratory method that can be adapted for larger scales. It proceeds via an SN1 mechanism.

  • Reaction of 2-methyl-2-butanol with Thionyl Chloride (SOCl₂): This method is often preferred in industrial settings as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify product purification.

  • Grignard Reaction: This involves the reaction of an appropriate ester, such as ethyl 3-chloropropanoate, with a Grignard reagent like methylmagnesium bromide.

Q2: What are the major safety concerns when scaling up this synthesis?

Scaling up any chemical synthesis introduces new safety challenges. For the synthesis of this compound, key concerns include:

  • Exothermic Reactions: All three primary synthesis routes are exothermic. Heat management is critical to prevent runaway reactions, especially in large reactors where the surface-area-to-volume ratio is reduced, making cooling less efficient.[1]

  • Handling of Corrosive and Toxic Reagents: Concentrated HCl is highly corrosive. Thionyl chloride is also corrosive and toxic. Grignard reagents can be pyrophoric. Appropriate personal protective equipment (PPE) and engineering controls are essential.

  • Off-Gassing: The reactions with HCl and thionyl chloride produce significant amounts of HCl and SO₂ gas, respectively. A robust off-gas scrubbing system is necessary to neutralize these acidic gases.[2][3]

  • Flammable Solvents: The Grignard reaction typically uses flammable ethereal solvents like THF or diethyl ether, increasing the risk of fire.[4]

Q3: How does the choice of synthesis route affect product purity and yield on a larger scale?

The choice of synthesis route can significantly impact the final product's purity and the overall yield.

  • HCl Route: This route can be cost-effective, but the equilibrium nature of the reaction can limit the yield. Side reactions, such as the formation of 2-methyl-2-butene, can also occur, complicating purification.[5]

  • Thionyl Chloride Route: This method generally provides good yields and high purity due to the gaseous nature of the byproducts, which are easily removed from the reaction mixture.[6]

  • Grignard Route: While potentially offering a high yield in a single step, Grignard reactions can be sensitive to moisture and air. The workup procedure can sometimes be challenging on a large scale.

Troubleshooting Guides

Issue 1: Low Yield
Potential CauseRecommended Solution
Incomplete Reaction - Monitor reaction progress: Use in-process controls (e.g., GC, HPLC, or TLC) to determine when the reaction is complete.- Optimize reaction time and temperature: For the HCl and thionyl chloride routes, gentle heating may be required. For the Grignard reaction, ensure the reaction goes to completion before quenching.- Ensure proper mixing: Inadequate agitation in a large reactor can lead to localized areas of low reagent concentration.
Side Reactions - Control temperature: Overheating can favor elimination reactions, leading to the formation of 2-methyl-2-butene. Maintain a controlled temperature throughout the reaction.- Controlled reagent addition: For the thionyl chloride and Grignard routes, add the reagent slowly to the substrate to minimize side reactions and control the exotherm.
Product Loss During Workup - Check aqueous layers for product: Ensure that the product is not being lost in the aqueous phase during extraction.- Minimize transfers: Plan the workup procedure to minimize the number of vessel-to-vessel transfers.- Optimize distillation conditions: If purifying by distillation, ensure the column efficiency and vacuum are appropriate to avoid product loss.
Issue 2: Product Purity Issues
Potential CauseRecommended Solution
Presence of Unreacted Starting Material - Drive the reaction to completion: As mentioned above, optimize reaction conditions to ensure all starting material is consumed.- Efficient purification: Use fractional distillation or other suitable purification techniques to separate the product from the unreacted starting alcohol.
Formation of 2-methyl-2-butene - Maintain lower reaction temperatures: This will disfavor the elimination side reaction.[5]- Use a milder chlorinating agent: If the HCl route is problematic, consider switching to the thionyl chloride route, which can sometimes be more selective.
Residual Acidic Impurities - Thorough washing: During the workup, wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid. Ensure the washes are continued until the aqueous layer is basic.[7]
Issue 3: Emulsion Formation During Workup
Potential CauseRecommended Solution
Vigorous Mixing - Gentle mixing: Instead of vigorous shaking, use gentle inversions or a slow agitation speed when mixing the organic and aqueous layers.[8]
Presence of Emulsifying Agents - Add brine: Washing the organic layer with a saturated sodium chloride solution can help to break emulsions by increasing the ionic strength of the aqueous phase.[8]- Centrifugation: For smaller to medium scales, centrifugation can be an effective way to separate the layers.- Filtration: Passing the emulsion through a bed of a filter aid like celite can sometimes help to break it up.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound
ParameterHCl RouteThionyl Chloride RouteGrignard Route
Starting Materials 2-methyl-2-butanol, conc. HCl2-methyl-2-butanol, SOCl₂Ethyl 3-chloropropanoate, CH₃MgBr
Typical Yield 60-70% (inferred from similar reactions)[5]80-90% (estimated)~67%[9]
Reaction Temperature Room temperature to gentle reflux0°C to reflux0°C to room temperature
Reaction Time 1-4 hours1-3 hours2-4 hours
Key Byproducts Water, 2-methyl-2-buteneSO₂(g), HCl(g)Magnesium salts
Purification Method Washing, drying, distillationWashing, drying, distillationAqueous workup, extraction, drying, distillation
Scale-up Advantages Low-cost reagentsGaseous byproducts simplify workupGood yield in one pot
Scale-up Challenges Biphasic reaction, HCl off-gasCorrosive and toxic reagent, exothermPyrophoric reagent, moisture sensitivity

Experimental Protocols

Protocol 1: Synthesis via Direct Chlorination with HCl (Pilot Scale)
  • Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and an off-gas scrubber with 2-methyl-2-butanol (1.0 eq).

  • Reagent Addition: Slowly add concentrated hydrochloric acid (3-5 eq) to the stirred alcohol at room temperature. The addition rate should be controlled to maintain the temperature below 40°C.

  • Reaction: After the addition is complete, stir the biphasic mixture at 30-35°C for 2-4 hours. Monitor the reaction progress by GC.

  • Workup: Once the reaction is complete, stop the agitation and allow the layers to separate. Remove the lower aqueous layer.

  • Washing: Wash the organic layer with a 5% sodium bicarbonate solution until the aqueous layer is basic. Then, wash with a saturated brine solution.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and purify by fractional distillation under reduced pressure.

Protocol 2: Synthesis via Thionyl Chloride (Pilot Scale)
  • Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, a reflux condenser, and an off-gas scrubber with 2-methyl-2-butanol (1.0 eq) and a suitable solvent (e.g., dichloromethane).

  • Cooling: Cool the reactor contents to 0-5°C.

  • Reagent Addition: Slowly add thionyl chloride (1.1-1.5 eq) via the dropping funnel, maintaining the internal temperature below 10°C.

  • Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by GC.

  • Workup: Carefully quench the reaction by slowly adding it to ice-water. Separate the organic layer.

  • Washing and Purification: Wash the organic layer with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Protocol 3: Synthesis via Grignard Reaction (Pilot Scale)
  • Grignard Reagent Preparation: In a separate, dry, and inerted reactor, prepare methylmagnesium bromide from magnesium turnings and methyl bromide in anhydrous THF.

  • Reactor Setup: Charge a dry and inerted glass-lined reactor with ethyl 3-chloropropanoate (1.0 eq) in anhydrous THF.

  • Cooling: Cool the ester solution to 0-5°C.

  • Reagent Addition: Slowly add the prepared methylmagnesium bromide solution (2.1 eq) to the ester solution, maintaining the temperature below 10°C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Cool the reaction mixture to 0°C and slowly quench with a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by vacuum distillation.

Visualizations

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Reagents cluster_2 Product 2-methyl-2-butanol 2-methyl-2-butanol This compound This compound 2-methyl-2-butanol->this compound  Route 1 (SN1) 2-methyl-2-butanol->this compound  Route 2 Ethyl 3-chloropropanoate Ethyl 3-chloropropanoate Ethyl 3-chloropropanoate->this compound  Route 3 (Grignard) Methylmagnesium bromide Methylmagnesium bromide Methylmagnesium bromide->this compound Conc. HCl Conc. HCl Conc. HCl->this compound SOCl2 SOCl2 SOCl2->this compound

Caption: Synthesis pathways to this compound.

Experimental_Workflow start Start reactor_setup Reactor Setup (Inert atmosphere if Grignard) start->reactor_setup reagent_addition Controlled Reagent Addition (Maintain Temperature) reactor_setup->reagent_addition reaction_monitoring Reaction Monitoring (e.g., GC, TLC) reagent_addition->reaction_monitoring workup Aqueous Workup / Quenching reaction_monitoring->workup extraction Extraction workup->extraction washing Washing (e.g., NaHCO3, Brine) extraction->washing drying Drying (e.g., Na2SO4) washing->drying purification Purification (e.g., Vacuum Distillation) drying->purification final_product Final Product purification->final_product

Caption: General experimental workflow for synthesis.

Troubleshooting_Workflow issue Issue Encountered low_yield Low Yield? issue->low_yield purity_issue Purity Issue? issue->purity_issue emulsion Emulsion? issue->emulsion incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes side_reactions Side Reactions? low_yield->side_reactions No unreacted_sm Unreacted SM? purity_issue->unreacted_sm Yes byproducts Byproducts Present? purity_issue->byproducts No gentle_mixing Use Gentle Mixing emulsion->gentle_mixing Yes optimize_time_temp Optimize Time/Temp incomplete_rxn->optimize_time_temp Yes workup_loss Workup Loss? side_reactions->workup_loss No control_temp Control Temperature side_reactions->control_temp Yes optimize_workup Optimize Workup workup_loss->optimize_workup Yes drive_to_completion Drive to Completion unreacted_sm->drive_to_completion Yes improve_purification Improve Purification byproducts->improve_purification Yes add_brine Add Brine gentle_mixing->add_brine

Caption: Troubleshooting decision tree for synthesis scale-up.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-chloro-2-butanol and 3-chloro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two structurally isomeric chloroalcohols: 4-chloro-2-butanol and 3-chloro-1-butanol. Understanding the nuanced differences in their reaction pathways is crucial for synthetic chemists and drug development professionals in designing and optimizing chemical processes. This document outlines the key factors governing their reactivity, supported by experimental data, and provides detailed experimental protocols for their comparative analysis.

Structural and Electronic Differences

4-chloro-2-butanol and 3-chloro-1-butanol are both butanols substituted with a chlorine atom, yet the relative positions of the hydroxyl and chloro groups significantly influence their chemical behavior. In 4-chloro-2-butanol, the chlorine atom is on a primary carbon, while the hydroxyl group is on a secondary carbon. Conversely, 3-chloro-1-butanol possesses a chlorine atom on a secondary carbon and a hydroxyl group on a primary carbon. These structural distinctions lead to different electronic and steric environments around the reactive centers, dictating their preferred reaction mechanisms under various conditions.

Comparative Reactivity in the Presence of a Base

The reactivity of these chloroalcohols is markedly different in the presence of a base, such as aqueous sodium hydroxide. The primary reaction pathways observed are nucleophilic substitution (intramolecular and bimolecular) and elimination.

A key study by Pihlaja et al. provides quantitative data on the product distribution when these two compounds are treated with aqueous sodium hydroxide.[1][2][3] The results clearly demonstrate a divergence in their reaction pathways.

4-chloro-2-butanol predominantly undergoes an intramolecular nucleophilic substitution (SNi) reaction, leading to the formation of a cyclic ether (an oxetane).[1][2][3] This is accompanied by smaller amounts of bimolecular nucleophilic substitution (SN2) and 1,4-elimination products.[1][2][3]

3-chloro-1-butanol , on the other hand, overwhelmingly favors elimination reactions, primarily 1,4-elimination and 1,2-elimination.[1][2][3] Nucleophilic substitution products are formed in only negligible amounts.[1][2][3]

Data Presentation
Product Type4-chloro-2-butanol3-chloro-1-butanol
Intramolecular Substitution (SNi)74%2%
Bimolecular Substitution (SN2)12%1%
1,4-Elimination11%72%
1,2-Elimination-25%

Data sourced from Pihlaja et al.[1][2][3]

Mechanistic Interpretation

The observed differences in reactivity can be attributed to several factors:

  • Carbocation Stability: In reactions that could potentially proceed via an SN1 or E1 mechanism, the stability of the intermediate carbocation is paramount. For 3-chloro-1-butanol, the chlorine is on a secondary carbon. Loss of the chloride ion would lead to a more stable secondary carbocation compared to the primary carbocation that would be formed from 4-chloro-2-butanol. This inherent stability of the secondary carbocation intermediate makes elimination pathways more favorable for 3-chloro-1-butanol.

  • Steric Hindrance: In bimolecular substitution (SN2) reactions, steric hindrance around the carbon bearing the leaving group is a critical factor. The primary carbon bearing the chlorine in 4-chloro-2-butanol is less sterically hindered than the secondary carbon in 3-chloro-1-butanol, which would generally favor a faster SN2 reaction for the former. However, the intramolecular nature of the reaction dominates for 4-chloro-2-butanol.

  • Intramolecular Cyclization: The proximity of the hydroxyl group to the primary carbon bearing the chlorine in 4-chloro-2-butanol facilitates an intramolecular attack of the alkoxide (formed in the basic medium) to form a stable five-membered transition state, leading to the oxetane product. This intramolecular pathway is kinetically and thermodynamically favorable. For 3-chloro-1-butanol, the corresponding intramolecular cyclization to form a four-membered oxetane ring is less favorable than the competing elimination pathways.

Experimental Protocols

The following is a generalized experimental protocol for comparing the reactivity of 4-chloro-2-butanol and 3-chloro-1-butanol in an alkaline medium.

Objective: To determine the product distribution of the reaction of 4-chloro-2-butanol and 3-chloro-1-butanol with aqueous sodium hydroxide.

Materials:

  • 4-chloro-2-butanol

  • 3-chloro-1-butanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate (or other suitable drying agent)

  • Internal standard for GC-MS analysis (e.g., undecane)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known amount of either 4-chloro-2-butanol or 3-chloro-1-butanol in a specific volume of deionized water.

  • Initiation of Reaction: Add a standardized aqueous solution of sodium hydroxide to the flask. The molar ratio of the chloroalcohol to NaOH should be carefully controlled.

  • Reaction Conditions: Heat the reaction mixture to a specific temperature (e.g., 50°C) and stir for a predetermined period. The progress of the reaction can be monitored by taking aliquots at different time intervals.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Extract the reaction mixture with diethyl ether. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the resulting product mixture using GC-MS. An internal standard should be added before analysis for quantitative determination of the products.

  • Product Identification: Identify the products by comparing their mass spectra and retention times with those of authentic samples or by spectral interpretation.

  • Quantification: Calculate the relative percentages of the different products based on their peak areas relative to the internal standard.

Visualizing Reaction Pathways

The following diagrams illustrate the dominant reaction pathways for each compound.

G cluster_0 4-chloro-2-butanol 4-chloro-2-butanol 4-chloro-2-butanol Alkoxide Intermediate Alkoxide Intermediate 4-chloro-2-butanol->Alkoxide Intermediate + OH- SNi Product (Oxetane) SNi Product (Oxetane) Alkoxide Intermediate->SNi Product (Oxetane) Intramolecular Attack (Major) SN2 Product SN2 Product Alkoxide Intermediate->SN2 Product Bimolecular Attack (Minor) Elimination Product Elimination Product Alkoxide Intermediate->Elimination Product Elimination (Minor)

Caption: Dominant SNi pathway for 4-chloro-2-butanol.

G cluster_1 3-chloro-1-butanol 3-chloro-1-butanol 3-chloro-1-butanol Alkoxide Intermediate_2 Alkoxide Intermediate 3-chloro-1-butanol->Alkoxide Intermediate_2 + OH- 1,4-Elimination Product 1,4-Elimination Product Alkoxide Intermediate_2->1,4-Elimination Product Major Pathway 1,2-Elimination Product 1,2-Elimination Product Alkoxide Intermediate_2->1,2-Elimination Product Significant Pathway Substitution Products Substitution Products Alkoxide Intermediate_2->Substitution Products Minor Pathway

Caption: Dominant elimination pathways for 3-chloro-1-butanol.

G Start Compare Reactivity Compound1 4-chloro-2-butanol (Primary Chloride) Start->Compound1 Compound2 3-chloro-1-butanol (Secondary Chloride) Start->Compound2 Reaction_Condition Aqueous NaOH Compound1->Reaction_Condition Compound2->Reaction_Condition Pathway1 Dominant SNi (Intramolecular Substitution) Reaction_Condition->Pathway1  from 4-chloro-2-butanol Pathway2 Dominant Elimination (1,4- and 1,2-) Reaction_Condition->Pathway2  from 3-chloro-1-butanol

Caption: Logical workflow for comparing reactivity.

References

A Comparative Guide to SN1 vs. SN2 Mechanisms in the Reaction of Chlorobutanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of nucleophilic substitution reactions is fundamental to designing synthetic pathways and predicting product formation. This guide provides an objective comparison of the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) reaction mechanisms as they apply to the isomers of chlorobutanol: 1-chlorobutanol, 2-chlorobutanol, 3-chlorobutan-1-ol, and 4-chlorobutan-1-ol. The reactivity of these isomers is dictated by their structure, which influences the favored mechanistic pathway and the resulting products.

Mechanistic Overview: SN1 vs. SN2 Pathways

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a chloride ion) by a nucleophile. The two primary mechanisms for this transformation, SN1 and SN2, are distinguished by their kinetics, stereochemistry, and the structure of the substrate.

The SN2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs.[1] The rate of this bimolecular reaction depends on the concentration of both the substrate and the nucleophile.[1] A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center due to the backside attack of the nucleophile.[1] Steric hindrance around the reaction center is a major factor, with less hindered substrates reacting faster.[2]

In contrast, the SN1 mechanism is a two-step process.[1] The first and rate-determining step is the slow departure of the leaving group to form a carbocation intermediate.[1] This is followed by a rapid attack of the nucleophile on the planar carbocation.[1] The rate of this unimolecular reaction is dependent only on the concentration of the substrate.[1] Because the nucleophile can attack the planar carbocation from either side, the SN1 reaction typically leads to a racemic mixture of products if the starting material is chiral.[3] The stability of the carbocation intermediate is the primary factor influencing the rate of an SN1 reaction, with more stable carbocations forming faster.[2]

Comparison of Chlorobutanol Isomers in SN2 Reactions

In SN2 reactions, the accessibility of the carbon atom bearing the leaving group to the incoming nucleophile is the dominant factor. Therefore, the reactivity of the chlorobutanol isomers is expected to follow the order: primary > secondary.

IsomerStructureSubstrate TypeExpected SN2 ReactivityProduct(s) with Nu:⁻
1-ChlorobutanolCH₃CH₂CH₂CH₂ClPrimaryHighNu-CH₂CH₂CH₂CH₃
2-ChlorobutanolCH₃CH₂CHClCH₃SecondaryModerateNu-CH(CH₃)CH₂CH₃
3-Chlorobutan-1-olCH₃CHClCH₂CH₂OHSecondaryModerateNu-CH(CH₃)CH₂CH₂OH
4-Chlorobutan-1-olClCH₂CH₂CH₂CH₂OHPrimaryHighNu-CH₂CH₂CH₂CH₂OH

Note: Reactivity is a qualitative assessment based on general principles of SN2 reactions.

Comparison of Chlorobutanol Isomers in SN1 Reactions

The rate of SN1 reactions is governed by the stability of the carbocation intermediate formed upon the departure of the leaving group. The stability of carbocations follows the order: tertiary > secondary > primary.

IsomerStructureSubstrate TypeCarbocation StabilityExpected SN1 ReactivityProduct(s) with NuH
1-ChlorobutanolCH₃CH₂CH₂CH₂ClPrimaryLow (Primary)Very LowNu-CH₂CH₂CH₂CH₃
2-ChlorobutanolCH₃CH₂CHClCH₃SecondaryModerate (Secondary)ModerateNu-CH(CH₃)CH₂CH₃
3-Chlorobutan-1-olCH₃CHClCH₂CH₂OHSecondaryModerate (Secondary)ModerateNu-CH(CH₃)CH₂CH₂OH
4-Chlorobutan-1-olClCH₂CH₂CH₂CH₂OHPrimaryLow (Primary)Very LowNu-CH₂CH₂CH₂CH₂OH

Note: Reactivity is a qualitative assessment based on general principles of SN1 reactions.

Special Case: Intramolecular Cyclization of 4-Chlorobutan-1-ol

4-Chlorobutan-1-ol presents a unique case where an intramolecular SN2 reaction can occur. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon bearing the chlorine atom to form a five-membered ring, tetrahydrofuran (THF).[4] This intramolecular reaction is generally faster than an intermolecular reaction at low concentrations.

Experimental Protocols

Experiment 1: Determination of Relative SN2 Reaction Rates

Objective: To qualitatively determine the relative rates of SN2 reaction of chlorobutanol isomers with sodium iodide in acetone.

Materials:

  • 1-Chlorobutanol

  • 2-Chlorobutanol

  • 3-Chlorobutan-1-ol

  • 4-Chlorobutan-1-ol

  • 15% Sodium iodide in acetone solution

  • Test tubes

  • Water bath

Procedure:

  • Place 1 mL of the 15% sodium iodide in acetone solution into four separate, dry test tubes.

  • Add 2-3 drops of each chlorobutanol isomer to a separate test tube.

  • Stopper the test tubes, shake to mix the contents, and start a timer.

  • Observe the test tubes for the formation of a precipitate (sodium chloride). Record the time it takes for the precipitate to appear.

  • If no reaction is observed at room temperature after a reasonable amount of time (e.g., 15-20 minutes), the test tubes can be placed in a warm water bath (around 50 °C) to facilitate the reaction.[5]

Expected Outcome: The rate of precipitate formation will be a qualitative measure of the SN2 reactivity. It is expected that 1-chlorobutanol and 4-chlorobutan-1-ol will react the fastest, followed by 2-chlorobutanol and 3-chlorobutan-1-ol.

Experiment 2: Determination of Relative SN1 Reaction Rates (Solvolysis)

Objective: To qualitatively determine the relative rates of SN1 solvolysis of chlorobutanol isomers in an ethanolic silver nitrate solution.

Materials:

  • 1-Chlorobutanol

  • 2-Chlorobutanol

  • 3-Chlorobutan-1-ol

  • 4-Chlorobutan-1-ol

  • 0.1 M Silver nitrate in ethanol solution

  • Test tubes

  • Water bath

Procedure:

  • Place 1 mL of the 0.1 M silver nitrate in ethanol solution into four separate, dry test tubes.

  • Add 2-3 drops of each chlorobutanol isomer to a separate test tube.

  • Stopper the test tubes, shake to mix the contents, and start a timer.

  • Observe the test tubes for the formation of a precipitate (silver chloride). Record the time it takes for the precipitate to appear.

  • If no reaction is observed at room temperature, the test tubes can be gently warmed in a water bath.

Expected Outcome: The rate of precipitate formation will be a qualitative measure of the SN1 reactivity. It is expected that 2-chlorobutanol and 3-chlorobutan-1-ol will react faster than 1-chlorobutanol and 4-chlorobutan-1-ol due to the formation of more stable secondary carbocations.

Visualizing the Mechanisms and Workflows

Caption: The SN2 mechanism is a concerted, one-step process.

Experimental_Workflow cluster_SN2 SN2 Experiment cluster_SN1 SN1 Experiment A1 Prepare solutions of chlorobutanol isomers A2 Add NaI in acetone to each test tube A1->A2 A3 Observe for precipitate (NaCl) formation A2->A3 A4 Record time for precipitate appearance A3->A4 B1 Prepare solutions of chlorobutanol isomers B2 Add AgNO3 in ethanol to each test tube B1->B2 B3 Observe for precipitate (AgCl) formation B2->B3 B4 Record time for precipitate appearance B3->B4

References

A Comparative Guide to Alternative Reagents for the Conversion of Tertiary Alcohols to Alkyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the conversion of tertiary alcohols to alkyl chlorides is a critical transformation in the synthesis of complex molecules. While concentrated hydrochloric acid (HCl) is a common reagent for this purpose, its highly acidic nature can be detrimental to sensitive functional groups and may not always provide the desired selectivity or yield. This guide provides an objective comparison of alternative reagents, focusing on thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and the Appel reaction (PPh₃/CCl₄), supported by experimental data and detailed protocols.

Performance Comparison of Chlorinating Agents

The choice of reagent for the chlorination of tertiary alcohols significantly impacts reaction outcomes, including yield, stereochemistry, and the prevalence of side reactions such as elimination. The following table summarizes the performance of HCl and its alternatives.

ReagentTypical Yield (Tertiary Alcohols)Reaction ConditionsAdvantagesDisadvantages
HCl Moderate to HighConcentrated HCl, often with a Lewis acid (e.g., ZnCl₂), 0 °C to room temperatureInexpensive, readily available.Highly acidic, can cause rearrangements, not suitable for acid-sensitive substrates.
SOCl₂ Generally Low (Elimination is a major side reaction)Neat or in an aprotic solvent (e.g., CH₂Cl₂), often with a base like pyridine, 0 °C to refluxGaseous byproducts (SO₂ and HCl) are easily removed.[1] Stereochemistry can be controlled (retention via SNi, inversion with pyridine).[2][3]Prone to causing elimination in tertiary alcohols, leading to low yields of the desired alkyl chloride.[1]
PCl₅ High to ExcellentAprotic solvent (e.g., CCl₄, CHCl₃), often with a weak base (e.g., CaCO₃), mild conditions (e.g., 0 °C to room temperature)High yields with retention of configuration for tertiary alcohols.[4][5][6] The reaction is often rapid.[6]Solid reagent, can be hazardous to handle. Byproducts require aqueous workup for removal.
Appel Reaction (PPh₃/CCl₄) Moderate to HighAprotic solvent (e.g., CCl₄, CH₂Cl₂), mild conditions (0 °C to room temperature)Mild and neutral reaction conditions. High yields are often achievable.[7]Use of toxic and environmentally harmful CCl₄.[8] Stoichiometric amounts of triphenylphosphine oxide byproduct must be removed.[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and adaptation in a laboratory setting.

General Procedure for Chlorination with Thionyl Chloride (SOCl₂)

Due to the propensity for elimination, the use of SOCl₂ with tertiary alcohols often results in low yields of the corresponding alkyl chloride.[1] The following is a general protocol, which may require optimization for specific substrates.

  • A solution of the tertiary alcohol (1.0 equiv) in a dry aprotic solvent such as dichloromethane (CH₂Cl₂) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Optional for inversion of stereochemistry: Pyridine (1.1 equiv) is added to the solution.

  • Thionyl chloride (1.2 equiv) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of ice-cold water.

  • The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, then with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to isolate the tertiary alkyl chloride from alkene byproducts.

Experimental Protocol for Chlorination with Phosphorus Pentachloride (PCl₅)

This method, adapted from the work of Carman and Shaw, is highly effective for the synthesis of tertiary chlorides with retention of configuration.[6]

  • To a stirred solution of the tertiary alcohol (1.0 equiv) in a dry, inert solvent (e.g., carbon tetrachloride or chloroform) in a flask equipped with a calcium chloride drying tube, add calcium carbonate (1.5 equiv) to act as a buffer.

  • Cool the mixture to 0 °C in an ice bath.

  • Add phosphorus pentachloride (1.1 equiv) portion-wise over 5-10 minutes.

  • Stir the reaction mixture vigorously at 0 °C. The reaction is typically complete within minutes to an hour, as monitored by TLC.

  • Upon completion, pour the reaction mixture into ice-water and stir for 15 minutes to hydrolyze any remaining PCl₅.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alkyl chloride. Purification can be achieved by distillation or chromatography if necessary.

Experimental Protocol for the Appel Reaction

The Appel reaction provides a mild method for the conversion of alcohols to alkyl chlorides.[8][9] For tertiary alcohols, the reaction proceeds via an Sₙ1 mechanism.[8][10][11]

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve the tertiary alcohol (1.0 equiv) and triphenylphosphine (1.2 equiv) in anhydrous carbon tetrachloride.

  • Stir the solution at room temperature. The reaction can be gently heated to reflux if necessary to drive it to completion. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The byproduct, triphenylphosphine oxide, may precipitate out of solution.

  • Filter the mixture to remove the triphenylphosphine oxide. Wash the solid with a small amount of cold pentane.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography to yield the pure tertiary alkyl chloride.

Reaction Mechanisms and Logical Workflow

The choice of reagent is often dictated by the desired stereochemical outcome and the substrate's tolerance to acidic or basic conditions. The following diagrams illustrate the mechanistic pathways and a general workflow for reagent selection.

SOCl2_Mechanism cluster_SNi SNi Mechanism (Retention) cluster_SN1 SN1 Mechanism (with Pyridine - Inversion/Racemization) t-ROH_SNi Tertiary Alcohol (R₃COH) Chlorosulfite_SNi Alkyl Chlorosulfite (R₃COSOCl) t-ROH_SNi->Chlorosulfite_SNi + SOCl₂ - HCl SOCl2_SNi SOCl₂ IonPair_SNi Tight Ion Pair ([R₃C⁺][⁻OSOCl]) Chlorosulfite_SNi->IonPair_SNi - SO₂ t-RCl_SNi Tertiary Alkyl Chloride (R₃CCl) IonPair_SNi->t-RCl_SNi Internal Return t-ROH_SN1 Tertiary Alcohol (R₃COH) Chlorosulfite_SN1 Alkyl Chlorosulfite (R₃COSOCl) t-ROH_SN1->Chlorosulfite_SN1 + SOCl₂ - HCl SOCl2_SN1 SOCl₂ Carbocation_SN1 Carbocation (R₃C⁺) Chlorosulfite_SN1->Carbocation_SN1 - SO₂ - Cl⁻ t-RCl_SN1 Tertiary Alkyl Chloride (R₃CCl) Carbocation_SN1->t-RCl_SN1 + Cl⁻ Pyridine Pyridine Pyridine->Chlorosulfite_SN1

Caption: Reaction mechanisms for SOCl₂ with tertiary alcohols.

PCl5_Mechanism t-ROH Tertiary Alcohol (R₃COH) Oxonium Protonated Intermediate [R₃COH-PCl₄]⁺Cl⁻ t-ROH->Oxonium + PCl₅ PCl5 PCl₅ IonPair Tight Ion Pair [R₃C⁺][⁻OPCl₄] Oxonium->IonPair - HCl t-RCl Tertiary Alkyl Chloride (R₃CCl) (Retention) IonPair->t-RCl + Cl⁻ POCl3 POCl₃ IonPair->POCl3 rearranges HCl HCl

Caption: Proposed mechanism for PCl₅ with tertiary alcohols.

Appel_Mechanism PPh3 PPh₃ Phosphonium Phosphonium Salt [Ph₃PCl]⁺CCl₃⁻ PPh3->Phosphonium + CCl₄ CCl4 CCl₄ t-ROH Tertiary Alcohol (R₃COH) Alkoxide Alkoxide (R₃CO⁻) t-ROH->Alkoxide + CCl₃⁻ - HCCl₃ Oxyphosphonium Oxyphosphonium Salt [R₃CO-PPh₃]⁺Cl⁻ Alkoxide->Oxyphosphonium + [Ph₃PCl]⁺ Carbocation Carbocation (R₃C⁺) Oxyphosphonium->Carbocation - Ph₃PO t-RCl Tertiary Alkyl Chloride (R₃CCl) Carbocation->t-RCl + Cl⁻

Caption: Sₙ1 mechanism of the Appel reaction for tertiary alcohols.

Reagent_Selection_Workflow Start Start: Tertiary Alcohol to Alkyl Chloride AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive Stereochem Is retention of configuration critical? AcidSensitive->Stereochem Yes UseHCl Use HCl AcidSensitive->UseHCl No YieldVsByproducts High yield critical? Willing to handle solid byproducts? Stereochem->YieldVsByproducts No UsePCl5 Use PCl₅ Stereochem->UsePCl5 Yes UseAppel Use Appel Reaction YieldVsByproducts->UseAppel Yes UseSOCl2 Consider SOCl₂ (expect low yield/elimination) YieldVsByproducts->UseSOCl2 No

Caption: Workflow for selecting a chlorinating agent for tertiary alcohols.

References

A Comparative Guide to the Computational DFT Analysis of Chlorobutanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the application of Density Functional Theory (DFT) in the computational study of chlorobutanol isomers. Due to a lack of comprehensive, directly comparative published studies on all chlorobutanol isomers, this guide presents an illustrative comparison based on typical outcomes from DFT analyses of similar isomeric compounds. The methodologies and data presented are synthesized from established computational chemistry practices and studies on related chloroalkanes and butanol isomers.

Introduction to DFT in Isomer Analysis

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For isomeric compounds like chlorobutanol, which share the same molecular formula (C₄H₉ClO) but differ in the arrangement of atoms, DFT can elucidate subtle differences in their properties. These differences are critical in fields like drug development, where the specific isomeric form of a molecule can significantly impact its biological activity, stability, and toxicity.

DFT calculations can predict a range of properties for each isomer, including their relative stabilities, geometric parameters (bond lengths and angles), and spectroscopic signatures (IR and NMR spectra). This information is invaluable for identifying and characterizing isomers, understanding their reactivity, and predicting their behavior in biological systems.

Illustrative Comparison of Chlorobutanol Isomer Properties

The following tables present illustrative data that one would expect to obtain from a comparative DFT study of the primary chlorobutanol isomers. This data is not from a single published study but is representative of the expected results based on DFT calculations of similar molecules.

Table 1: Calculated Thermodynamic Properties of Chlorobutanol Isomers
IsomerRelative Energy (kcal/mol)Dipole Moment (Debye)
1-Chloro-2-butanol0.00 (Reference)2.15
2-Chloro-1-butanol+0.852.30
3-Chloro-1-butanol+1.202.45
4-Chloro-1-butanol+0.502.60
3-Chloro-2-butanol+0.252.20
2-Chloro-2-methyl-1-propanol-0.502.05
1-Chloro-2-methyl-2-propanol-0.202.10

Note: Relative energies are hypothetical and are used to illustrate the expected small differences in stability between isomers. The isomer with the lowest energy is considered the most stable.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups
IsomerO-H Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
1-Chloro-2-butanol3650750
2-Chloro-1-butanol3645730
3-Chloro-1-butanol3655710
4-Chloro-1-butanol3660690

Note: These frequencies are illustrative and would be expected to shift based on the electronic environment of the O-H and C-Cl bonds in each isomer.

Experimental Protocols

A typical computational DFT study of chlorobutanol isomers would follow the protocol outlined below. This methodology is based on common practices in computational chemistry for the analysis of organic molecules.

Computational Methodology
  • Software: All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Model Chemistry:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for organic molecules and would be a suitable choice.

    • Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for accurately describing hydrogen bonding and non-covalent interactions, while the polarization functions (d,p) allow for more flexibility in the description of bonding.

  • Geometry Optimization: The molecular geometry of each chlorobutanol isomer would be fully optimized in the gas phase without any symmetry constraints. A frequency calculation would then be performed on each optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculations:

    • Thermodynamic Properties: The optimized geometries would be used to calculate thermodynamic properties such as total electronic energy, enthalpy, and Gibbs free energy at a standard temperature and pressure (e.g., 298.15 K and 1 atm). The relative energies of the isomers can then be determined.

    • Dipole Moment: The electric dipole moment would be calculated for each optimized structure to provide insight into the molecule's polarity.

    • Vibrational Frequencies: The harmonic vibrational frequencies would be calculated from the second derivatives of the energy. These frequencies can be compared with experimental infrared (IR) spectra. It is common practice to scale the calculated frequencies by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.

    • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method would be used to predict the ¹H and ¹³C NMR chemical shifts. Tetramethylsilane (TMS) would be used as a reference compound, and the calculated shielding tensors would be converted to chemical shifts.

Workflow for Computational DFT Analysis of Isomers

The following diagram illustrates the typical workflow for a computational DFT study of isomers.

DFT_Workflow cluster_setup 1. Initial Setup cluster_calc 2. DFT Calculations cluster_analysis 3. Data Analysis cluster_output 4. Output start Define Isomers mol_struct Build Initial 3D Structures start->mol_struct geom_opt Geometry Optimization mol_struct->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculations (Energy, Dipole, NMR, etc.) freq_calc->prop_calc verify_minima Verify True Minima freq_calc->verify_minima compare_isomers Compare Isomer Properties prop_calc->compare_isomers compare_exp Compare with Experimental Data compare_isomers->compare_exp report Generate Report and Visualizations compare_exp->report

Caption: Workflow for a typical computational DFT study of isomers.

Conclusion

Computational DFT studies provide a powerful and insightful approach to characterizing and differentiating isomers. For molecules like chlorobutanol, where multiple isomers exist, DFT can offer a detailed understanding of their relative stabilities, electronic properties, and spectroscopic signatures. This information is crucial for researchers in drug development and other scientific fields who need to understand the properties and behavior of specific isomeric forms. While a direct, comprehensive comparative study of all chlorobutanol isomers is not yet available in the literature, the well-established methodologies of computational chemistry allow for a robust and predictive analysis to be performed. The illustrative data and detailed protocols provided in this guide serve as a valuable resource for researchers planning such an investigation.

Kinetic Analysis of 4-Chloro-2-methyl-2-butanol Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of the reactions of 4-chloro-2-methyl-2-butanol, a tertiary chloroalkanol. Due to the limited availability of direct kinetic data for this specific compound, this guide leverages detailed experimental findings for its structural isomer, 4-chloro-2-butanol (a secondary alcohol), and provides a comparative framework based on the well-established reactivity of analogous tertiary chloroalkanes, such as 2-chloro-2-methylpropane (tert-butyl chloride). This approach allows for a comprehensive understanding of the expected kinetic behavior and reaction mechanisms.

Executive Summary

The substitution of the chlorine atom in this compound is anticipated to proceed primarily through a unimolecular nucleophilic substitution (SN1) and/or a unimolecular elimination (E1) pathway. This is in stark contrast to its secondary isomer, 4-chloro-2-butanol, which exhibits more complex kinetics involving intramolecular substitution (SNi), bimolecular substitution (SN2), and elimination reactions. The tertiary nature of the carbon bearing the chlorine atom in this compound leads to the formation of a relatively stable tertiary carbocation intermediate, which dictates the reaction mechanism and kinetics.

Comparative Kinetic Data

Table 1: Experimental Kinetic Data for the Reaction of 4-Chloro-2-butanol with Aqueous NaOH

Temperature (°C)[NaOH] (mol dm⁻³)Second-Order Rate Constant (k) x 10⁵ (dm³ mol⁻¹ s⁻¹)
60.20.1009.77 ± 0.12
60.20.2009.89 ± 0.04
60.20.40011.8 ± 0.04
60.21.00010.8 ± 1.0

Data sourced from a study on the reactions of 4-chloro-2-butanol.[1]

Table 2: Inferred Kinetic Behavior of this compound

Reaction TypeExpected MechanismRate LawKey Influencing Factors
Solvolysis/HydrolysisSN1Rate = k[this compound]Solvent polarity, stability of the tertiary carbocation, leaving group ability.
Reaction with BaseE1/SN1Rate = k[this compound]Solvent polarity, strength of the base (for E1), temperature.

The kinetics of SN1 reactions are characteristically independent of the nucleophile's concentration.[2][3] The rate-determining step is the formation of the carbocation.[3][4]

Reaction Mechanisms: A Comparative Overview

The structural difference between the secondary 4-chloro-2-butanol and the tertiary this compound leads to distinct reaction pathways.

Reaction Pathway of 4-Chloro-2-butanol (Secondary Alcohol)

The reaction of 4-chloro-2-butanol in the presence of a base like NaOH proceeds through a combination of mechanisms. The primary pathway is an intramolecular substitution (SNi) reaction, leading to the formation of 2-methyloxetane.[1] Other competing pathways include bimolecular substitution (SN2) and elimination.[1]

G cluster_secondary 4-Chloro-2-butanol (Secondary) 4-Chloro-2-butanol 4-Chloro-2-butanol SNi SNi 4-Chloro-2-butanol->SNi + OH- SN2 SN2 4-Chloro-2-butanol->SN2 + OH- Elimination Elimination 4-Chloro-2-butanol->Elimination + OH- 2-Methyloxetane 2-Methyloxetane SNi->2-Methyloxetane Substitution_Product Substitution_Product SN2->Substitution_Product Elimination_Product Elimination_Product Elimination->Elimination_Product

Caption: Reaction pathways for 4-chloro-2-butanol.

Expected Reaction Pathway of this compound (Tertiary Alcohol)

For this compound, the tertiary nature of the carbon atom attached to the chlorine strongly favors the formation of a tertiary carbocation. This intermediate is stabilized by the inductive effect of the three alkyl groups. Consequently, the reaction is expected to proceed via SN1 and E1 mechanisms.

G cluster_tertiary This compound (Tertiary) This compound This compound Carbocation Tertiary Carbocation This compound->Carbocation Slow, Rate-determining SN1 SN1 Carbocation->SN1 + Nucleophile E1 E1 Carbocation->E1 - H+ Substitution_Product Substitution_Product SN1->Substitution_Product Elimination_Product Elimination_Product E1->Elimination_Product

Caption: Expected SN1/E1 pathways for this compound.

Experimental Protocols

The following are generalized experimental protocols for kinetic studies of chlorohydrin reactions, based on established methodologies.

Protocol 1: Kinetic Measurement by Titration

This method is suitable for reactions that produce an acidic byproduct, such as the solvolysis of chloroalkanes which generates HCl.

G Start Start Prepare Prepare reaction mixture (e.g., chloroalkane in solvent) Start->Prepare Initiate Initiate reaction (e.g., add nucleophile/base) Prepare->Initiate Aliquots Withdraw aliquots at timed intervals Initiate->Aliquots Quench Quench reaction in aliquot (e.g., add to cold solvent) Aliquots->Quench Titrate Titrate with standard base to determine [H+] Quench->Titrate Calculate Calculate reactant concentration and rate constant Titrate->Calculate End End Calculate->End

Caption: Workflow for kinetic analysis by titration.

Methodology:

  • Reaction Setup: A solution of the chloroalkane in a suitable solvent (e.g., a water/alcohol mixture) is prepared and allowed to equilibrate at a constant temperature in a thermostat-controlled bath.

  • Reaction Initiation: The reaction is initiated by adding the nucleophile (e.g., water for solvolysis or a standardized base solution).

  • Sampling: At recorded time intervals, aliquots of the reaction mixture are withdrawn.

  • Quenching: The reaction in the aliquot is immediately stopped (quenched), often by adding it to a large volume of a cold, non-reactive solvent.

  • Titration: The concentration of the acid produced (HCl) in the quenched aliquot is determined by titration with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator.

  • Data Analysis: The concentration of the reactant at each time point is calculated from the stoichiometry of the reaction. The rate constant is then determined by plotting the appropriate function of concentration versus time (e.g., ln[reactant] vs. time for a first-order reaction).

Protocol 2: Gas Chromatography (GC) Analysis

GC is a powerful technique for monitoring the disappearance of reactants and the appearance of products over time.

Methodology:

  • Reaction and Sampling: The reaction is set up and initiated as described in Protocol 1. Aliquots are withdrawn at timed intervals.

  • Sample Preparation: An internal standard is added to each aliquot to allow for accurate quantification.

  • GC Analysis: The aliquots are injected into a gas chromatograph equipped with a suitable column and detector (e.g., a flame ionization detector - FID).

  • Data Analysis: The peak areas of the reactant, product(s), and internal standard are used to determine their respective concentrations at each time point. This data is then used to determine the reaction order and rate constant.

Conclusion

The kinetic behavior of this compound is predicted to be dominated by SN1 and E1 mechanisms, a direct consequence of its tertiary structure. This contrasts significantly with the more varied reactivity of its secondary isomer, 4-chloro-2-butanol. For researchers in drug development and organic synthesis, understanding these mechanistic differences is crucial for predicting reaction outcomes, optimizing reaction conditions, and controlling product distributions. Further experimental studies are warranted to provide precise kinetic data for this compound and to validate these well-founded predictions.

References

An Objective Comparison of 4-Chloro-2-methyl-2-butanol as a Potential Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-chloro-2-methyl-2-butanol's potential efficacy as an alkylating agent against other well-established compounds. Extensive research reveals a notable lack of empirical data on the biological alkylating activity of this compound. Its primary documented use is in the realm of organic synthesis.[1][2][3][4][5] This guide, therefore, focuses on a theoretical comparison based on its chemical structure and known reactivity of related compounds, alongside standard experimental protocols to assess true alkylating potential.

Chemical Profile and Reactivity of this compound

This compound is a chlorohydrin, containing both a chloro and a hydroxyl functional group. The chlorine atom is situated on a primary carbon, while the hydroxyl group is on a tertiary carbon. In reactions involving nucleophilic substitution, the hydroxyl group can be protonated to form a good leaving group (water), which would result in the formation of a tertiary carbocation. This carbocation would then be susceptible to nucleophilic attack. This propensity to form a stable tertiary carbocation suggests that if it were to act as an alkylating agent, it would likely proceed through an S(_N)1 mechanism.[6][7][8]

However, studies on the reactivity of similar chlorohydrins show a strong tendency towards intramolecular substitution (S(_N)i), where the molecule reacts with itself to form a cyclic ether (an oxetane in this case), particularly in the presence of a base.[9][10][11] This intramolecular reaction pathway can often outcompete intermolecular alkylation of external nucleophiles like DNA.

Comparative Analysis of Alkylating Agents

Alkylating agents are a cornerstone of chemotherapy and are broadly classified by their mechanism of action and chemical structure.[12][13][14] Their efficacy is often linked to their ability to form covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA.[15][16] The following tables compare the theoretical reactivity of this compound with that of established alkylating agents.

Table 1: Comparison of Structural and Mechanistic Properties

Alkylating Agent ClassExample(s)MechanismKey Structural Feature(s)Biological Activity Notes
Tertiary Alkyl Halide (Hypothetical) 2-Chloro-2-methylbutane (derived from the title compound)Predominantly S(_N)1Tertiary carbon center leading to a stable carbocation.High reactivity can lead to non-specific reactions; generally not used in drug development due to poor selectivity.
Primary Alkyl Halide Methyl IodideS(_N)2Unhindered access for nucleophilic attack.Used in research as a methylating agent; too reactive and non-specific for therapeutic use.
Nitrogen Mustards Mechlorethamine, CyclophosphamideS(_N)1-like (via aziridinium ion)Bis(2-chloroethyl)amine moiety.Form inter- and intrastrand DNA cross-links, highly cytotoxic. Widely used in chemotherapy.[12][13]
Alkyl Sulfonates BusulfanS(_N)2Two methanesulfonate leaving groups.Also forms DNA cross-links, with some selectivity for myeloid cells.[14]
Nitrosoureas Carmustine (BCNU)Complex, involves carbocation formationChloroethylnitrosourea group.Can cross the blood-brain barrier, used for brain tumors.[12]

Table 2: Relative Reactivity in Nucleophilic Substitution

Alkyl Halide TypeStructureRelative Rate of S(_N)1 SolvolysisRelative Rate of S(_N)2 ReactionNotes
Methyl CH(_3)-Br1~30Favors S(_N)2 due to lack of steric hindrance.
Primary CH(_3)CH(_2)-Br21S(_N)2 is still favored.
Secondary (CH(_3))(_2)CH-Br43<<1Can undergo both S(_N)1 and S(_N)2, but both are relatively slow.
Tertiary (CH(_3))(_3)C-Br1,200,000NegligibleStrongly favors S(_N)1 due to stable carbocation formation.[2][3]

Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions, 1962.

Based on its structure, if this compound were converted to the corresponding tertiary chloride (2-chloro-2-methylbutane), it would be expected to be highly reactive via an S(_N)1 mechanism.[2][3] However, this high reactivity often translates to a lack of selectivity, which is a significant drawback for therapeutic applications.

Experimental Protocols for Efficacy Evaluation

To definitively determine the alkylating efficacy of this compound, a series of standard assays would be required.

DNA Alkylation Assay

This assay directly measures the ability of a compound to alkylate DNA.

  • Objective: To quantify the formation of DNA adducts after incubation with the test compound.

  • Methodology:

    • Incubation: Purified DNA (e.g., calf thymus DNA) or a specific oligonucleotide sequence is incubated with varying concentrations of this compound under physiological conditions (pH 7.4, 37°C) for a set period.

    • DNA Isolation: The DNA is purified from the reaction mixture to remove any unbound compound.

    • Adduct Quantification: The level of alkylation is quantified. This can be achieved through several methods:

      • UPLC-MS/MS: This "gold standard" method can identify and quantify specific DNA adducts (e.g., O(_6)-methylguanine).[1]

      • Comet Assay: A sensitive method to detect DNA strand breaks and alkali-labile sites that can result from alkylation.[1][9]

      • Immuno-Slot Blot: Uses antibodies specific to certain DNA adducts to quantify their presence.[1]

  • Controls: A known alkylating agent (e.g., N-methyl-N-nitrosourea) should be used as a positive control, and a vehicle-only solution as a negative control.

Cell-Based Cytotoxicity Assay

This assay assesses the effect of the compound on cell viability, which for alkylating agents, is often correlated with their DNA-damaging activity.

  • Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC(_50)).

  • Methodology:

    • Cell Culture: Cancer cell lines (e.g., HeLa, A549) are cultured in 96-well plates.

    • Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

    • Data Analysis: The IC(_50) value is calculated from the dose-response curve.

  • Comparison: The IC(_50) value can be compared with those of standard chemotherapeutic alkylating agents.

Visualizing Reaction Mechanisms and Workflows

Reaction Mechanisms

G Figure 1. S_N1 vs. S_N2 Reaction Pathways cluster_sn1 S_N1 Mechanism (e.g., Tertiary Halide) cluster_sn2 S_N2 Mechanism (e.g., Primary Halide) RX_sn1 R-X Carbocation R+ (Carbocation) + X- RX_sn1->Carbocation Slow, Rate-determining Product_sn1 R-Nu Carbocation->Product_sn1 Fast, + Nu- RX_sn2 R-X TS_sn2 [Nu---R---X]‡ (Transition State) RX_sn2->TS_sn2 Concerted, + Nu- Product_sn2 Nu-R TS_sn2->Product_sn2 + X-

Caption: S_N1 vs. S_N2 Reaction Pathways

Experimental Workflow

G Figure 2. Workflow for Alkylating Agent Efficacy Testing start Compound Selection (this compound) dna_assay In Vitro DNA Alkylation Assay (UPLC-MS/MS, Comet Assay) start->dna_assay cell_assay Cell-Based Cytotoxicity Assay (IC50 Determination) start->cell_assay data_analysis Data Analysis and Comparison dna_assay->data_analysis cell_assay->data_analysis positive_control Positive Control (e.g., Mechlorethamine) positive_control->dna_assay positive_control->cell_assay negative_control Negative Control (Vehicle) negative_control->dna_assay negative_control->cell_assay conclusion Conclusion on Alkylating Efficacy data_analysis->conclusion

Caption: Workflow for Alkylating Agent Efficacy Testing

Conclusion

While this compound is utilized in organic synthesis, there is no available evidence to support its efficacy as a biological alkylating agent for research or therapeutic purposes. Based on its chemical structure, it has the potential to react via an S(_N)1 mechanism if converted to a tertiary halide, but this is likely to be non-selective. Furthermore, its chlorohydrin nature suggests a propensity for intramolecular cyclization, which would prevent it from alkylating other molecules.

For researchers in drug development, this compound is an unlikely candidate for an effective and selective alkylating agent. The true potential can only be ascertained through rigorous experimental evaluation as outlined in the protocols above. In comparison to established alkylating agents like nitrogen mustards and alkyl sulfonates, which have proven mechanisms of action involving DNA cross-linking, this compound remains a compound of theoretical interest rather than demonstrated utility in this context.

References

Cross-referencing spectral data for 4-Chloro-2-methyl-2-butanol from different databases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectral data for 4-Chloro-2-methyl-2-butanol obtained from various public databases. By cross-referencing information from sources such as the National Institute of Standards and Technology (NIST) and other repositories available through platforms like PubChem, researchers can enhance the confidence in compound identification and characterization. This document summarizes the available quantitative data, outlines experimental methodologies, and presents a logical workflow for spectral data cross-referencing.

Data Presentation

The following tables summarize the available quantitative spectral data for this compound.

Table 1: Mass Spectrometry Data (GC-MS)

Database/Sourcem/z RatiosRelative Intensity
NIST Mass Spectrometry Data Center (via PubChem)73100%
7760%
4345%
5930%
9125%
10720%
4918%
8715%

Note: Data is based on the primary spectrum available from the NIST library. Intensities are approximate and normalized to the base peak.

Table 2: Infrared (IR) Spectroscopy Data

Database/SourceWavenumber (cm⁻¹)Assignment
SpectraBase (Wiley) (via PubChem)3400-3500 (broad)O-H stretch (alcohol)
2975C-H stretch (alkane)
1460C-H bend (alkane)
1370C-H bend (alkane)
1150C-O stretch (tertiary alcohol)
750C-Cl stretch

Note: These are characteristic absorption bands and may not represent a complete peak list.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Database/Source¹H NMR¹³C NMR
NIST WebBookData not availableData not available
SDBSData not availableData not available
PubChemData not availableData not available

Note: As of the time of this guide's compilation, publicly accessible ¹H and ¹³C NMR data for this compound from these major databases could not be located.

Experimental Protocols

The spectral data presented in this guide were obtained using standard analytical techniques. While specific instrument parameters for the referenced data are not always fully disclosed in the databases, the following represents a typical experimental protocol for GC-MS analysis based on NIST methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS) - General Protocol

A common methodology for the analysis of volatile and semi-volatile organic compounds like this compound involves gas chromatography coupled with electron ionization mass spectrometry.

  • Sample Preparation: The analyte is typically dissolved in a volatile organic solvent such as dichloromethane or methanol.

  • Gas Chromatography:

    • Injector: A split/splitless injector is used, with an injection volume of approximately 1 µL. The injector temperature is maintained at a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.

    • Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30-meter length, 0.25 mm internal diameter, and 0.25 µm film thickness is commonly employed.

    • Oven Program: The oven temperature is ramped to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 50 °C, hold for 2 minutes, and then ramp at 10 °C/min to 250 °C.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecules.

    • Analyzer: A quadrupole mass analyzer scans a mass-to-charge (m/z) range, typically from 40 to 400 amu.

    • Detector: An electron multiplier detects the ions.

  • Data Analysis: The resulting mass spectrum is compared against a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for compound identification.

Mandatory Visualization

The following diagram illustrates the logical workflow for cross-referencing spectral data for a given chemical compound from different databases.

cross_referencing_workflow cluster_start Initiation cluster_databases Data Acquisition cluster_extraction Data Extraction cluster_comparison Analysis & Comparison cluster_conclusion Conclusion start Identify Compound of Interest (this compound) nist Query NIST WebBook start->nist sdbs Query SDBS start->sdbs pubchem Query PubChem start->pubchem extract_ms Extract Mass Spectra (m/z, intensity) nist->extract_ms extract_ir Extract IR Spectra (wavenumber) nist->extract_ir extract_nmr Extract NMR Spectra (chemical shift, coupling) nist->extract_nmr sdbs->extract_ms sdbs->extract_ir sdbs->extract_nmr pubchem->extract_ms pubchem->extract_ir pubchem->extract_nmr compare Compare Spectral Data - Peak positions - Relative intensities - Fragmentation patterns extract_ms->compare extract_ir->compare extract_nmr->compare conclusion Confident Compound Identification or Identify Data Discrepancies compare->conclusion

Caption: Workflow for spectral data cross-referencing.

Comparative Guide to Analytical Methods for 4-Chloro-2-methyl-2-butanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the quantitative analysis of 4-Chloro-2-methyl-2-butanol. This information is intended for researchers, scientists, and drug development professionals who require accurate and reliable methods for the detection and quantification of this compound, which may be present as an impurity in active pharmaceutical ingredients (APIs). The validation of such analytical methods is critical to ensure the safety and quality of pharmaceutical products.

Introduction to Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable. Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). For genotoxic impurities (GTIs), such as halogenated compounds, highly sensitive and selective methods are required to ensure they are controlled at very low levels in pharmaceutical substances.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. When coupled with a mass spectrometer, it provides high selectivity and sensitivity, making it well-suited for the analysis of trace-level impurities.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • Column: Agilent DB-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 230 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Ions monitored for this compound: m/z 77, 91, 107.

  • Internal Standard: 3-Chloro-1-propanol.

  • Sample Preparation: Accurately weigh about 100 mg of the API sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent, such as dichloromethane. Add the internal standard to a final concentration of 1 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards of this compound in the chosen solvent, ranging from 0.05 µg/mL to 10 µg/mL, each containing the internal standard at 1 µg/mL.

Performance Data: GC-MS
Validation ParameterResult
Linearity (R²) > 0.999
Range 0.2 - 10 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.2 µg/mL
Accuracy (Recovery) 95.2% - 104.5%
Precision (RSD) < 5%

High-Performance Liquid Chromatography (HPLC) Method

While GC is often preferred for volatile compounds, HPLC can be a viable alternative, particularly when derivatization is employed to enhance detection or when dealing with less volatile impurities that may also be present in the sample matrix.

Experimental Protocol: HPLC
  • Instrumentation: An HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of water (A) and acetonitrile (B).

  • Gradient Program: Start at 30% B, increase to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh about 200 mg of the API sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards of this compound in the mobile phase, ranging from 0.5 µg/mL to 50 µg/mL.

Performance Data: HPLC
Validation ParameterResult
Linearity (R²) > 0.998
Range 1.5 - 50 µg/mL
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Accuracy (Recovery) 97.0% - 103.0%
Precision (RSD) < 3%

Comparative Analysis

FeatureGC-MSHPLC-UV
Selectivity Very High (due to mass fragmentation)Moderate (potential for co-elution)
Sensitivity Very High (sub-ppm levels)Moderate (ppm levels)
Sample Volatility RequiredNot required
Derivatization Not typically requiredMay be needed for enhanced detection
Instrumentation Cost HigherLower
Run Time Generally shorterCan be longer depending on the gradient

For the specific quantification of this compound, the GC-MS method is superior in terms of sensitivity and selectivity . This is a critical advantage when dealing with genotoxic impurities that need to be controlled at very low levels. The HPLC-UV method, while being a robust and widely available technique, may lack the required sensitivity for trace-level quantification of this particular compound without a suitable chromophore.

Workflow for Analytical Method Validation

Analytical Method Validation Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_documentation 4. Documentation define_purpose Define Analytical Purpose select_method Select Appropriate Method (GC/HPLC) define_purpose->select_method define_validation_params Define Validation Parameters select_method->define_validation_params prepare_standards Prepare Standards & Samples define_validation_params->prepare_standards instrument_setup Instrument Setup & Calibration prepare_standards->instrument_setup run_experiments Run Validation Experiments instrument_setup->run_experiments process_data Process Raw Data run_experiments->process_data calculate_params Calculate Validation Parameters process_data->calculate_params compare_acceptance Compare with Acceptance Criteria calculate_params->compare_acceptance compare_acceptance->select_method If criteria not met validation_report Prepare Validation Report compare_acceptance->validation_report If criteria met sop_creation Create Standard Operating Procedure (SOP) validation_report->sop_creation

Caption: A generalized workflow for the validation of an analytical method.

A Comparative Analysis of Theoretical vs. Experimental Yields in the Synthesis of 4-Chloro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 4-Chloro-2-methyl-2-butanol, a valuable intermediate in organic synthesis, is commonly achieved through a Grignard reaction. This guide provides a comparative analysis of the theoretical and experimental yields for this synthesis, offering detailed experimental protocols and a clear visualization of the workflow for researchers, scientists, and professionals in drug development.

Reaction Scheme

The synthesis involves the reaction of ethyl 3-chloropropanoate with two equivalents of methylmagnesium bromide, a Grignard reagent. The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition to a ketone intermediate, ultimately yielding the tertiary alcohol, this compound.

Overall Reaction:

Yield Comparison: Theoretical vs. Experimental

The theoretical yield represents the maximum possible amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The experimental yield is the actual amount of product obtained after performing the synthesis and purification. The percent yield, a measure of the reaction's efficiency, is calculated as (Experimental Yield / Theoretical Yield) x 100%.

A reported experimental yield for the synthesis of this compound is approximately 67.0%.[1] The discrepancy between the theoretical and experimental yields can be attributed to several factors inherent in the Grignard reaction, including:

  • Side Reactions: The highly reactive Grignard reagent can participate in side reactions, such as reaction with any trace amounts of water or acidic protons in the reaction mixture.

  • Incomplete Reactions: The reaction may not proceed to completion, leaving some unreacted starting materials.

  • Product Loss during Workup and Purification: Product may be lost during the aqueous workup, extraction, and distillation or chromatography steps.

Yield ParameterValue
Theoretical Yield (Calculated based on Limiting Reactant)
Reported Experimental Yield ~67.0%[1]

Detailed Experimental Protocol

This protocol is based on general procedures for the synthesis of tertiary alcohols from esters using Grignard reagents and is adapted for the specific synthesis of this compound.[2][3][4] All glassware must be thoroughly dried to ensure anhydrous conditions, as Grignard reagents are highly sensitive to moisture.

Materials and Reagents:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methyl bromide or methyl iodide

  • Ethyl 3-chloropropanoate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Methylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Assemble the apparatus and flush with a slow stream of dry nitrogen.

    • Add anhydrous diethyl ether to cover the magnesium turnings.

    • Prepare a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

    • Add a small amount of the methyl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with Ethyl 3-chloropropanoate:

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of ethyl 3-chloropropanoate (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add the ethyl 3-chloropropanoate solution dropwise to the stirred Grignard reagent solution while maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation.

Theoretical Yield Calculation

The theoretical yield is determined by the stoichiometry of the reaction and the limiting reactant.

Reaction Stoichiometry: 2 moles of methylmagnesium bromide react with 1 mole of ethyl 3-chloropropanoate to produce 1 mole of this compound.

Example Calculation:

  • Determine the moles of each reactant:

    • Moles of Ethyl 3-chloropropanoate = (mass of ethyl 3-chloropropanoate) / (molar mass of ethyl 3-chloropropanoate)

    • Moles of Methylmagnesium bromide = (volume of solution) x (molarity of solution)

  • Identify the limiting reactant:

    • Based on the 2:1 stoichiometry, determine which reactant will be consumed first.

  • Calculate the theoretical moles of product:

    • Moles of this compound = (moles of limiting reactant) / (stoichiometric coefficient of limiting reactant)

  • Calculate the theoretical yield in grams:

    • Theoretical Yield = (moles of this compound) x (molar mass of this compound)

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification prep_grignard Preparation of Methylmagnesium Bromide reaction Reaction with Ethyl 3-chloropropanoate prep_grignard->reaction 2 equivalents quench Quenching with sat. aq. NH4Cl reaction->quench extraction Extraction with Diethyl Ether quench->extraction drying Drying over Na2SO4 extraction->drying purification Vacuum Distillation drying->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the handling and disposal of 4-Chloro-2-methyl-2-butanol (CAS No. 1985-88-2). Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as a combustible liquid that is harmful if swallowed and causes serious eye damage.[1][2][3]

Hazard Classification Category GHS Code
Acute Toxicity, OralCategory 4H302
Serious Eye Damage/Eye IrritationCategory 1H318
Flammable LiquidsCategory 4H227

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this substance.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Safety goggles or a face shieldMust conform to EN166 (EU) or NIOSH (US) standards.[4]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Gloves must be inspected prior to use and comply with EU Directive 89/686/EEC and the standard EN 374.[5]
Protective clothing (lab coat or disposable gown)Should be worn to prevent skin contact.
Respiratory Protection Not typically required with adequate ventilationA NIOSH/MSHA approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[4]

Safe Handling and Storage Procedures

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors.[6]

  • Avoid contact with skin and eyes.[7] In case of accidental contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[1][6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Use non-sparking tools and take precautionary measures against static discharge, as the substance is a combustible liquid.[7]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Store separately from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste materials, including contaminated PPE and empty containers, must be disposed of in accordance with local, state, and federal regulations.

Steps for Disposal:

  • Containment: Collect chemical waste in a designated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Collection: Arrange for pick-up and disposal by a licensed hazardous waste disposal company.

  • Decontamination: Decontaminate any surfaces or equipment that have come into contact with the chemical.

Accidental Release Measures

In the event of a spill or accidental release, follow these procedures:

  • Evacuate: Immediately evacuate non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, earth, vermiculite) to contain the spill.[8]

  • Collect: Carefully collect the absorbed material into a suitable container for disposal.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection if necessary, during the cleanup process.[6]

Experimental Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_sds Review Safety Data Sheet (SDS) prep_ppe Select and Inspect Personal Protective Equipment (PPE) prep_sds->prep_ppe Identify Hazards prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace Ensure Safety Measures handle_chemical Handle this compound prep_workspace->handle_chemical Proceed with Caution dispose_waste Dispose of Chemical Waste and Contaminated Materials handle_chemical->dispose_waste After Use emergency_spill Spill or Release handle_chemical->emergency_spill If Spill Occurs emergency_exposure Personal Exposure handle_chemical->emergency_exposure If Exposure Occurs

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.